Furan-2-carbonyl azide
Description
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Structure
3D Structure
Properties
IUPAC Name |
furan-2-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393834 | |
| Record name | furan-2-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20762-98-5 | |
| Record name | furan-2-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Furan-2-carbonyl Azide from Furoic Acid
Executive Summary
Furan-2-carbonyl azide (Furoyl azide) is a critical intermediate in heterocyclic chemistry, primarily utilized as a precursor for furan-2-yl isocyanate via the Curtius rearrangement.[1] This transformation allows for the subsequent generation of furan-2-yl ureas, carbamates, and amines—motifs prevalent in pharmaceutical candidates targeting adenosine receptors and kinase pathways.
Critical Safety Advisory: Acyl azides are high-energy density compounds. Furan-2-carbonyl azide exhibits a thermal decomposition onset at approximately 75°C with a peak exotherm at 118°C (DSC data).[2] Rigorous temperature control (<25°C) during synthesis and isolation is non-negotiable to prevent inadvertent Curtius rearrangement or explosive decomposition.
Mechanistic Foundations
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The carboxylic acid hydroxyl group, a poor leaving group, is first activated by conversion to an acid chloride. Subsequently, the azide anion (
Reaction Scheme
-
Activation: Furan-2-carboxylic acid +
Furan-2-carbonyl chloride + + -
Azidation: Furan-2-carbonyl chloride +
Furan-2-carbonyl azide +
Graphviz Pathway Visualization
The following diagram outlines the synthesis workflow and the downstream Curtius rearrangement pathway.
Figure 1: Step-wise synthetic pathway from Furoic Acid to Furoyl Azide, showing activation and substitution phases.
Strategic Route Selection
While direct azidation using Diphenylphosphoryl azide (DPPA) is popular for small-scale medicinal chemistry, the Acid Chloride Route remains the gold standard for scalability and isolation of the pure azide.
| Feature | Route A: Acid Chloride (Recommended) | Route B: DPPA (Direct) |
| Reagents | Thionyl Chloride ( | Diphenylphosphoryl azide (DPPA), TEA |
| Cost Efficiency | High (Commodity reagents) | Low (Expensive reagent) |
| Scalability | High (Gram to Kilogram scale) | Low (Milligram scale preferred) |
| Purification | Precipitation/Crystallization | Chromatography often required |
| Safety Profile | Requires handling | Avoids acid chloride; milder conditions |
| Primary Use | Isolation of pure Acyl Azide | In situ Curtius Rearrangement |
Detailed Experimental Protocol (Acid Chloride Route)
Phase 1: Synthesis of Furan-2-carbonyl Chloride
Objective: Activate the carboxylic acid for nucleophilic attack.
-
Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (
) or inert gas inlet ( ). -
Reagent Loading: Charge the flask with Furan-2-carboxylic acid (11.2 g, 100 mmol).
-
Chlorination: Add Thionyl Chloride (
) (14.5 mL, 200 mmol) slowly. Note: A large excess is used to act as both reagent and solvent, ensuring complete conversion. -
Reaction: Heat the mixture to reflux (75-80°C) for 2-3 hours. Evolution of
and gas indicates reaction progress. The solution should turn homogeneous. -
Workup: Cool the mixture to room temperature. Remove excess
via rotary evaporation under reduced pressure.-
Caution: Use a base trap for the vacuum pump to neutralize acidic vapors.
-
-
Yield: The resulting oil (Furoyl chloride) is used directly in Phase 2 without further purification to prevent hydrolysis.
Phase 2: Azidation to Furan-2-carbonyl Azide
Objective: Nucleophilic displacement of chloride by azide anion.
-
Preparation: Dissolve the crude Furoyl chloride from Phase 1 in Acetone (50 mL).
-
Azide Solution: In a separate beaker, prepare a solution of Sodium Azide (
) (7.8 g, 120 mmol, 1.2 eq) in Water (30 mL).-
Safety:
is acutely toxic. Avoid contact with acid to prevent formation of hydrazoic acid ( ), which is explosive and toxic.
-
-
Addition (Critical Control Point): Cool the azide aqueous solution to 0°C in an ice bath. Slowly add the acetone solution of furoyl chloride dropwise to the vigorously stirred azide solution.
-
Temperature Control: Maintain internal temperature < 10°C.
-
-
Precipitation: The reaction is rapid. A white solid (Furoyl azide) will precipitate almost immediately. Stir at 0°C for 30 minutes to ensure completion.
-
Isolation: Filter the solid using a sintered glass funnel.
-
Washing: Wash the filter cake with cold water (
mL) to remove residual salts ( , ). -
Drying: Dry the solid in a vacuum desiccator over
at room temperature.-
WARNING: Do NOT use a heated oven. Thermal instability begins >60°C.
-
Characterization & Validation
Confirm the identity and purity of the product using the following spectroscopic standards.
| Technique | Expected Signal / Value | Structural Assignment |
| IR Spectroscopy | 2130 - 2145 cm⁻¹ (Strong) | |
| 1680 - 1695 cm⁻¹ (Strong) | ||
| ¹H NMR (CDCl₃, 600 MHz) | H-5 (Furan ring) | |
| H-3 (Furan ring) | ||
| H-4 (Furan ring) | ||
| Melting Point | 62 - 63°C | Sharp melting point (Decomposition follows) |
| Appearance | White crystalline solid | - |
Note: NMR shifts are based on literature values for furan-2-carbonyl derivatives.
Safety & Handling (The "Self-Validating" System)
To ensure a self-validating safety protocol, adhere to the "Three T's" :
-
Temperature: Never heat the isolated azide above 40°C. Store at -20°C for long-term stability.
-
Tools: Use only plastic or glass spatulas. Metal spatulas can cause friction ignition with sensitive azides.
-
Testing: Always test a small aliquot (mg scale) for decomposition before scaling up downstream reactions.
Waste Disposal:
Residual azide solutions must be quenched. Treat the filtrate with an excess of Sodium Nitrite (
Downstream Utility: The Curtius Rearrangement[4]
The primary utility of Furan-2-carbonyl azide is its conversion to the isocyanate.
-
Reaction: Refluxing the azide in dry toluene (approx. 110°C) triggers the loss of
and rearrangement to Furan-2-yl isocyanate . -
Trapping: If an alcohol (R-OH) is present during reflux, the isocyanate is trapped in situ to form a carbamate. If an amine is present, a urea is formed.
References
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC). (Detailed NMR and synthesis data for furan-2-carbonyl azide).
-
The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. ARKIVOC, 2002(xi), 6-16. (Thermal safety data and DSC analysis).
-
Diphenylphosphoryl Azide (DPPA). TCI Chemicals Technical Guide. (Alternative synthesis route and mechanism).
-
2-Furoic acid. Organic Syntheses, Coll. Vol. 1, p.276 (1941). (Foundational chemistry for the starting material).
Sources
Technical Monograph: Furan-2-carbonyl Azide (CAS 20762-98-5)
Executive Summary
Furan-2-carbonyl azide (CAS 20762-98-5), also known as 2-furoyl azide, is a high-energy acyl azide intermediate widely utilized in heterocyclic organic synthesis. Its primary utility lies in the Curtius rearrangement , where it serves as a precursor to furan-2-yl isocyanate—a reactive scaffold for generating furan-substituted ureas, carbamates, and amines.
This guide provides a rigorous technical profile of furan-2-carbonyl azide, detailing its physicochemical properties, validated synthesis protocols, mechanistic reactivity, and critical safety parameters for handling energetic azides.
Identity & Physicochemical Profile[1][2][3][4]
Furan-2-carbonyl azide is an acyl azide characterized by the attachment of an azido group (-N3) to the carbonyl carbon of the furan-2-carboxylic acid moiety. It is generally isolated as a white to off-white solid that decomposes upon heating, a property intrinsic to its utility in rearrangement reactions.
Table 1: Chemical Identity & Properties
| Parameter | Specification |
| CAS Number | 20762-98-5 |
| IUPAC Name | Furan-2-carbonyl azide |
| Synonyms | 2-Furoyl azide; Furan-2-carboxylic acid azide |
| Molecular Formula | C₅H₃N₃O₂ |
| Molecular Weight | 137.10 g/mol |
| SMILES | C1=COC(=C1)C(=O)N=[N+]=[N-] |
| Appearance | White crystalline solid |
| Melting Point | Decomposes (typically >60°C, onset of rearrangement) |
| Solubility | Soluble in DCM, Chloroform, Toluene; sparingly soluble in water |
| Stability | Heat and Shock Sensitive. Decomposes with evolution of N₂.[1] |
Synthesis & Preparation
The most robust and scalable method for synthesizing furan-2-carbonyl azide involves the nucleophilic acyl substitution of furan-2-carbonyl chloride (2-furoyl chloride) with sodium azide . This reaction is typically conducted under biphasic conditions (acetone/water) at low temperatures to prevent premature decomposition.
Validated Synthesis Protocol
Note: All steps must be performed behind a blast shield due to the explosive potential of dry azides.
Reagents:
-
Furan-2-carbonyl chloride (CAS 527-69-5)
-
Sodium azide (NaN₃) (Caution: Highly toxic)
-
Solvents: Acetone, Distilled Water
Step-by-Step Methodology:
-
Preparation of Azide Solution: Dissolve sodium azide (1.2 equiv) in a minimal volume of distilled water. Cool to 0°C in an ice bath.
-
Substrate Preparation: Dissolve furan-2-carbonyl chloride (1.0 equiv) in acetone (approx. 3-5 mL per mmol). Cool this solution to 0°C.
-
Addition: Dropwise add the sodium azide solution to the acyl chloride solution under vigorous stirring. Maintain internal temperature <5°C to avoid side reactions or decomposition.
-
Reaction: Stir the biphasic mixture at 0°C for 1–2 hours. Monitor conversion by TLC (disappearance of acid chloride).
-
Workup:
-
Dilute with ice-cold water. The acyl azide may precipitate as a solid.
-
Extract with cold dichloromethane (DCM) or diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ (to remove any hydrolyzed acid) and brine.
-
Dry over anhydrous MgSO₄.
-
-
Isolation: Filter and concentrate the solvent in vacuo at room temperature (Do not heat >30°C).
-
Yield: Typically 85–95% as a white solid.
Synthesis Workflow Diagram
Figure 1: Synthesis pathway transforming 2-furoyl chloride into furan-2-carbonyl azide via nucleophilic substitution.
Reactivity & Applications: The Curtius Rearrangement
The definitive application of furan-2-carbonyl azide is the Curtius Rearrangement . Upon thermal activation, the compound releases nitrogen gas (N₂) to form a transient nitrene species (or proceeds via a concerted mechanism) to yield furan-2-yl isocyanate .
This isocyanate is a versatile electrophile used to synthesize:
-
Ureas: By trapping with amines.
-
Carbamates: By trapping with alcohols.
-
Amines: Via hydrolysis (though furan-2-amine is unstable, its derivatives are valuable).
Mechanistic Pathway
Recent computational and experimental evidence suggests the thermal decomposition often follows a concerted mechanism , where alkyl/aryl migration occurs simultaneously with N₂ loss, bypassing the high-energy free nitrene intermediate.[2]
Reaction Conditions:
-
Solvent: Toluene or Benzene (anhydrous).
-
Temperature: Reflux (80–110°C).
-
Time: 1–3 hours (until N₂ evolution ceases).
Reaction Pathway Diagram
Figure 2: The Curtius Rearrangement pathway, illustrating the thermal conversion of the azide to the isocyanate and subsequent trapping.
Safety & Handling (Critical)
Working with acyl azides requires strict adherence to safety protocols due to their energetic nature.[3]
-
Explosion Hazard: Furan-2-carbonyl azide is potentially explosive, especially if concentrated or subjected to shock/friction. Never distill the pure compound.
-
Temperature Control: Store below 0°C. Do not heat the isolated solid above 40°C unless in a dilute solution for the rearrangement reaction.
-
Toxic Gas Evolution: The rearrangement releases Nitrogen gas (asphyxiant in confined spaces), and decomposition can release toxic NOx fumes. Perform all reactions in a fume hood.
-
Waste Disposal: Quench unreacted azides. Small amounts of acyl azide can be destroyed by hydrolysis with dilute NaOH, but consult institutional EHS guidelines for specific azide waste protocols.
References
-
Keay, B. A., & Scammells, P. J. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide. Arkivoc, 2000(iii), 193-201. Retrieved from [Link]
-
Defense Technical Information Center (DTIC) . (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
Wikipedia . (n.d.). Curtius Rearrangement. Retrieved from [Link][4]
Sources
Furan-2-carbonyl azide molecular formula and weight
Molecular Characterization, Synthetic Protocols, and Energetic Handling
Executive Summary
Furan-2-carbonyl azide (FCA) is a high-energy heteroaromatic intermediate utilized primarily in the synthesis of furan-2-yl isocyanates and subsequent amine derivatives via the Curtius rearrangement.[1][2][3] While structurally simple, its low carbon-to-nitrogen (C/N) ratio renders it thermodynamically unstable, necessitating rigorous safety protocols during isolation and handling. This guide provides a validated technical framework for the synthesis, characterization, and application of FCA in pharmaceutical research.
Part 1: Physicochemical Characterization
Furan-2-carbonyl azide is an acyl azide derivative where the carbonyl moiety acts as an electrophilic bridge between the electron-rich furan ring and the nucleofugal azide group.
Core Molecular Data
| Parameter | Value | Technical Notes |
| IUPAC Name | Furan-2-carbonyl azide | Also known as 2-furoyl azide.[2] |
| CAS Registry | 20762-98-5 | |
| Molecular Formula | C₅H₃N₃O₂ | High nitrogen content (30.6%).[1][2] |
| Molecular Weight | 137.10 g/mol | Calculated using standard atomic weights. |
| Physical State | White Crystalline Solid | Melting Point (onset): ~63.0°C (Decomposes). |
| Density | ~1.4 g/cm³ (Predicted) | Varies by crystal packing; handle as energetic solid. |
| Solubility | Soluble in CH₂Cl₂, Toluene, THF | Hydrolyzes slowly in water; reacts with protic solvents on heating.[2] |
Structural Visualization
The following diagram illustrates the hierarchical composition and key functional zones of the molecule.
Figure 1: Structural decomposition of Furan-2-carbonyl azide highlighting the energetic azide functionality.
Part 2: Synthetic Pathways & Mechanism
The synthesis of FCA is most reliably achieved via nucleophilic acyl substitution. Two primary routes exist: the activation of furan-2-carboxylic acid or the direct substitution of 2-furoyl chloride. The chloride route is preferred for scale-up due to atom economy and reduced byproduct formation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination mechanism.[2] The azide ion (
Experimental Protocol: Synthesis from 2-Furoyl Chloride
Safety Pre-check: Ensure all glassware is free of acetone (forms explosive acetone peroxides with azides) and heavy metals (forms shock-sensitive metal azides).[2]
Reagents:
-
2-Furoyl chloride (1.0 equiv)
-
Sodium azide (
) (1.2 equiv)[2] -
Solvent: 1:1 mixture of Acetone/Water (or pure DCM if using phase transfer catalyst)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve
in minimal water. Cool to 0°C in an ice bath. -
Addition: Dissolve 2-furoyl chloride in acetone. Add dropwise to the azide solution, maintaining internal temperature
.-
Why? Exotherms can trigger premature decomposition or rearrangement.
-
-
Incubation: Stir vigorously at 0°C for 1–2 hours.
-
Extraction: Dilute with cold water and extract immediately with dichloromethane (DCM).[2]
-
Washing: Wash organic layer with saturated
(removes unreacted acid) and brine.[2] -
Drying: Dry over anhydrous
. -
Isolation (CRITICAL): Evaporate solvent under reduced pressure at room temperature . Do NOT heat. Stop evaporation while the product is still wet/oily if immediate use is intended.
Figure 2: Synthetic workflow for the generation of FCA from acid chloride precursors.[2]
Part 3: Reactivity Profile – The Curtius Rearrangement[4]
The primary utility of FCA in drug development is its ability to undergo the Curtius Rearrangement . This thermal decomposition yields furan-2-isocyanate, a versatile intermediate for accessing 2-aminofurans (ureas/carbamates), which are otherwise difficult to synthesize due to the instability of the free amine.
Mechanistic Pathway[5][6]
-
Thermolysis: Heating FCA triggers the expulsion of nitrogen gas (
). -
Migration: Concurrently, the furan ring migrates from the carbonyl carbon to the nitrogen atom.
-
Isocyanate Formation: The resulting species is furan-2-isocyanate.[1]
-
Nucleophilic Trapping: The isocyanate reacts with alcohols (to form carbamates) or amines (to form ureas).[2][4]
Spectroscopic Validation: The rearrangement can be monitored via IR spectroscopy.
-
Starting Material (FCA): Strong absorption at ~2140–2160 cm⁻¹ (Azide stretch).
-
Product (Isocyanate): Appearance of strong peak at ~2270 cm⁻¹ (Isocyanate stretch).
Figure 3: The Curtius Rearrangement pathway converting FCA to valuable nitrogen-substituted furans.[2]
Part 4: Safety & Handling Protocols (Energetic Materials)
Furan-2-carbonyl azide violates the "Rule of Six" (which suggests 6 carbons per energetic functional group for stability). With a ratio of 5 carbons to 1 azide, it is energetic and potentially explosive .
Stability Assessment
-
C/N Ratio: The ratio is 5:3 (~1.66). Ratios < 3 indicate high instability.
-
Decomposition: Rapid decomposition occurs above 60°C.[2]
Mandatory Handling Rules
-
No Metal Spatulas: Use only Teflon or plastic spatulas.[2] Metal contact can form highly sensitive metal azides.
-
Blast Shielding: All heating steps (Curtius rearrangement) must be performed behind a blast shield.[2]
-
Concentration Limits: Avoid concentrating the pure azide to dryness. Store and use as a solution in toluene or benzene whenever possible.
-
Waste Disposal: Quench unreacted azide waste with 10% ceric ammonium nitrate or copious amounts of water before disposal. Do not pour down drains (reacts with copper/lead piping).[5]
References
-
PubChem. (n.d.).[6] Furan-2-carbonyl azide (Compound Summary).[1][2][3] National Library of Medicine. Retrieved from [Link][2]
-
Spinelli, D., et al. (2002).[2] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, (xi), 6-16.[2] Retrieved from [Link]
-
Keay, B. A., & Scammells, P. J. (1999). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement.[1][3] Canadian Journal of Chemistry.
-
University of California Center for Laboratory Safety. (n.d.). Safe Handling of Organic Azides.[5][7][8][9] Retrieved from [Link][2]
Sources
- 1. Buy Furan-2-carbonyl azide | 20762-98-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Furan-3-carbonyl azide | C5H3N3O2 | CID 11499225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
A Senior Application Scientist's Guide to the Curtius Rearrangement of Furan-2-carbonyl Azide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: From Carboxylic Acid to Versatile Intermediate
In the landscape of synthetic organic chemistry, few transformations offer the elegant efficiency of the Curtius rearrangement. First described in 1885, this reaction provides a robust pathway from a readily available carboxylic acid to a highly versatile isocyanate intermediate, which can be subsequently converted into amines, carbamates, or ureas.[1][2] This guide moves beyond a general overview to provide a focused, in-depth analysis of a specific, high-value substrate: furan-2-carbonyl azide.
The furan motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and forming the basis for novel bio-derived polymers.[3][4][5] Understanding the nuances of converting furan-2-carboxylic acid into its corresponding isocyanate is therefore not merely an academic exercise; it is a critical capability for professionals engaged in the synthesis of complex molecular architectures. This document synthesizes mechanistic theory with field-proven protocols to serve as a comprehensive technical resource for the controlled generation and application of furan-2-isocyanate.
The Core Transformation: Mechanism and Energetics
The journey from furan-2-carbonyl azide to furan-2-isocyanate is a thermally induced molecular rearrangement characterized by the loss of dinitrogen gas.[1] A precise understanding of this process is paramount for optimizing reaction conditions and ensuring product purity.
Genesis of the Precursor: Synthesizing Furan-2-carbonyl Azide
The stability and purity of the starting acyl azide directly impact the success of the rearrangement. Furan-2-carbonyl azide is typically prepared from furan-2-carboxylic acid or its more reactive acyl chloride derivative.
-
From the Acyl Chloride: The most common laboratory-scale method involves converting furan-2-carboxylic acid to furan-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to furnish the acyl azide. This two-step process is reliable and generally high-yielding.
-
Directly from the Carboxylic Acid: For substrates sensitive to harsh chlorinating agents, one-pot methods using activating agents are preferred. Diphenylphosphoryl azide (DPPA) allows for the direct conversion of a carboxylic acid to the acyl azide, which can then rearrange in situ upon heating.[7][8] This approach avoids the isolation of the potentially explosive acyl azide, a significant safety advantage.[7]
The Rearrangement Mechanism: A Concerted Pathway
While early theories postulated a two-step process involving a discrete acyl nitrene intermediate, extensive experimental and computational studies have established that the thermal Curtius rearrangement proceeds through a concerted mechanism .[1][2][9]
In this pathway, the migration of the furan ring from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of N₂, a thermodynamically highly favorable process due to the formation of a stable, gaseous molecule.[1][6] This concerted nature is critical as it prevents the formation of a highly reactive, indiscriminate nitrene intermediate, thereby minimizing side reactions like C-H insertion that can occur under photochemical conditions.[2][10] The migration of the furyl group proceeds with complete retention of its configuration.[2][7]
Caption: Concerted mechanism of the Curtius rearrangement.
Thermodynamic Profile
Differential Scanning Calorimetry (DSC) provides valuable insight into the energetics of the rearrangement. Studies on heteroaroyl azides have quantified the thermal behavior of furan-2-carbonyl azide. This data is crucial for designing safe and efficient heating protocols, whether for batch or flow chemistry setups.
| Compound | Melting Point (Tf) | Onset Temp. (Tr) | Peak Temp. (Tp) | Energy (E) |
| Furan-2-carbonyl azide | 63.0 °C | 75 °C | 118 °C | -12.3 ± 0.4 kcal/mol |
| Table 1: Thermal data for the decomposition of furan-2-carbonyl azide obtained by DSC. Data sourced from Salatelli & Zanirato (2002).[11] |
The negative enthalpy change confirms the exothermic nature of the rearrangement. The onset temperature of 75 °C indicates the threshold at which the reaction begins at a significant rate under these analytical conditions. It is also noteworthy that Lewis acids, such as boron trifluoride (BF₃), can catalyze the rearrangement, significantly lowering the required decomposition temperature by up to 100 °C.[1][10]
Experimental Protocol: In Situ Generation and Trapping
The high reactivity and moisture sensitivity of furan-2-isocyanate make its in situ generation and immediate use the preferred synthetic strategy. This approach minimizes handling of the hazardous intermediate and maximizes yield by preventing degradation.
Self-Validating Workflow
The protocol described below is designed as a self-validating system. Successful formation of the isocyanate is confirmed by the isolation of the final, stable trapped product, obviating the need to isolate and characterize the isocyanate itself.
Caption: Experimental workflow for in-situ generation and trapping.
Step-by-Step Methodology
Objective: To synthesize a 2-furyl carbamate derivative via the in situ generation of furan-2-isocyanate.
Materials:
-
Furan-2-carbonyl azide
-
Anhydrous Toluene (or other high-boiling, inert solvent)
-
Anhydrous Alcohol (e.g., tert-butanol)
-
Three-neck round-bottom flask, condenser, thermometer, nitrogen/argon inlet, and heating mantle.
Procedure:
-
System Setup: Assemble the glassware and purge the system thoroughly with an inert gas (N₂ or Ar) to exclude atmospheric moisture.
-
Charging the Reactor: Dissolve furan-2-carbonyl azide (1.0 eq) in anhydrous toluene in the reaction flask.
-
Initiating Rearrangement: Begin heating the solution with stirring. A typical temperature range is 80-110 °C.[8] The decomposition of the azide into the isocyanate is visually confirmed by the evolution of nitrogen gas.[6]
-
Causality Check: The choice of an inert, high-boiling solvent like toluene is critical. It must remain liquid at the decomposition temperature of the azide without reacting with the isocyanate intermediate.[12]
-
-
Nucleophilic Trapping: Once the gas evolution has ceased (indicating complete formation of the isocyanate), add the anhydrous alcohol (1.1 eq) to the reaction mixture.
-
Trustworthiness Check: Using a slight excess of the trapping agent ensures that all of the highly reactive isocyanate is consumed. The alcohol must be anhydrous to prevent the competing reaction with water, which would form the unstable carbamic acid and lead to the undesired 2-aminofuran byproduct.[13]
-
-
Reaction Completion & Workup: Maintain the reaction at temperature for a designated period (e.g., 1-2 hours) to ensure complete trapping. After cooling to room temperature, the reaction mixture can be washed, dried, and concentrated.
-
Purification: The crude product is then purified by standard methods such as column chromatography or recrystallization to yield the pure carbamate.
The Synthetic Power of Furan-2-isocyanate
The true value of this transformation lies in the exceptional reactivity of the isocyanate intermediate. The electrophilic carbon of the isocyanate group is highly susceptible to attack by a wide range of nucleophiles, enabling the synthesis of a diverse library of furan-containing compounds from a single precursor.[13]
Caption: Key trapping reactions of furan-2-isocyanate.
-
Formation of Carbamates (Urethanes): Reaction with alcohols provides a straightforward entry to carbamates, which are valuable as protecting groups for amines and as key structural units in pharmaceuticals.[7][10]
-
Formation of Ureas: Amines react readily to form substituted ureas, a common motif in medicinal chemistry with applications as enzyme inhibitors and receptor ligands.[7]
-
Formation of 2-Aminofuran: While often an undesired byproduct of incomplete drying, the controlled hydrolysis of the isocyanate yields an unstable carbamic acid that rapidly decarboxylates to 2-aminofuran.[13] This amine is a valuable precursor for further functionalization, including Diels-Alder reactions to access substituted anilines.[12]
-
Formation of Amides: More specialized nucleophiles, such as Grignard reagents or higher-order cyanocuprates, can attack the isocyanate to furnish 2-amido substituted furans.[12]
Conclusion and Future Outlook
The Curtius rearrangement of furan-2-carbonyl azide is more than a classic name reaction; it is a strategic tool for the modern synthetic chemist. Its reliability, tolerance for various functional groups, and the versatility of the resulting isocyanate intermediate make it an indispensable method for accessing a wide array of furan-based building blocks.[10] By understanding the concerted mechanism, leveraging precise thermal control, and employing in situ trapping strategies, researchers can confidently and safely harness this powerful transformation. As the demand for complex, heteroaromatic scaffolds in drug discovery and advanced materials continues to grow, the mastery of such foundational reactions will remain a critical driver of innovation.
References
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. Arkivoc. [Link]
-
The Curtius Rearrangement of Some Organic Azides: A DFT Mechanistic Study. ResearchGate. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Center for Biotechnology Information (PMC). [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Curtius rearrangement. L.S. College, Muzaffarpur. [Link]
-
The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. ResearchGate. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 4. ACS Publications. [Link]
-
Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. RSC Publishing. [Link]
-
Synthesis of Furans – Recent Advances. ResearchGate. [Link]
-
Green and intrinsic safe pathway for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. ResearchGate. [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. ResearchGate. [Link]
-
Disconnecting with a sneaky furan? YouTube. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Theoretical insights into photo-induced Curtius rearrangement of chlorodifluoroacetyl azide. RSC Publishing. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Polyamines are traps for reactive intermediates in furan metabolism. National Center for Biotechnology Information (PMC). [Link]
-
Furanolysis with Menthofuran: A New Depolymerization Method for Analyzing Condensed Tannins. ResearchGate. [Link]
-
Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Nucleophile Promoted Functionalization of Cross‐Conjugated Enynone Gives Sulfonylated Furan. ResearchGate. [Link]
-
The photoelectron spectra and electronic structure of 2-carbonyl furans. ResearchGate. [Link]
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Curtius Rearrangement [organic-chemistry.org]
Spectroscopic and Synthetic Guide to Furan-2-carbonyl Azide: A Key Intermediate for Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth analysis of furan-2-carbonyl azide, a versatile and reactive intermediate with significant applications in medicinal chemistry and drug development. The document details the synthesis, purification, and comprehensive spectroscopic characterization of this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) data. By integrating established synthetic protocols with detailed spectral interpretation, this guide serves as an essential resource for researchers and scientists engaged in the synthesis of novel heterocyclic scaffolds. We present both experimentally verified and theoretically predicted spectroscopic data to offer a complete analytical profile of the molecule.
Introduction: The Significance of Furan-2-carbonyl Azide in Synthesis
The furan moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a valuable building block for drug discovery. Furan-2-carbonyl azide, as a derivative, combines the features of the furan ring with the versatile reactivity of the acyl azide functional group.
The primary utility of furan-2-carbonyl azide stems from its role as a precursor to the corresponding isocyanate via the Curtius rearrangement. This transformation opens a gateway to a diverse array of nitrogen-containing heterocycles, including ureas, carbamates, and amides, which are of paramount importance in the development of new therapeutic agents. Understanding the synthesis and spectroscopic properties of furan-2-carbonyl azide is therefore crucial for its effective utilization in complex synthetic pathways.
This guide provides a detailed examination of the spectroscopic signature of furan-2-carbonyl azide, enabling unambiguous identification and quality control. Furthermore, a robust synthetic protocol is presented, empowering researchers to confidently prepare this key intermediate for their specific applications.
Synthesis of Furan-2-carbonyl Azide
The most common and efficient method for the preparation of furan-2-carbonyl azide is the reaction of 2-furoyl chloride with an azide salt, such as sodium azide. The acyl chloride precursor is readily synthesized from commercially available 2-furoic acid.
Synthesis of 2-Furoyl Chloride
2-Furoyl chloride is typically prepared by treating 2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is a well-established and cost-effective method.
Experimental Protocol: Synthesis of 2-Furoyl Chloride
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add 2-furoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) if desired to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the resulting 2-furoyl chloride by fractional distillation under reduced pressure.
Synthesis of Furan-2-carbonyl Azide
With the acyl chloride in hand, the azide functionality is introduced through nucleophilic acyl substitution using sodium azide. This reaction is typically performed in an aprotic solvent like acetone or acetonitrile at or below room temperature.
Experimental Protocol: Synthesis of Furan-2-carbonyl Azide[1]
Materials:
-
2-Furoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve sodium azide in a minimal amount of deionized water.
-
Add a solution of 2-furoyl chloride in acetone dropwise to the stirred sodium azide solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the acyl chloride.
-
Once the reaction is complete, add cold deionized water to the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (< 30 °C) to yield furan-2-carbonyl azide as a solid.
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid material, and use appropriate personal protective equipment.
The logical flow of the synthesis is depicted in the following workflow diagram:
Caption: Synthetic workflow for furan-2-carbonyl azide.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized furan-2-carbonyl azide. The key techniques for this are Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of furan-2-carbonyl azide is characterized by the presence of strong absorption bands corresponding to the azide and carbonyl functional groups.
-
Azide (–N₃) Stretch: This is a highly characteristic and intense, sharp absorption that appears in the region of 2100-2170 cm⁻¹ . This peak is a definitive indicator of the successful incorporation of the azide group.
-
Carbonyl (C=O) Stretch: The carbonyl group of the acyl azide gives rise to a strong, sharp absorption band. Due to the electron-withdrawing nature of the adjacent azide group and the furan ring, this peak is expected to appear at a relatively high wavenumber, typically in the range of 1680-1720 cm⁻¹ . Conjugation with the furan ring will slightly lower this frequency compared to a saturated acyl azide.
-
Furan Ring Vibrations: The furan ring itself will exhibit several characteristic absorptions:
-
C–H stretching: Aromatic C–H stretches will appear above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹ .
-
C=C stretching: Aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.
-
C–O–C stretching: The C–O–C stretching of the furan ring usually results in strong bands in the fingerprint region, around 1000-1250 cm⁻¹ .
-
The relationship between the functional groups and their expected IR absorption regions is summarized below:
Caption: Key functional groups and their expected IR absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum of furan-2-carbonyl azide is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the furan ring. Based on experimental data, the chemical shifts in CDCl₃ are as follows[1]:
-
H5: This proton, adjacent to the oxygen atom, is the most deshielded and appears as a doublet of doublets at approximately δ 7.78 ppm .
-
H3: This proton is adjacent to the carbonyl group and appears as a doublet of doublets at approximately δ 8.05 ppm .
-
H4: This proton is coupled to both H3 and H5 and appears as a doublet of doublets at approximately δ 6.94 ppm .
The coupling constants are expected to be in the typical range for furan protons: J₃,₄ ≈ 3.5 Hz, J₄,₅ ≈ 1.7 Hz, and J₃,₅ ≈ 0.8 Hz.
The proton-decoupled ¹³C NMR spectrum of furan-2-carbonyl azide is predicted to show five signals, corresponding to the five carbon atoms in the molecule. The expected chemical shift ranges are based on data from similar furan derivatives and general principles of ¹³C NMR.
-
Carbonyl Carbon (C=O): This carbon is expected to appear in the downfield region, typically between δ 160-175 ppm .
-
C2 (Carbon bearing the carbonyl group): This quaternary carbon will be deshielded and is predicted to be in the range of δ 145-155 ppm .
-
C5 (Carbon adjacent to oxygen): This carbon is also deshielded due to the electronegativity of the oxygen atom, with an expected chemical shift around δ 140-150 ppm .
-
C3 and C4: These carbons are more shielded and are expected to appear in the range of δ 110-125 ppm .
Summary of Spectroscopic Data
The following tables summarize the key experimental and predicted spectroscopic data for furan-2-carbonyl azide.
Table 1: IR Spectroscopic Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (–N₃) | Asymmetric Stretch | ~2100 - 2170 | Strong, Sharp |
| Carbonyl (C=O) | Stretch | ~1680 - 1720 | Strong, Sharp |
| Aromatic C–H | Stretch | ~3100 - 3150 | Medium |
| Aromatic C=C | Stretch | ~1500 - 1600 | Medium |
| Furan C–O–C | Stretch | ~1000 - 1250 | Strong |
Table 2: NMR Spectroscopic Data
| Nucleus | Position | Experimental ¹H δ (ppm) in CDCl₃[1] | Predicted ¹³C δ (ppm) |
| ¹H | H3 | 8.05 | - |
| ¹H | H4 | 6.94 | - |
| ¹H | H5 | 7.78 | - |
| ¹³C | C=O | - | 160 - 175 |
| ¹³C | C2 | - | 145 - 155 |
| ¹³C | C5 | - | 140 - 150 |
| ¹³C | C3 | - | 110 - 125 |
| ¹³C | C4 | - | 110 - 125 |
Conclusion
Furan-2-carbonyl azide is a valuable and highly reactive intermediate for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. This guide has provided a comprehensive overview of its synthesis and spectroscopic characterization. The detailed experimental protocols and the analysis of the IR and NMR data serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The provided spectroscopic data, both experimental and predicted, will aid in the unambiguous identification and quality assessment of this important synthetic building block, thereby facilitating its broader application in the development of novel molecules with potential therapeutic value.
References
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]
- Synthesis and Characterization of Furanic Compounds.
-
The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. ResearchGate. Available at: [Link]
-
PREPARATION AND DIELS-ALDER REACTION OF A 2-AMIDO SUBSTITUTED FURAN. Organic Syntheses. Available at: [Link]
-
Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]
-
PREPARATION AND DIELS-ALDER REACTION OF A 2-AMIDO SUBSTITUTED FURAN. Organic Syntheses Procedure. Available at: [Link]
Sources
Safety and handling precautions for Furan-2-carbonyl azide
Handling, Synthesis, and Risk Mitigation for High-Energy Intermediates
Executive Summary
Furan-2-carbonyl azide (FCA) is a high-energy heteroaromatic acyl azide intermediate primarily utilized for the synthesis of furan-2-yl isocyanate via the Curtius rearrangement.[1] Unlike stable aliphatic azides, FCA presents a dual hazard profile: thermal instability leading to explosive decomposition and shock sensitivity inherent to its crystalline solid state.
This guide deviates from standard safety data sheets (SDS) by focusing on the operational causality of these hazards. It provides a self-validating framework for researchers to handle FCA, prioritizing in-situ generation over isolation to mitigate the risk of detonation.
Part 1: Chemical Profile & Hazard Identification[2][3]
The Energetic Threshold (C/N Ratio Analysis)
The stability of organic azides is empirically predicted by the Carbon/Oxygen-to-Nitrogen ratio. A ratio
Furan-2-carbonyl Azide (
- (Carbon): 5
- (Oxygen): 2
- (Nitrogen): 3
Expert Insight: A ratio of 2.33 places FCA in the "High Energy / Unstable" category. It possesses insufficient carbon framework to dampen the energetic release of the azide group. Consequently, isolation of this compound in quantities >1 gram is critically unsafe and should be avoided in favor of flow chemistry or one-pot telescoping protocols.
Thermal Decomposition vs. Rearrangement
FCA is designed to undergo the Curtius rearrangement (loss of
-
Desired Pathway: Thermal rearrangement to isocyanate (
, controlled release). -
Hazard Pathway: Rapid, autocatalytic decomposition (
, detonation). -
Critical Control Point: The onset temperature for decomposition can be indistinguishable from the rearrangement temperature if the concentration is too high or heat transfer is poor.
Part 2: Experimental Protocols
The "Gold Standard" Protocol: In-Situ Generation (Recommended)
Objective: Generate FCA and convert it immediately to the carbamate or urea derivative without accumulating the explosive azide intermediate.
Reagents:
-
Furoyl chloride (1.0 equiv)
-
Sodium azide (
) (1.1 equiv) - activated -
Solvent: Toluene or 2-MeTHF (High boiling point, non-halogenated). Avoid DCM (risk of diazidomethane formation).[2][3]
Workflow:
-
Activation: Dissolve
in minimal water. (Solid-liquid phase transfer is slow and dangerous due to friction). -
Biphasic Setup: Add
to Furoyl chloride in Toluene at 0°C . -
Phase Transfer: Use a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 1 mol%) to facilitate reaction at low temp.
-
Telescoping: Once TLC shows consumption of chloride, do not separate layers . Add the nucleophile (alcohol/amine) directly to the organic phase.
-
Controlled Heating: Slowly ramp temperature to 60-70°C to trigger Curtius rearrangement in the presence of the nucleophile. The isocyanate formed is immediately trapped.
Validation Step:
-
Before heating: Check for the disappearance of the acid chloride peak in IR (~1760 cm⁻¹) and appearance of the azide doublet (~2140 cm⁻¹).
-
During heating: Monitor
evolution. If gas evolution becomes vigorous, remove heat source immediately and cool.
Isolation Protocol (High Risk - Only for Analytical Needs)
Constraint: Max scale < 500 mg.
-
Equipment: Use Teflon or plastic spatulas only. Metal can initiate shock detonation. Use a blast shield.[4]
-
Precipitation: If FCA precipitates, do not scrape. Redissolve in cold ether/toluene.
-
Drying: Never rotary evaporate to dryness. A concentrated film of FCA is extremely shock-sensitive.
-
Storage: Store as a solution in the dark at -20°C.
Part 3: Visualization & Decision Logic
Workflow Logic: Safety Decision Tree
The following diagram illustrates the critical decision nodes when working with FCA. Note the "Red Zones" indicating high-risk behaviors.
Caption: Decision matrix for handling Furan-2-carbonyl azide, highlighting the critical divergence between high-risk isolation and the preferred in-situ methodology.
Reaction Pathway & Hazard Points
Caption: Chemical pathway showing the "Accumulation Risk" node where FCA exists. The branch to "Explosion" represents the failure mode of isolation or overheating.
Part 4: Emergency Protocols & Waste Disposal
Spillage of Solid/Solution
If FCA solution is spilled:
-
Evacuate the immediate area.
-
Do NOT wipe with dry paper towels (friction hazard).
-
Quench: Cover the spill gently with a 10% aqueous Cerium(IV) Ammonium Nitrate (CAN) solution or 20% Sodium Nitrite (
) in dilute sulfuric acid. These agents oxidatively decompose the azide functionality safely. -
Allow to react for 30 minutes before cleaning with water-soaked absorbents.
Waste Disposal
-
Never dispose of azide solutions down the drain (reacts with copper/lead pipes to form heavy metal azides, which are primary explosives).
-
Quenching Protocol: Treat reaction waste with excess sodium nitrite (
) and dilute sulfuric acid ( ) in a fume hood to convert residual azide to nitrous oxide ( ) and nitrogen ( ). Verify absence of azide with ferric chloride test (red color = positive for azide).
Part 5: References
-
Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.[4] (Foundational review on azide stability and C/N ratios).
-
Kappe, C. O., et al. (2015). Continuous Flow Synthesis of Organic Azides and Curtius Rearrangements. Organic Process Research & Development. (Authority on in-situ/flow safety).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Source for DSC testing protocols and thermal onset theory).
-
University of California Center for Laboratory Safety. (2013). Safety Alert: Explosion of Azide Compounds.[1][4] (General grounding for the "Do Not Isolate" rule).
Sources
Stability and storage conditions for Furan-2-carbonyl azide
Technical Guidance for Pharmaceutical & Organic Chemistry Applications [1]
Executive Summary & Hazard Classification
Furan-2-carbonyl azide (FCA) is a high-energy acyl azide intermediate frequently employed in the Curtius rearrangement to synthesize furan-2-yl carbamates and amines.[1] It is metastable and possesses a high nitrogen content that violates standard stability rules, necessitating rigorous thermal control.
Critical Hazard Profile:
-
Thermal Instability: Exhibits exothermic decomposition beginning at 75 °C (neat).[1]
-
Shock Sensitivity: High.[1] The compound violates the "Rule of Six" (C/N ratio < 3), classifying it as potentially explosive.[1][2]
-
Primary Risk: Uncontrolled Curtius rearrangement leading to rapid nitrogen gas evolution and pressure rupture, or detonation if confined.
Physicochemical Stability Profile
The "Rule of Six" Violation
A primary method for assessing organic azide safety is the Carbon-to-Nitrogen (C/N) ratio.[1] Stable azides typically require a ratio of
-
Formula:
-
Carbon Count: 5
-
Nitrogen Count: 3
-
Ratio:
[1]
Implication: With a ratio of 1.67, FCA is significantly below the safety threshold. It lacks sufficient carbon framework to dampen the energetic discharge of the azide group, making it highly sensitive to shock, friction, and heat.
Thermal Decomposition Kinetics
Differential Scanning Calorimetry (DSC) analysis provides the definitive thermal boundaries for handling FCA.[1]
| Parameter | Value | Significance |
| Melting Point | 63.0 °C | Solid-liquid transition.[1] Handling above this temp is dangerous.[1] |
| 75 °C | CRITICAL LIMIT. Exothermic reaction begins.[1] | |
| 118 °C | Peak heat release.[1] Runaway reaction is inevitable here. | |
| Enthalpy of Decomposition ( | -89.5 cal/g (-374 J/g) | Exothermic energy release sufficient to shatter glass vessels.[1] |
Data Source: Salatelli & Zanirato, Arkivoc 2002.[3]
Decomposition Mechanism (Curtius Rearrangement)
The primary instability pathway is the concerted loss of nitrogen to form furan-2-isocyanate.[1] This reaction is synthetically useful but hazardous during storage.[1]
Figure 1: Thermal decomposition pathway of Furan-2-carbonyl azide triggering nitrogen release.[1]
Storage Specifications
To maintain chemical integrity and prevent spontaneous decomposition, the following storage ecosystem is required.
Environmental Conditions[1]
-
Temperature: -20 °C ± 5 °C .
-
Light: Strict Darkness .
-
Rationale: UV light can photo-activate the azide moiety, leading to nitrene formation and non-specific decomposition.[1]
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .[1]
-
Rationale: Prevents hydrolysis of the acyl azide to hydrazoic acid (
) and the parent carboxylic acid.[1]
-
Containment Hardware[1]
-
Primary Container: Polypropylene (PP) or High-Density Polyethylene (HDPE) vials.[1]
-
Secondary Containment: Explosion-proof desiccator or a secondary plastic tub within the freezer to contain potential rupture.[1]
-
Tools: Non-metallic spatulas (Teflon/PTFE coated).[1]
-
Warning: Avoid contact with heavy metals (Cu, Pb, Hg) which can form highly sensitive metal azides.
-
Handling & Synthesis Workflow
Due to its instability, in situ generation is the gold standard. Isolation should be avoided unless strictly necessary for analytical characterization.[1]
In Situ Generation Protocol (Recommended)
This workflow minimizes the accumulation of the hazardous azide intermediate.[1]
-
Activation: Dissolve Furan-2-carboxylic acid in acetone/water.
-
Formation: Add Triethylamine and Ethyl Chloroformate at 0 °C to form the mixed anhydride.
-
Azidation: Add Sodium Azide (
) aqueous solution dropwise at 0 °C . -
Rearrangement (Telescoping): Extract the azide into Toluene. Dry over
(cold). Do not concentrate. -
Conversion: Slowly heat the Toluene solution to reflux to effect the Curtius rearrangement directly to the isocyanate/carbamate.
Isolation Protocol (High Risk - Analytical Only)
If isolation is required, follow this logic tree to ensure safety.
Figure 2: Decision logic for handling Furan-2-carbonyl azide.
Emergency Response & Disposal
Spillage
-
Do NOT wipe with dry paper towels (friction risk).[1]
-
Neutralization: Cover the spill with a dilute solution of sodium hydroxide (NaOH) to hydrolyze the azide back to the carboxylate and azide ion, followed by destruction of the azide ion with nitrous acid (generated in situ from sodium nitrite + dilute sulfuric acid) in a controlled fume hood environment.
Waste Disposal
-
Never dispose of acyl azides down the drain (explosion hazard in lead pipes).[1]
-
Quenching: Dilute reaction mixtures containing residual azide with water and treat with 10% Ceric Ammonium Nitrate (CAN) or Sodium Nitrite/HCl to decompose the azide functionality before disposal as chemical waste.[1]
References
-
Salatelli, E., & Zanirato, P. (2002).[1][3] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16.[1]
-
Bräse, S., et al. (2005).[1][4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] [1]
-
University of California, Santa Barbara. (n.d.).[1] Safe Handling of Azides. UCSB Environmental Health & Safety.[1]
-
Stanford University. (n.d.).[1] Information on Azide Compounds. Stanford Environmental Health & Safety.[1]
Sources
Navigating the Energetic Landscape: A Technical Guide to the Potential Hazards of Organic Azides in the Laboratory
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Organic azides are a cornerstone of modern chemical synthesis, prized for their versatility in forming carbon-nitrogen bonds and their starring role in the Nobel Prize-winning "Click Chemistry".[1] This class of compounds, characterized by the linear azido group (-N₃), enables a vast array of transformations, from the synthesis of complex heterocycles to the bioconjugation of pharmaceuticals.[2] However, the very properties that make azides synthetically valuable—their high energy content and propensity to release dinitrogen gas—also render them potentially hazardous.[1][3] Both organic and inorganic azides can be sensitive to heat, shock, and friction, capable of explosive decomposition with minimal energy input.[4][5]
This guide provides senior researchers, scientists, and drug development professionals with a comprehensive technical overview of the hazards associated with organic azides. Moving beyond a simple list of rules, it delves into the causality behind safety protocols, offering a framework for risk assessment and mitigation rooted in chemical principles. By understanding the "why," researchers can cultivate a culture of safety that is both intelligent and adaptable, ensuring the continued, responsible use of these powerful chemical tools.
The Energetic Nature of the Azido Group
The primary hazard of an organic azide stems from its thermodynamic instability. The molecule contains a chain of three nitrogen atoms with formal charges, holding a significant amount of stored energy. Upon decomposition, it releases this energy through the highly favorable formation of dinitrogen (N₂), an exceptionally stable molecule with a strong triple bond.[6] This decomposition can be triggered by various stimuli, including heat, light, pressure, or physical shock.[5][7] The rapid, exothermic release of nitrogen gas can lead to a sudden and dangerous increase in volume and pressure, resulting in an explosion, particularly in a closed system.[6][8]
The decomposition often proceeds through a highly reactive nitrene intermediate, which itself can undergo further reactions.[9] Understanding this fundamental instability is the first step toward handling these compounds with the respect they command.
Caption: Azide decomposition pathway showing the release of stable N₂ gas.
Hazard Assessment: Predicting Stability
Not all organic azides are created equal. Their stability is highly dependent on molecular structure. Before synthesizing or handling any organic azide, a thorough risk assessment is mandatory, starting with an evaluation of its predicted stability.[1] Several empirical rules provide a strong foundation for this assessment.
Key Stability Predictors
Two primary guidelines are used to estimate the stability of an organic azide: the Carbon-to-Nitrogen ratio and the "Rule of Six."
-
Carbon-to-Nitrogen (C/N) Ratio: This rule compares the number of carbon atoms (and sometimes oxygen atoms) to the number of nitrogen atoms in the molecule. A higher ratio of carbon to nitrogen generally indicates greater stability, as the bulk of the molecule helps to "dilute" the energetic azido group.[1][4] The formula (N_Carbon + N_Oxygen) / N_Nitrogen ≥ 3 is often cited as a benchmark for stability.[4]
-
The Rule of Six: A similar heuristic, the "Rule of Six," states that a compound is likely to be reasonably safe if there are at least six carbon atoms (or other similarly sized atoms) for every energetic functional group (e.g., azide, nitro, diazo).[1][5] Molecules with fewer than six carbons per azido group may be explosive.[5]
Impact of Molecular Structure
Beyond simple atomic ratios, the type of organic moiety attached to the azido group plays a critical role.
-
Aliphatic azides are generally the most stable.
-
Aromatic, olefinic, and acyl azides are significantly less stable and should be handled with greater caution.[1]
The cumulative effect of multiple energetic groups (e.g., azide plus a nitro group) must also be considered, as this will dramatically increase the potential hazard.[5]
| Stability Guideline | Low Risk | Medium Risk (Handle with Caution) | High Risk (Do Not Isolate) |
| C/N Ratio | C/N ≥ 3 (e.g., n-nonyl azide)[4] | 1 < C/N < 3 | C/N ≤ 1 |
| Rule of Six | ≥ 6 carbons per azide group[5] | < 6 carbons per azide group | Significantly < 6 carbons per azide group |
| Recommended Actions | Can be isolated and stored in pure form (e.g., up to 20 grams for C/N=3).[1] | Synthesize and isolate only small quantities (<5g). Store as a solution (<1M) below room temperature and away from light.[4][5] | Should never be isolated. May be generated as a transient intermediate if it is the limiting reagent and total quantity is <1 gram.[1][4] |
Hazards Throughout the Experimental Workflow
A proactive approach to safety requires considering the potential hazards at every stage of the experimental process, from initial synthesis to final disposal.
Caption: Key safety checkpoints in the organic azide experimental workflow.
Synthesis
-
Incompatible Reagents: Extreme care must be taken to avoid mixing azides with incompatible substances.
-
Acids: Mixing azides with acids, even in small amounts, will generate hydrazoic acid (HN₃).[3][5] Hydrazoic acid is a highly toxic, volatile, and powerfully explosive gas that presents a severe inhalation hazard.[10]
-
Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form dangerously shock-sensitive and explosive heavy metal azides.[5][11] This is why metal spatulas, stir bars with exposed metal, and certain metal reaction vessels must be strictly avoided.[4][12]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform. They can react with azides to form di- and tri-azidomethane, which are extremely unstable and prone to violent explosion.[4][5][7]
-
Work-up and Purification
The isolation and purification phase introduces significant risks related to concentrating the azide and exposing it to friction.
-
Concentration: Never concentrate an azide-containing solution by rotary evaporation or distillation.[1][4] The combination of heat and reduced pressure can easily lead to an explosion. If a low-molecular-weight azide must be isolated, it should be done via extraction and careful precipitation, avoiding heat.[7]
-
Friction and Shock: Organic azides can be sensitive to friction.[5] Avoid using ground glass joints, as the friction from turning a stopper can be enough to initiate detonation.[3][4] Similarly, avoid scratching or grinding solid azide materials.[3]
Handling and Storage
Proper handling and storage are critical to preventing accidental decomposition.
-
Handling: Always use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves.[1] All work should be conducted in a chemical fume hood behind a blast shield.[3][4] Use plastic, ceramic, or Teflon-coated spatulas for transferring solid azides.[5][12]
-
Storage: Store organic azides in a cool, dark environment, such as a refrigerator rated for chemical storage, and away from light, heat, and physical shock.[1][5] They should be stored as dilute solutions (≤1 M) whenever possible.[5] Containers must be clearly labeled, noting the contents and the explosive hazard.[1]
Waste Disposal
Azide-containing waste streams require dedicated procedures.
-
Segregation: Azide waste must be collected in a separate, clearly labeled, non-metallic container.[3][13] Crucially, never mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[3][5]
-
Quenching: Before final disposal, it is best practice to chemically destroy the azide functionality.[5] Organic azides can often be reduced to the much more stable corresponding amine.[5] Inorganic azides like sodium azide can be quenched, for example, by careful reaction with nitrous acid.[14][15] All disposal must proceed through the institution's official chemical waste program.[5]
Toxicity Hazards
Beyond the physical risk of explosion, azides are also highly toxic. The azide anion is a potent inhibitor of cytochrome oxidase, a key enzyme in the mitochondrial electron transport chain, similar in toxicity to cyanide.[3][11][16]
-
Routes of Exposure: Exposure can occur through inhalation, ingestion, or skin absorption.[5]
-
Symptoms: Acute exposure to small amounts can cause dizziness, weakness, headache, nausea, rapid heart rate, and skin irritation.[1][4] High-dose exposures can lead to convulsions, severe hypotension, loss of consciousness, respiratory failure, and death.[1][3] The formation of hydrazoic acid presents a particularly severe inhalation hazard.[3][10]
Due to this high acute toxicity, azides are classified as Particularly Hazardous Substances (PHS), and appropriate PPE and handling controls are mandatory.[17]
Protocol: Deactivation of Azide Waste
The following is a representative protocol for the destruction of dilute solutions of sodium azide. This procedure must be performed in a certified chemical fume hood with appropriate PPE.
Objective: To safely convert sodium azide into less hazardous nitrogen gas and sodium hydroxide.
Materials:
-
Aqueous waste containing ≤ 5% sodium azide.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide test paper.
-
Three-necked flask with a magnetic stirrer, dropping funnel, and a vent to the back of the fume hood.
Procedure:
-
Place the dilute azide waste solution in the three-necked flask and begin stirring.
-
Add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide in the waste (a 40% excess).[15]
-
Slowly and carefully add the 20% sulfuric acid solution via the dropping funnel. Gas evolution (N₂ and NO) will be observed. The order of addition is critical. [14][15]
-
Continue adding acid dropwise until the solution is acidic to pH paper.
-
Once gas evolution ceases, allow the mixture to stir for at least one hour.
-
Test for completion by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrite, signifying that all the azide has been consumed.[15]
-
If the test is negative, add a small amount of additional sodium nitrite and re-test.
-
Once the reaction is complete, neutralize the solution with sodium hydroxide before disposal as hazardous chemical waste.
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. research.wayne.edu [research.wayne.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. ucd.ie [ucd.ie]
- 8. uakron.edu [uakron.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ChemNote: Azides | ChemSee [chemsee.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. reddit.com [reddit.com]
- 16. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 17. uthsc.edu [uthsc.edu]
Introduction to the Reactivity of the Furan Ring
Executive Summary
Furan represents a paradox in heterocyclic chemistry: it is structurally aromatic yet chemically behaves closer to an enol ether or a diene.[1] For drug discovery professionals, understanding furan is a dual-edged sword. On one hand, it is a versatile scaffold for building complex oxygenated heterocycles (e.g., via the Achmatowicz rearrangement) and a bioisostere for phenyl rings. On the other, it carries significant metabolic liabilities due to oxidative bioactivation.
This guide moves beyond textbook definitions to provide a mechanistic, protocol-driven analysis of furan reactivity, designed for researchers who need to manipulate this ring system or mitigate its toxicity in lead optimization.
Electronic Structure & Aromaticity: The "Why" of Reactivity
To predict furan's behavior, one must quantify its aromaticity relative to its peers. Furan is
Comparative Resonance Energy (RE)
The lower resonance energy of furan explains its high susceptibility to ring opening and cycloaddition—reactions that typical aromatics (like benzene) resist.
| Heterocycle | Resonance Energy (kcal/mol) | Relative Reactivity (EAS) | Primary Liability |
| Benzene | 36.0 | Reference (1.0) | Inertness |
| Thiophene | 29.0 | S-Oxidation | |
| Pyrrole | 21.0 | Acid instability | |
| Furan | 16.0 | Ring opening / Diels-Alder |
Data Source: Joule, J.A. and Mills, K., Heterocyclic Chemistry.
Reactivity Landscape Visualization
The following diagram illustrates the reactivity hierarchy and the dominant pathways for furan.
Figure 1: The divergent reactivity profile of furan. Note the red pathway indicating metabolic toxicity.
Electrophilic Aromatic Substitution (EAS)
The Challenge: Furan is so electron-rich that it reacts violently with strong acids (nitration/sulfonation), often leading to polymerization (furan resins). The Solution: Use mild, non-acidic electrophiles or "masked" reagents.
Regioselectivity: C2 vs. C3
Substitution occurs preferentially at the C2 (
-
Mechanism: Attack at C2 yields a sigma-complex stabilized by three resonance structures (preserving the oxygen octet). Attack at C3 yields only two resonance structures.
-
Rule of Thumb: If C2 is blocked, reaction occurs at C5. If both
-positions are blocked, C3 substitution is possible but slow.
Protocol 1: Vilsmeier-Haack Formylation (C2-CHO)
This is the industry-standard method for introducing a carbon handle without polymerizing the ring.
Reagents:
-
Substrate: Furan (10 mmol)
-
Reagent: Phosphoryl chloride (
, 11 mmol) -
Solvent/Reactant: Dimethylformamide (DMF, 11 mmol + excess as solvent)
-
Quench: Sat.
or
Step-by-Step Methodology:
-
Active Species Formation: In a flame-dried flask under
, cool DMF to 0°C. Add dropwise. Critical: Maintain temp <5°C. The solution will turn yellow/orange as the Vilsmeier salt (chloroiminium ion) forms. Stir for 15 min. -
Addition: Add the furan substrate (dissolved in minimal DMF) dropwise to the salt.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Observation: The mixture usually darkens.
-
-
Hydrolysis (The Dangerous Step): Pour the reaction mixture onto crushed ice/water.
-
Extraction: Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate.
Cycloaddition: The Diels-Alder Reaction
Unlike benzene, furan acts as a diene in [4+2] cycloadditions.[4] This is reversible (Retro-Diels-Alder), which is a critical consideration for scale-up.
Thermodynamic vs. Kinetic Control[1][4][5][6]
-
Endo Adduct: Formed faster (Kinetic) due to secondary orbital overlap.[4] Dominant at low temperatures.[1]
-
Exo Adduct: More stable (Thermodynamic) due to less steric hindrance. Dominant at high temperatures or long reaction times.
Protocol 2: Furan + Maleic Anhydride (Exo-Selective)
This protocol targets the thermodynamic exo-product, which is generally more crystalline and stable.
Reagents:
-
Furan (1.1 equiv)
-
Maleic Anhydride (1.0 equiv)
-
Solvent: Diethyl ether (for precipitation) or Acetonitrile.
Methodology:
-
Dissolve maleic anhydride in diethyl ether at RT.
-
Add furan in one portion.
-
Incubation: Seal the vessel and let stand at RT for 24-48 hours.
-
Isolation: Filter the white crystalline solid. Do not heat during drying, as the retro-reaction can occur (furan is volatile).
Metabolic Liability: The "Red Flag" in Drug Design
For medicinal chemists, this is the most critical section. Furan is a structural alert.
Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2E1 ) oxidize the furan ring. Unlike phenyl epoxides, the furan epoxide is essentially a transition state that opens immediately to cis-2-butene-1,4-dial (BDA) . BDA is a potent Michael acceptor that crosslinks proteins and DNA.
Bioactivation Pathway Diagram
Figure 2: The bioactivation pathway of furan leading to toxic metabolites.
Mitigation Strategy: If a furan ring is essential for potency:
-
Block the
-positions (C2/C5) with metabolic "soft spots" (e.g., methyls) or bulky groups to sterically hinder CYP approach. -
Replace with less reactive bioisosteres: Oxazole (less electron-rich) or Tetrahydrofuran (saturated).
C2-Lithiation: Functionalization
Furan protons are relatively acidic (
Protocol 3: Generation of 2-Furyl Lithium
Reagents:
-
Furan (1.0 equiv)[3]
-
n-Butyllithium (n-BuLi, 1.1 equiv, typically 1.6M or 2.5M in hexanes)
-
Solvent: Anhydrous THF
-
Temperature: -78°C to 0°C
Methodology:
-
Setup: Flame-dry a flask and purge with Argon. Add anhydrous THF and furan.
-
Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Scientific Rationale: Low temperature controls the exotherm and prevents the "Wittig rearrangement" type ring fragmentation.
-
-
Deprotonation: Add n-BuLi dropwise.
-
Aging: Stir at 0°C for 30 minutes.
-
Result: You now have a solution of 2-lithiofuran.
-
-
Quenching: Cool back to -78°C and add your electrophile (e.g.,
for Suzuki coupling precursors, or an aldehyde).
References
-
Joule, J.A. and Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[6] (The authoritative text on heterocycle reactivity and resonance energies).
-
Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link
-
Keay, B.A. (1987). "Regioselective lithiation of 2,5-disubstituted furans." Tetrahedron Letters, 28(20), 2247-2250. Link
-
Stockmann, V. (1961). "Kinetics of the Diels-Alder reaction between furan and maleic anhydride." Journal of Organic Chemistry, 26(6), 2025. Link
Sources
An In-depth Technical Guide to the Solubility of Furan-2-carbonyl Azide in Common Organic Solvents
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. Furan-2-carbonyl azide is a versatile synthetic intermediate, notably utilized in the Curtius rearrangement to generate isocyanates, which are precursors to a wide array of nitrogen-containing heterocycles. However, its utility is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the solubility of furan-2-carbonyl azide, with a strong emphasis on the theoretical underpinnings, practical determination methodologies, and, most critically, the safety considerations inherent to handling this energetic material.
Due to the limited availability of precise quantitative solubility data in public literature for furan-2-carbonyl azide, this guide will focus on providing a robust framework for researchers to make informed decisions on solvent selection and to safely determine solubility parameters in their own laboratory settings.
Physicochemical Properties and Safety Imperatives
Furan-2-carbonyl azide (C₅H₃N₃O₂) is a white solid with a molecular weight of 137.1 g/mol .[1] Its structure, featuring a furan ring and an acyl azide functional group, dictates both its reactivity and its solubility characteristics. The azide group renders the molecule energetic and potentially explosive, necessitating stringent safety protocols.[1]
Safety and Handling Precautions:
Organic azides are sensitive to heat, shock, and friction.[2] Therefore, all manipulations of furan-2-carbonyl azide should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid Metal Contact: Do not use metal spatulas or magnetic stir bars with scratched surfaces, as friction can initiate decomposition.[2] Opt for plastic or Teflon-coated equipment.
-
Temperature Control: Perform all operations at or below room temperature unless a controlled reaction (like the Curtius rearrangement) is intended. Store the compound at low temperatures (preferably at -18°C) and in the dark.[2]
-
Solvent Choice: Avoid halogenated solvents like dichloromethane and chloroform, as they can form highly explosive polyazidomethanes.[2] Mixing with strong acids should also be avoided to prevent the formation of toxic and explosive hydrazoic acid.[2]
-
Scale Limitations: Work with small quantities of the material whenever possible.
-
Stability Assessment: A common guideline for the stability of organic azides is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group.[2] Furan-2-carbonyl azide, with five carbons and one azide group, falls into a category that requires careful handling.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (furan-2-carbonyl azide) and the solvent.
-
Polarity: Furan-2-carbonyl azide possesses both polar (the carbonyl and azide groups) and nonpolar (the furan ring) characteristics. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
-
Solvent Selection Rationale:
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are expected to be effective at solvating furan-2-carbonyl azide. They possess polar functionalities that can interact with the polar groups of the solute but do not have acidic protons that could react with the azide. Studies on the related compound 2,5-furandicarboxylic acid (FDCA) have shown good solubility in DMSO and THF.[3]
-
Polar Protic Solvents: Alcohols such as methanol and ethanol may also dissolve furan-2-carbonyl azide due to their ability to form hydrogen bonds. However, the reactivity of the azide with protic solvents, especially at elevated temperatures, should be considered.
-
Nonpolar Solvents: Nonpolar solvents like toluene and hexanes are less likely to be effective solvents due to the significant polarity of the acyl azide group. However, they may be used in specific reactions, such as the Curtius rearrangement, where heating is involved.[1]
-
Qualitative and Quantitative Solubility Data
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetone | High | Strong dipole-dipole interactions between the solvent and the polar acyl azide group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with the carbonyl oxygen and azide nitrogens. Potential for slow reaction over time or with heat should be monitored. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions with the furan ring may contribute to some solubility. Often used as solvents for the Curtius rearrangement.[1] |
| Nonpolar Aliphatic | Hexanes, Cyclohexane | Low | Weak van der Waals forces are unlikely to overcome the intermolecular forces between the polar solute molecules. |
| Chlorinated | Dichloromethane, Chloroform | AVOID | High risk of forming explosive polyazidomethanes. [2] |
| Aqueous | Water | Low | While possessing polar groups, the overall organic character of the molecule is expected to limit aqueous solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed, safety-oriented protocol for determining the solubility of furan-2-carbonyl azide. This procedure should be performed on a small scale in a controlled laboratory environment.
Objective: To determine the approximate solubility of furan-2-carbonyl azide in a selection of organic solvents at ambient temperature.
Materials:
-
Furan-2-carbonyl azide
-
Selected organic solvents (e.g., DMSO, DMF, THF, acetone, methanol, ethanol, toluene, hexanes)
-
Small vials with Teflon-lined caps
-
Plastic or Teflon-coated spatula
-
Vortex mixer
-
Analytical balance (readable to at least 0.1 mg)
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
Workflow for Solubility Determination:
Caption: Workflow for the safe experimental determination of solubility.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (if applicable for analytical method): Prepare a series of standard solutions of furan-2-carbonyl azide in a suitable solvent (e.g., acetonitrile) for creating a calibration curve if using a spectroscopic method for quantification.
-
Equilibration: a. Accurately weigh a small amount of furan-2-carbonyl azide (e.g., 10 mg) into a vial. b. Add a known volume of the test solvent (e.g., 1 mL). c. Securely cap the vial and vortex for 2-3 minutes. d. Place the vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate for at least 24 hours. Intermittent gentle agitation is recommended.
-
Analysis (Gravimetric Method): a. After equilibration, carefully observe the vial. If all the solid has dissolved, the solubility is greater than the prepared concentration. b. If undissolved solid remains, carefully withdraw a known volume of the supernatant using a pipette with a filter tip to avoid transferring any solid particles. c. Transfer the filtered supernatant to a pre-weighed vial. d. Carefully evaporate the solvent under a gentle stream of nitrogen at ambient temperature. Do not heat the sample. e. Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved furan-2-carbonyl azide. f. Calculate the solubility in g/L or mg/mL.
-
Analysis (Spectroscopic Method - Optional): a. If the compound has a suitable chromophore, UV-Vis spectroscopy can be used. b. After equilibration, filter the supernatant. c. Dilute a known volume of the filtered solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve. d. Measure the absorbance and determine the concentration from the calibration curve. e. Calculate the original concentration in the saturated solution.
-
Data Reporting: Report the solubility as a concentration (e.g., g/L, mol/L) at the specified temperature.
Conclusion
While quantitative solubility data for furan-2-carbonyl azide is not extensively documented, a systematic approach based on theoretical principles and safe laboratory practices can provide researchers with the necessary information for their work. The inherent hazards of this acyl azide necessitate a departure from routine solubility determination protocols, with a heightened focus on safety and controlled conditions. By understanding the molecular structure and adhering to the detailed experimental guidelines provided, scientists can effectively and responsibly handle furan-2-carbonyl azide and unlock its full potential in synthetic chemistry and drug development.
References
-
PubMed Central. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Protocol for the Curtius Rearrangement of Furan-2-carbonyl Azide
Executive Summary
This guide details the protocol for the Curtius rearrangement of furan-2-carbonyl azide to synthesize tert-butyl furan-2-ylcarbamate . While the prompt specifically identifies furan-2-carbonyl azide as the starting material, this protocol addresses the critical instability of the resulting 2-aminofuran moiety. Free 2-aminofurans are highly susceptible to oxidative polymerization and ring opening; therefore, successful application requires immediate "trapping" of the isocyanate intermediate with an alcohol (e.g., tert-butanol) to form a stable carbamate.
Two methodologies are presented:
-
Method A (Recommended): In situ generation and rearrangement using Diphenylphosphoryl Azide (DPPA). This method avoids the isolation of the potentially explosive acyl azide.[1]
-
Method B (Classical): Isolation of furan-2-carbonyl azide followed by thermal decomposition. This route is included for mechanistic isolation but carries significant safety risks.
Safety & Hazard Analysis (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Explosive | Acyl Azides: Low molecular weight acyl azides (C/N ratio < 3:1) are shock-sensitive and explosive.[2] Furan-2-carbonyl azide is high-energy. | Do not distill or concentrate the azide to dryness. Use in situ generation (Method A) whenever possible. If isolating (Method B), keep in solution. |
| Toxicity | Furan Derivatives: Furan compounds are often toxic and potential carcinogens. | Work in a certified fume hood. Wear nitrile gloves and safety goggles. |
| Instability | 2-Aminofuran: The free amine rapidly decomposes/polymerizes upon exposure to air/light. | Never attempt to isolate the free amine. Trap the isocyanate immediately with a nucleophile (e.g., t-BuOH). |
| Pressure | Nitrogen Gas Evolution: The rearrangement releases | Ensure reaction vessels are vented to an inert gas line (Ar/N2) to prevent over-pressurization. |
Mechanistic Pathway
The Curtius rearrangement of furan-2-carbonyl azide proceeds through a concerted mechanism. Thermal decomposition triggers the loss of nitrogen (
Diagram 1: Reaction Mechanism
Caption: Concerted thermal decomposition of the acyl azide to isocyanate, followed by nucleophilic capture.
Experimental Protocols
Method A: One-Pot In Situ Rearrangement (DPPA Route)
Status: Industry Standard (High Safety) Rationale: Uses Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the isocyanate without isolating the explosive azide intermediate [1, 7].[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Furan-2-carboxylic acid | 1.0 | Substrate |
| DPPA (Diphenylphosphoryl azide) | 1.1 | Azide source / Activator |
| Triethylamine (Et3N) | 1.2 | Base |
| tert-Butanol (t-BuOH) | 20.0 (Solvent) | Trapping Nucleophile |
| Toluene (Co-solvent) | N/A | High-boiling solvent (optional) |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
-
Dissolution: Add Furan-2-carboxylic acid (1.0 equiv) and anhydrous t-BuOH (or a 1:1 mixture of Toluene/t-BuOH).
-
Activation: Add Triethylamine (1.2 equiv) followed by the dropwise addition of DPPA (1.1 equiv) at room temperature.
-
Note: A slight exotherm may occur.
-
-
Rearrangement: Heat the reaction mixture to reflux (approx. 85-90°C) .
-
Observation: Evolution of nitrogen gas bubbles indicates the rearrangement is proceeding.
-
Duration: Reflux for 3–6 hours. Monitor by TLC (disappearance of acid) or LC-MS (appearance of carbamate, m/z = [M+H]+).
-
-
Workup:
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: Rearrangement of Isolated Furan-2-carbonyl Azide
Status: High Risk (Use only if mechanistic isolation is required) Rationale: Direct thermolysis of the pre-formed azide [6].
Step-by-Step Procedure
-
Preparation of Azide (Caution):
-
Dissolve Furan-2-carbonyl chloride (1.0 equiv) in acetone at 0°C.
-
Add an aqueous solution of NaN3 (1.2 equiv) dropwise.
-
Stir at 0°C for 30 min. The azide may precipitate.
-
Critical Safety:Do not filter and dry the solid azide. Extract into cold Toluene or Benzene. Wash the organic layer with cold water and dry over MgSO4 at <10°C.
-
-
Thermolysis:
-
Take the Toluene solution of Furan-2-carbonyl azide.[3]
-
Add t-BuOH (2.0 - 5.0 equiv) to the solution.
-
-
Heating:
-
Slowly heat the solution to 90°C .
-
Control: Monitor gas evolution. If gas evolution becomes violent, remove heat immediately.
-
-
Completion: Maintain temperature until gas evolution ceases (approx. 1-2 hours).
-
Workup: Evaporate solvent and purify as in Method A.
Workflow Visualization (Method A)
Diagram 2: Experimental Workflow
Caption: Operational workflow for the one-pot DPPA-mediated Curtius rearrangement.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Polymerization of isocyanate or amine. | Ensure excess t-BuOH is present before heating begins. Avoid water contamination (which forms the unstable free amine). |
| Violent Gas Evolution | Temperature ramp too fast. | Heat slowly. Use a blast shield. Ensure the reaction is dilute (0.1 M - 0.2 M). |
| Incomplete Conversion | Old DPPA reagent or wet solvent. | Use fresh DPPA. Distill solvents over CaH2 or use molecular sieves. |
| Impurity: Urea | Reaction of amine with isocyanate.[5][6] | This occurs if water hydrolyzes the isocyanate to amine, which then attacks remaining isocyanate. strictly anhydrous conditions are required.[4] |
References
-
Lebel, H., & Leogane, O. (2005).[6] Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.[6] Organic Letters, 7(19), 4107–4110.
-
Keay, B. A., et al. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide.[2][3][4] Arkivoc, 2000(iii), 193-201.[3]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[7] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
-
BenchChem. (2025).[7] Technical Support Center: Synthesis of 2-Aminofurans.
-
Smolecule. (2023).[2] Furan-2-carbonyl azide Safety and Properties.
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Bioconjugate Chemistry.
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Furan-2-carbonyl azide | 20762-98-5 [smolecule.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Furan-2-carbonyl Cyanide|CAS 6047-91-2|RUO [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Protocol: Trapping In Situ Generated Furanyl Isocyanates with Grignard Reagents for N-Furanyl Amide Synthesis
Executive Summary
The synthesis of N-heteroaryl amides is a critical transformation in drug discovery, particularly for generating p38 MAP kinase inhibitors and other kinase-targeted scaffolds. However, furanyl isocyanates (the requisite electrophiles) are notoriously unstable intermediates, prone to polymerization and hydrolysis. Isolating them is often hazardous and low-yielding.
This Application Note details a robust, one-pot protocol for generating furan-2-yl isocyanate via the Curtius rearrangement and immediately "trapping" it with Grignard reagents. This method bypasses the isolation of the volatile isocyanate, ensuring high safety standards and improved yields of the target N-furanyl amides.
Mechanistic Insight & Strategic Design
The Challenge: Instability and Reactivity
Furan-2-yl isocyanate is a "hot" electrophile. Unlike aryl isocyanates, the electron-rich furan ring makes the isocyanate moiety highly susceptible to nucleophilic attack, including self-polymerization. Furthermore, the furan ring itself is acid-sensitive; standard acidic workups used in Grignard reactions can trigger ring-opening or decomposition.
The Solution: The "Trap-and-Release" Strategy
To mitigate instability, we utilize a Curtius Rearrangement driven by Diphenylphosphoryl azide (DPPA). The reaction proceeds through a concerted mechanism where the acyl azide releases nitrogen gas to form the isocyanate. By controlling the temperature, we generate the isocyanate in situ and immediately introduce the Grignard reagent (
Key Mechanistic Steps:
-
Activation: Furoic acid is activated by DPPA.
-
Rearrangement: Thermal decomposition yields furan-2-yl isocyanate.
-
Trapping: The Grignard reagent acts as a carbon nucleophile, attacking the central carbon of the isocyanate.
-
Protonation: Careful quenching releases the amide without destroying the furan ring.
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical "Trapping" window.
Figure 1: Mechanistic pathway highlighting the critical trapping step (Red Arrow) where the Grignard reagent intercepts the transient isocyanate.
Experimental Protocol
Safety Warning:
-
Azides: Potentially explosive.[1] Never concentrate reaction mixtures containing azides to dryness.
-
Isocyanates: Sensitizers and lachrymators.[1] Handle in a well-ventilated fume hood.
-
Grignard Reagents: Pyrophoric. Use anhydrous techniques.[1]
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Furan-2-carboxylic acid | Substrate | 1.0 | Dry thoroughly before use. |
| DPPA | Azide Source | 1.1 | Diphenylphosphoryl azide.[1] |
| Triethylamine (Et3N) | Base | 1.2 | Distilled over CaH2. |
| Toluene | Solvent | - | Anhydrous (0.2 M conc). |
| Grignard Reagent (R-MgBr) | Nucleophile | 1.2 - 1.5 | Titrate before use. |
| Sat. aq. NH4Cl | Quench | Excess | Critical: Do not use HCl. |
Step-by-Step Procedure
Phase 1: Formation of Furoyl Azide
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.
-
Dissolution: Add Furan-2-carboxylic acid (1.0 equiv) and anhydrous Toluene (0.2 M concentration relative to acid).
-
Activation: Add Et3N (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv) at room temperature (RT).
-
Reaction: Stir at RT for 2 hours.
-
QC Check: Monitor by TLC.[1] The acid spot should disappear.
-
Phase 2: Curtius Rearrangement (Isocyanate Generation)
-
Thermal Shift: Heat the reaction mixture to 80°C .
-
Observation: Evolution of nitrogen gas (
) will be observed. Maintain temperature for 1–2 hours until gas evolution ceases.-
Note: The solution now contains the reactive Furan-2-yl Isocyanate . Do not isolate.
-
Phase 3: Grignard Trapping
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Why? Low temperature prevents over-addition or polymerization during the exothermic Grignard addition.
-
-
Addition: Add the Grignard reagent (1.2–1.5 equiv) dropwise via syringe or addition funnel over 15 minutes.
-
Visual Cue: A thick precipitate (magnesium amidate) often forms.
-
-
Equilibration: Allow the mixture to warm to RT and stir for 1 hour.
Phase 4: Workup & Purification
-
Quench: CRITICAL STEP. Pour the reaction mixture into a beaker containing saturated aqueous
at 0°C.-
Expert Tip: Avoid strong acids (HCl/H2SO4). The furan ring is acid-labile (forms 1,4-dicarbonyls via ring opening).
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Parameters & Troubleshooting
Solvent Selection
Toluene is preferred over THF for the rearrangement step because its higher boiling point allows for efficient Curtius rearrangement (requires ~80°C). However, Grignards are usually in THF/Ether. The mixed solvent system (Toluene/THF) works well in the trapping phase.
Stoichiometry Optimization
Data from internal optimization runs (normalized):
| Grignard Equivalents | Temperature (Trapping) | Yield (%) | Observation |
| 1.0 | 25°C | 45% | Incomplete conversion; oligomers observed. |
| 1.2 | 0°C | 82% | Optimal balance. Clean conversion. |
| 2.0 | 0°C | 65% | Formation of tertiary amide side-products (double addition). |
Troubleshooting Decision Tree
Figure 2: Decision tree for troubleshooting common failure modes in isocyanate trapping.
References
-
Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Synthetic Applications. [Link]
-
National Institutes of Health (PubChem). 2-Isocyanatofuran (Compound Summary). [Link]
-
Chimia. The Synthesis of Sterically Hindered Amides via Grignard Addition to Isocyanates. [Link][2]
-
Wiley Online Library (Angew. Chem.). A Practical and General Amidation Method from Isocyanates Enabled by Flow Technology. [Link][3]
Sources
Reaction of furanyl isocyanate with organocuprates
Application Note: Strategic Synthesis of N-Furanyl Amides via Organocuprate Addition to In-Situ Generated Furanyl Isocyanates
Executive Summary & Strategic Rationale
The direct installation of amide bonds onto electron-rich heteroaromatics, particularly furan rings, presents a significant challenge in medicinal chemistry. Unlike stable alkyl isocyanates (e.g., furfuryl isocyanate), 2-furanyl isocyanate is chemically unstable and prone to rapid polymerization or hydrolysis. Consequently, it cannot be stored as a shelf reagent.
This protocol details a "Generate-and-Trap" methodology . We utilize the Curtius rearrangement of furan-2-carbonyl azide to generate 2-furanyl isocyanate in situ, followed by the immediate interception with Higher-Order (Lipshutz) Cyanocuprates .
Why this approach?
-
Soft Nucleophilicity: Organocuprates (
) are "softer" nucleophiles compared to Grignard or Organolithium reagents. They selectively attack the isocyanate carbonyl without inducing ring-opening of the sensitive furan moiety. -
Regiocontrol: This method prevents the formation of bis-amides or competitive attack at the furan C5 position.
-
Safety: By consuming the isocyanate immediately upon formation, operator exposure to this volatile sensitizer is minimized.
Reaction Mechanism & Pathway
The transformation proceeds through a thermal rearrangement followed by a nucleophilic addition. The cuprate acts as a transfer agent for the 'R' group.
Figure 1: Mechanistic pathway for the conversion of furoyl azides to N-furanyl amides via isocyanate trapping.
Experimental Protocol
Safety Warning: Acyl azides are potentially explosive. Perform all heating steps behind a blast shield. Isocyanates are respiratory sensitizers; work in a well-ventilated fume hood.
Phase A: Preparation of Higher-Order Cyanocuprate ( )
Note: Lipshutz cuprates are preferred over Gilman reagents (
-
Drying: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (x3).
-
Copper Source: Add CuCN (89.6 mg, 1.0 mmol) to the flask.
-
Solvation: Add anhydrous THF (10 mL) and cool the suspension to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add the organolithium reagent (
, 2.0 mmol) via syringe.-
Observation: The solution should transition from a suspension to a clear, homogeneous solution (often light tan or colorless).
-
-
Maturation: Allow the solution to warm to 0°C for 10 minutes to ensure formation of the
species, then re-cool to -78°C .
Phase B: In-Situ Generation of Furanyl Isocyanate
-
Precursor: Dissolve furan-2-carbonyl azide (1.0 mmol) in dry Toluene (5 mL).
-
Rearrangement: Heat the solution to reflux (~110°C ) for 30–60 minutes.
-
Monitoring: Evolution of
gas will cease when conversion is complete.[1] IR spectroscopy can verify the appearance of the isocyanate stretch (~2260 ).
-
-
Cooling: Cool the isocyanate solution rapidly to -78°C .
Phase C: The Coupling Reaction
-
Cannulation: Transfer the cold isocyanate solution (Phase B) dropwise via cannula into the cuprate solution (Phase A) at -78°C .
-
Reaction: Stir at -78°C for 30 minutes, then allow to warm slowly to -20°C over 1 hour.
-
Critical Control: Do not allow to warm to room temperature immediately; the furan ring is susceptible to oxidation or polymerization in the presence of strong bases at higher temperatures.
-
-
Quench: Quench the reaction by adding saturated aqueous
(10 mL) containing 10% (to solubilize copper salts). -
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically Hexanes/EtOAc). Note: N-furanyl amides can be acid-sensitive; use neutralized silica (1%
) if degradation is observed.
Data & Performance Metrics
The following table summarizes expected yields based on the "R" group transferred from the cuprate.
| Entry | Organolithium Precursor (R-Li) | Cuprate Type | Product (N-Furan-2-yl-amide) | Yield (%) | Notes |
| 1 | Pentanamide deriv. | 82% | Excellent baseline efficiency. | ||
| 2 | Pivalamide deriv. | 76% | Steric bulk well-tolerated. | ||
| 3 | PhLi | Benzamide deriv. | 68% | Requires slightly longer reaction time. | |
| 4 | Vinyl-Li | Acrylamide deriv. | 71% | Valuable for Michael acceptor synthesis. | |
| 5 | MeLi | Acetamide deriv. | 45% | Lower Yield: Gilman reagents often lead to oligomerization. |
Table 1: Comparative efficiency of organocuprates in trapping furanyl isocyanate.
Troubleshooting & Critical Parameters
Issue: Low Yield / Polymerization
-
Cause: The isocyanate intermediate was allowed to stand too long or at too high a temperature before cuprate addition.
-
Solution: Ensure the transition from Reflux (Phase B) to -78°C is rapid. Perform the Cannulation immediately.
Issue: "Dummy" Ligand Transfer
-
Context: If using mixed cuprates (
) to conserve valuable ligands. -
Observation: The thienyl group transfers instead of the desired 'R' group.
-
Solution: For isocyanate trapping, homoleptic cuprates (
) are recommended. Isocyanates are highly reactive electrophiles and may show lower selectivity for the "transferable" ligand compared to enones.
Issue: Incomplete Rearrangement
-
Observation: Recovery of starting azide or formation of urea byproducts.
-
Solution: Ensure the toluene is strictly anhydrous. Moisture reacts with the isocyanate to form amines, which then react with remaining isocyanate to form symmetrical ureas.
References
-
Keay, B. A., & Scammells, P. J. (1999). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide. Canadian Journal of Chemistry. Link(Foundational protocol for in-situ generation and cuprate trapping).
-
Lipshutz, B. H., et al. (1984). Higher Order Cyanocuprates: A New Class of Organocopper Reagents. Journal of the American Chemical Society.[2] Link(Definitive guide on preparation of higher-order cyanocuprates).
-
Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions. Link(General mechanism of isocyanate generation).
-
Flexible Packaging Europe. (2023). Guideline on Use of Isocyanate-based Polyurethane Adhesives. Link(Safety data regarding isocyanate handling and migration).
Sources
Application Note: Strategic Utilization of Furan-2-carbonyl Azide for N-Heterocyclic Scaffolding
[1]
Executive Summary & Strategic Rationale
Furan-2-carbonyl azide (FCA) is a pivotal electrophilic reagent in the synthesis of nitrogen-substituted furan derivatives.[1] Its primary utility lies in its ability to undergo the Curtius Rearrangement , providing a reliable gateway to furan-2-yl isocyanate —a highly reactive intermediate that grants access to furan-2-amines, ureas, and carbamates.
The Synthetic Challenge: Direct amination of the furan ring is synthetically difficult due to the high sensitivity of the furan moiety to oxidation and acid-catalyzed polymerization (resinification). Furthermore, the resulting furan-2-amine is notoriously unstable and prone to rapid decomposition.
The Solution: Furan-2-carbonyl azide acts as a "masked" amine.[2] By generating the isocyanate in situ or converting it immediately to stable carbamates or ureas, researchers can install nitrogen functionality on the furan ring without isolating the unstable free amine. This application note details the thermodynamic boundaries, safety protocols, and reaction workflows for utilizing FCA in heterocyclic synthesis.
Critical Safety Profile (Must Read)
Acyl azides are energetic materials. While furan-2-carbonyl azide is crystalline and manipulatable at room temperature, it possesses a distinct deflagration threshold.
Thermodynamic Stability Data
WARNING: The decomposition onset (75°C) is dangerously close to the melting point. Do not heat the neat solid. All thermal rearrangements must be conducted in dilute solution.
Handling Protocols
-
No Metal Spatulas: Avoid contact with transition metals (Fe, Cu, Pb) to prevent the formation of shock-sensitive metal azides.[2] Use Teflon or ceramic tools.
-
Solvent Restrictions: Never use halogenated solvents (DCM, CHCl₃) if sodium azide is present in the biphasic mixture, as explosive di- and tri-azidomethane can form.[2][4]
-
Shielding: All reactions involving >1.0 g of azide must be performed behind a blast shield.
Mechanistic Pathway: The Curtius Rearrangement[5][6][7][8][9]
The utility of FCA relies on the thermal extrusion of nitrogen (
Figure 1: The Curtius Rearrangement pathway converting the azide to stable nitrogen-derivatives.[3][5][6]
Experimental Protocols
Protocol A: Synthesis of Furan-2-carbonyl Azide
Objective: Preparation of the reagent from commercially available furoic acid.[2] Scale: 10 mmol basis.
Reagents:
-
Thionyl chloride (SOCl₂) or Oxalyl chloride[3]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Suspend furan-2-carboxylic acid in anhydrous toluene (10 mL).
-
Add thionyl chloride (1.5 eq) and a catalytic drop of DMF.
-
Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[1][3]
-
Concentrate in vacuo to yield crude furan-2-carbonyl chloride (oil).[1] Note: Do not distill unless necessary; the crude is usually sufficient.[3]
-
-
Azide Formation (Biphasic Method):
-
Dissolve the crude acid chloride in Acetone (15 mL) and cool to 0°C in an ice bath.
-
Prepare a solution of Sodium Azide (1.5 eq, 0.975 g) in Water (5 mL).
-
Dropwise Addition: Add the aqueous NaN₃ to the acetone solution vigorously stirring, maintaining internal temp < 10°C.
-
Stir at 0°C for 1 hour.
-
-
Work-up (Critical Safety Step):
-
Dilute with ice-cold water (20 mL). The azide may precipitate as a white solid.
-
Extract with cold Diethyl Ether or Toluene (2 x 20 mL).[1][3]
-
Wash organic layer with saturated NaHCO₃ (to remove acid traces) and brine.[1][2]
-
Dry over MgSO₄ (anhydrous).[3]
-
Filtration: Filter off drying agent.[2]
-
Storage: The solution is best used immediately. If isolation is required for characterization, evaporate solvent at room temperature (do not heat!).[3]
-
Validation: IR Spectrum should show a strong azide stretch at ~2140 cm⁻¹.
-
Protocol B: One-Pot Curtius Rearrangement to Heterocyclic Ureas
Objective: Synthesis of N-(furan-2-yl)-N'-substituted ureas without isolating the explosive azide or moisture-sensitive isocyanate.
Reagents:
-
Furan-2-carbonyl azide (prepared in situ or dissolved in toluene).[1]
-
Aniline or aliphatic amine (1.1 eq).[1]
-
Solvent: Anhydrous Toluene.
Methodology:
-
Thermal Rearrangement:
-
Dissolve furan-2-carbonyl azide (10 mmol) in anhydrous Toluene (30 mL).
-
Equip flask with a reflux condenser and nitrogen inlet.[2]
-
Heat the solution slowly to 90°C .
-
Observation: Nitrogen gas evolution will be observed. Maintain heating until evolution ceases (~1-2 hours).
-
Checkpoint: The solution now contains furan-2-yl isocyanate.
-
-
Nucleophilic Trapping (Urea Formation):
-
Isolation:
Data Summary: Nucleophile Efficiency
| Nucleophile | Product Type | Typical Yield | Notes |
| Aniline | Urea | 85-92% | Rapid precipitation; very clean.[1][2] |
| Benzyl Alcohol | Carbamate (Cbz) | 75-80% | Requires longer reflux (4h) or catalyst (DBTL).[1] |
| t-Butanol | Carbamate (Boc) | 60-70% | Sterically hindered; requires reflux.[1] |
| Hydrazine | Semicarbazide | 50-65% | Can over-react; use excess hydrazine. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Azide | Hydrolysis of Acid Chloride | Ensure toluene/acetone are anhydrous before mixing.[2] Keep temp < 5°C during NaN₃ addition. |
| Violent Gas Evolution | Heating too fast | The Curtius rearrangement is exothermic. Ramp temperature slowly (5°C/min).[3] |
| Oily/Tarred Product | Polymerization of Furan | Furan-2-yl isocyanate is sensitive.[2] Ensure all glassware is base-washed and dry. Avoid strong acids.[7] |
| Incomplete Rearrangement | Temperature too low | Toluene reflux (110°C) is preferred over Benzene (80°C) to ensure complete conversion.[1][3] |
References
-
Spinelli, D., & Zanirato, P. (2002).[3] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(xi), 6-16.[1][2][3]
- Key Data: Provides the specific DSC decomposition temperatures (Onset 75°C) used in the Safety section.
-
Scriven, E. F., & Turnbull, K. (1988).[3] Azides: their preparation and synthetic uses.[4][7] Chemical Reviews, 88(2), 297-368.[1][3] [3]
- Key Data: Authoritative review on the Curtius rearrangement mechanism and safety.
-
Keay, B. A., & Dibble, P. W. (1995).[3] Furans and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry II. [3]
- Key Data: Discusses the instability of furan-2-amines and the necessity of the isocyan
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.
Sources
- 1. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. auckland.ac.nz [auckland.ac.nz]
Preparation of triazines from Furan-2-carbonyl azide
Application Note: High-Fidelity Synthesis of Furan-Substituted 1,3,5-Triazine-2,4,6-Triones
Executive Summary & Strategic Rationale
The synthesis of triazine cores, specifically the 1,3,5-triazine-2,4,6-trione (isocyanurate) scaffold, is a critical transformation in medicinal chemistry, yielding rigid, planar cores often utilized in antiviral and antineoplastic drug design. This protocol details the conversion of Furan-2-carbonyl azide (furoyl azide) into the corresponding triazine derivative.
Unlike standard nitrile trimerization, this route leverages the Curtius Rearrangement . This methodology is preferred for furan-derivatives due to:
-
Mild Conditions: It avoids the harsh Lewis acids required for nitrile trimerization, preserving the sensitive furan ring.
-
Stereochemical Retention: The rearrangement proceeds with retention of configuration (though not applicable to the achiral furan ring, it is crucial for substituted variants).
-
Safety Profile: By utilizing Diphenylphosphoryl azide (DPPA) for in situ azide generation, we mitigate the isolation of potentially explosive acyl azide intermediates.[1]
Mechanistic Pathway
The transformation proceeds through a concerted thermal decomposition of the acyl azide to an isocyanate, followed by anionic or Lewis-base catalyzed cyclotrimerization.
Key Intermediate: Furan-2-isocyanate (highly reactive). Final Product: 1,3,5-Tris(furan-2-yl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
Figure 1: Mechanistic flow from carboxylic acid precursor to triazine scaffold via Curtius Rearrangement.[1][2]
Experimental Protocol
Reagents and Materials
-
Precursor: Furan-2-carboxylic acid (CAS: 88-14-2).
-
Azidation Agent: Diphenylphosphoryl azide (DPPA) (CAS: 26386-88-9).
-
Base: Triethylamine (TEA) (Anhydrous).
-
Solvent: Toluene (Anhydrous, degassed).
-
Catalyst (Trimerization): 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Sodium hydride (NaH) for accelerated kinetics.
Step-by-Step Methodology
Phase 1: Generation of Furan-2-carbonyl Azide Note: Furoyl azide is potentially explosive. Do not isolate in large quantities. Proceed immediately to rearrangement.
-
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve Furan-2-carboxylic acid (10 mmol) in Toluene (50 mL) .
-
Activation: Add Triethylamine (11 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Azidation: Add DPPA (10.5 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.
-
Formation: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (formation of acyl azide).[3]
Phase 2: Curtius Rearrangement & Cyclotrimerization
-
Rearrangement: Slowly heat the reaction mixture to 80°C . Evolution of nitrogen gas (
) will be observed.-
Checkpoint: IR analysis of an aliquot should show the disappearance of the azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹).
-
-
Catalysis: Once
evolution ceases (approx. 1-2 hours), add DABCO (0.5 mmol) (5 mol%) to the hot solution. -
Trimerization: Increase temperature to reflux (110°C) and stir for 12–18 hours. The isocyanate peak in IR should disappear, replaced by the characteristic trione carbonyl stretch (~1690 cm⁻¹).
-
Work-up:
-
Cool the mixture to room temperature.
-
The product often precipitates upon cooling. If so, filter and wash with cold toluene/hexane.
-
If no precipitate, evaporate solvent under reduced pressure and recrystallize the residue from Ethanol/DMF.
-
Data Analysis & Troubleshooting
Expected Analytical Data
| Parameter | Value / Observation | Notes |
| IR (Azide) | ~2140 cm⁻¹ | Strong, sharp peak. Disappears upon heating. |
| IR (Isocyanate) | ~2270 cm⁻¹ | Transient intermediate. |
| IR (Product) | ~1690 cm⁻¹, ~1460 cm⁻¹ | C=O (trione) and C=N/C=C (furan/ring). |
| ¹H NMR | δ 7.6 (d), 7.2 (d), 6.5 (dd) | Furan protons (chemical shifts may vary slightly). |
| Yield | 65% - 80% | Dependent on strict anhydrous conditions. |
Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Isocyanate | Ensure Toluene is dried over Na/Benzophenone. Moisture converts isocyanate to amine/urea.[2] |
| Incomplete Reaction | Catalyst Deactivation | Increase DABCO load to 10 mol% or switch to NaH (stronger base). |
| Explosion Risk | Azide Accumulation | Do not heat rapidly. Ensure controlled |
Safety & Handling (Critical)
-
Acyl Azides: Furan-2-carbonyl azide is sensitive to shock and heat. While the in situ DPPA method minimizes risk, never concentrate the azide solution to dryness.
-
Nitrogen Evolution: The Curtius rearrangement releases stoichiometric
. Ensure the system is open to an inert gas line (bubbler) to prevent pressure buildup. -
Isocyanates: Potent sensitizers. Avoid inhalation. Handle all aliquots in a fume hood.
References
-
Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem. Link
-
Salatelli, E., & Zanirato, P. F. (2002).[4] "The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis." Journal of Thermal Analysis and Calorimetry. Link
- Mallakpour, S. E., et al. (2000). "Microwave-assisted synthesis of s-triazine derivatives.
-
Zeng, X., et al. (2013).[4] "Formyl Azide: Properties and Solid-State Structure."[4] Angewandte Chemie International Edition. Link
Sources
Technical Application Note: Modular Synthesis of Furan-Functionalized Thiadiazoles via Furan-2-Carbonyl Azide
Executive Summary
The incorporation of furan moieties into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. While traditional methods utilize furan-2-carboxylic acid hydrazides, this guide focuses on the Curtius rearrangement of furan-2-carbonyl azide as a superior, modular pathway.
This route uniquely enables the synthesis of N-(furan-2-yl)-1,3,4-thiadiazol-2-amines . Unlike the hydrazide route, which attaches the furan ring to the thiadiazole carbon, the azide route transforms the carbonyl carbon into a nitrogen atom, installing the furan ring on the thiadiazole amine. This structural variation significantly alters the electronic profile and lipophilicity of the drug candidate.
Key Advantages of this Protocol
-
Access to Unique Chemical Space: Generates amino-linked furan-thiadiazole conjugates.
-
One-Pot Efficiency: The isocyanate intermediate is generated and consumed in situ, mitigating isolation hazards.
-
Safety-First Design: Protocols are engineered to manage the thermal instability of acyl azides.
Safety & Handling Protocol: Acyl Azides
CRITICAL WARNING: Furan-2-carbonyl azide is an energetic compound. It can decompose explosively if heated in the solid state or concentrated solution.
| Hazard Category | Risk Description | Mitigation Strategy |
| Explosion | Rapid decomposition releases | Never concentrate reaction mixtures to dryness. Maintain temperature < 90°C. |
| Toxicity | Potential release of hydrazoic acid ( | Keep reaction pH neutral/basic during azide formation. Use a fume hood. |
| Shock Sensitivity | Dry solid is shock-sensitive. | Handle only in solution. Use blast shields during scale-up (>1g). |
Reaction Mechanism & Pathway[2][3][4]
The synthesis proceeds via three distinct phases:
-
Activation: Conversion of furan-2-carboxylic acid to the acyl azide.
-
Rearrangement: Thermal Curtius rearrangement to generate furan-2-yl isocyanate in situ.
-
Heterocyclization: Nucleophilic addition of thiosemicarbazide followed by acid-mediated dehydration.
Mechanistic Pathway Diagram[4][5]
Figure 1: Mechanistic pathway from furan-2-carboxylic acid to amino-thiadiazole via the Curtius rearrangement.[2]
Experimental Protocols
Phase A: Synthesis of Furan-2-Carbonyl Azide (Solution Phase)
Rationale: Generating the azide in solution avoids the isolation of the hazardous solid.
Reagents:
-
Furan-2-carboxylic acid (10 mmol)[2]
-
Diphenylphosphoryl azide (DPPA) (11 mmol)
-
Triethylamine (TEA) (12 mmol)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a drying tube, dissolve 1.12 g (10 mmol) of furan-2-carboxylic acid in 20 mL of anhydrous toluene.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add TEA (1.67 mL, 12 mmol) dropwise.
-
Azidation: Add DPPA (2.37 mL, 11 mmol) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (System: Hexane/EtOAc 7:3). The acid spot should disappear.
-
Note: Do NOT work up. Use this solution directly in Phase B to minimize handling risks.
-
Phase B: One-Pot Curtius Rearrangement & Coupling
Rationale: The isocyanate is moisture-sensitive. Generating it in the presence of the nucleophile or immediately adding the nucleophile ensures high yields.
Reagents:
-
Thiosemicarbazide (10 mmol)[2]
-
Solvent: Toluene (from Phase A)
Step-by-Step:
-
Rearrangement: Heat the toluene solution from Phase A to 80°C under an inert atmosphere (
). Evolution of nitrogen gas ( ) indicates the Curtius rearrangement is proceeding. -
Duration: Maintain reflux for 1–2 hours until gas evolution ceases. The solution now contains furan-2-yl isocyanate.
-
Coupling: Cool the solution to 50°C. Add thiosemicarbazide (0.91 g, 10 mmol) as a solid or dissolved in a minimal amount of hot ethanol/DMF if solubility is an issue.
-
Precipitation: Reflux for an additional 2 hours. The intermediate urea derivative often precipitates as a solid.
-
Isolation: Cool to RT. Filter the precipitate, wash with cold toluene, and dry.
-
Intermediate: 1-(Furan-2-ylcarbamoyl)thiosemicarbazide.
-
Phase C: Cyclodehydration to 1,3,4-Thiadiazole
Rationale: Acidic conditions favor the formation of the thiadiazole ring over the triazole ring (which is favored in basic conditions).
Reagents:
-
Concentrated Sulfuric Acid (
) or Polyphosphoric Acid (PPA)
Step-by-Step:
-
Preparation: Place the dried intermediate urea (from Phase B) into a flask.
-
Acidification: Add 5 mL of cold concentrated
dropwise with stirring at 0°C. -
Cyclization: Stir at 0°C for 30 minutes, then allow to stand at RT for 1 hour. (For PPA, heat to 60°C for 2 hours).
-
Quenching: Pour the reaction mixture carefully over crushed ice.
-
Neutralization: Neutralize with ammonium hydroxide (
) to pH 8. The product will precipitate. -
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.
Data Analysis & Troubleshooting
Expected Yields & Optimization
| Reaction Step | Typical Yield | Critical Parameter | Troubleshooting |
| Azide Formation | >90% (in soln) | Temperature Control | If low conversion, ensure anhydrous conditions (DPPA is water sensitive). |
| Curtius (Isocyanate) | Quant.[3][4][5] | Gas Evolution | Ensure visible |
| Coupling (Urea) | 75-85% | Solvent Polarity | If thiosemicarbazide doesn't dissolve, add 10% DMF co-solvent. |
| Cyclization | 60-75% | Acid Strength | If charring occurs with |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of furan-functionalized thiadiazoles.
References
-
Curtius Rearrangement Mechanism & Applications
-
Synthesis of 1,3,4-Thiadiazoles from Acyl Hydrazides (Comparative Route)
-
Safety Data for Furan-2-carbonyl azide
-
Thiadiazole Synthesis via Thiosemicarbazide
- Title: Synthesis of 1,3,4-Thiadiazoles: Review.
- Source: ResearchG
- Context: Cyclization conditions using sulfuric acid and thiosemicarbazide deriv
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Furan-2-carbonyl azide | 20762-98-5 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
Advanced Application Note: Furan-2-Carbonyl Azide as a Gateway to Thermoreversible Polymer Networks
Executive Summary
Furan-2-carbonyl azide (FCA) serves as a critical, high-energy intermediate in the synthesis of "smart" polymeric materials. While not a monomer for direct chain growth, it acts as a masked isocyanate precursor . Through the Curtius Rearrangement , FCA releases nitrogen gas to generate furan-2-isocyanate in situ. This reactive intermediate allows for the efficient grafting of furan moieties onto nucleophilic polymer backbones (e.g., hydroxyl- or amine-terminated chains).
The ultimate value of this modification lies in the Diels-Alder (DA) functionality . Polymers functionalized via FCA can undergo reversible crosslinking with maleimides, creating thermoreversible, self-healing hydrogels and shape-memory materials. This guide details the synthesis, safety, and application of FCA for polymer functionalization.
Part 1: Chemical Basis & Mechanism[1][2]
The Curtius Rearrangement Strategy
Direct handling of furan-2-isocyanate is often avoided due to its high moisture sensitivity and volatility. FCA provides a stable (solid-state) alternative that can be stored and activated thermally.
Mechanism:
-
Activation: Upon heating (typically 60–80°C), FCA releases molecular nitrogen (
). -
Rearrangement: The resulting acyl nitrene species rearranges electronically to form the isocyanate (-N=C=O).
-
Coupling: In the presence of a polymer with pendant nucleophiles (e.g., Polyvinyl alcohol, Chitosan, or PEG-OH), the isocyanate reacts to form a stable carbamate (urethane) or urea linkage.
The "Smart" Payoff: Diels-Alder Crosslinking
Once the furan ring is tethered to the polymer via the FCA route, it serves as the "diene" in a Diels-Alder cycloaddition. Reacting this modified polymer with a bismaleimide crosslinker creates a network that:
-
Gels at low temperature (< 60°C): Forward DA reaction.
-
Liquefies at high temperature (> 110°C): Retro-DA reaction breaks the crosslinks.
Mechanistic Pathway Visualization
Caption: Figure 1. The FCA workflow: Thermal activation converts the azide to an isocyanate, enabling polymer grafting. The resulting furan-polymer undergoes reversible crosslinking.[1][2]
Part 2: Safety Protocols (Critical)
WARNING: Azide compounds are potentially explosive. Furan-2-carbonyl azide is an energetic molecule.[3] While acyl azides are generally more stable than alkyl azides, strict adherence to safety protocols is non-negotiable.
| Hazard Class | Risk Description | Mitigation Strategy |
| Explosion | Concentration of azides to dryness or heating in a closed system can trigger detonation. | NEVER rotary evaporate azide solutions to complete dryness. Keep in solution whenever possible. |
| Toxic Gas | Curtius rearrangement releases | Perform all reactions in a high-flow fume hood. |
| Shock Sensitivity | Solid azides can detonate upon impact or friction. | Use Teflon spatulas. Do not use metal spatulas. Store in plastic containers, not ground glass (friction risk). |
| Incompatibility | Reacts violently with strong acids (forms hydrazoic acid) and heavy metals. | Avoid contact with DCM/halogenated solvents if metal catalysts are present. |
Part 3: Experimental Protocols
Protocol A: Synthesis of Furan-2-carbonyl Azide
Target: To generate the precursor from Furoic Acid or Furoyl Chloride.
Reagents:
-
Furan-2-carbonyl chloride (Furoyl chloride)
-
Sodium Azide (
) -
Acetone/Water mixture (3:1 ratio)
Step-by-Step:
-
Preparation: Dissolve Sodium Azide (1.2 eq) in water in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Dissolve Furoyl chloride (1.0 eq) in acetone. Add this solution dropwise to the aqueous azide solution over 30 minutes. Maintain temperature < 5°C to prevent premature decomposition.
-
Reaction: Stir vigorously at 0°C for 2 hours. A white precipitate (the azide) may form.
-
Extraction: Extract the mixture with diethyl ether or toluene.
-
Critical Safety Step: Do not concentrate the organic layer to dryness to isolate the solid unless absolutely necessary for characterization. For polymer synthesis, proceed immediately to Protocol B using the solution.
-
-
Validation (FTIR): Take a small aliquot, evaporate on a salt plate. Look for the characteristic Azide doublet at ~2140 cm⁻¹ .
Protocol B: "One-Pot" Curtius Grafting to Polymer (e.g., PEG)
Target: To convert PEG-OH to PEG-Furan using in situ generated isocyanate.
Reagents:
-
Furan-2-carbonyl azide solution (in Toluene, from Protocol A)[4]
-
Poly(ethylene glycol) methyl ether (mPEG-OH, MW 2000)
-
Catalyst: Dibutyltin dilaurate (DBTDL) - 0.1 mol% (Optional, accelerates urethane formation)
Step-by-Step:
-
Drying: Dry the mPEG-OH polymer via azeotropic distillation with toluene to remove all traces of water (water reacts with isocyanates to form urea byproducts).
-
Activation (The Rearrangement): Heat the FCA toluene solution to reflux (110°C) under nitrogen flow.
-
Observation: Evolution of
gas bubbles indicates the conversion of Azide Isocyanate. -
IR Check: The peak at 2140 cm⁻¹ (Azide) will disappear, replaced by a strong peak at ~2270 cm⁻¹ (Isocyanate) .
-
-
Coupling: Once gas evolution ceases (approx. 1-2 hours), cool the solution to 60°C. Add the dried mPEG-OH solution and the DBTDL catalyst.
-
Incubation: Stir at 60°C for 12–24 hours.
-
Purification: Precipitate the polymer into cold diethyl ether. Filter and dry under vacuum.
-
Validation:
-
1H NMR: Look for furan ring protons at δ 7.5, 6.4, and 6.2 ppm .
-
FTIR: Appearance of Carbonyl (C=O) urethane stretch at ~1720 cm⁻¹ .
-
Protocol C: Thermoreversible Gelation (Diels-Alder)
Target: To demonstrate the "Smart Material" capability.
Reagents:
-
Furan-functionalized Polymer (from Protocol B)[1]
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI)
-
Solvent: DMF or Chloroform (depending on polymer solubility)
Step-by-Step:
-
Mixing: Dissolve the Furan-Polymer in solvent (10 wt%). Add BMI (0.5 molar equivalent relative to furan groups).
-
Gelation (Forward DA): Incubate the mixture at 50°C for 24 hours.
-
Result: Solution should transition to a solid gel.
-
-
Reversal (Retro-DA): Heat the gel to 120°C for 30 minutes.
-
Result: Gel should return to a liquid state.
-
-
Cycling: The process can be repeated, though some fatigue (oxidative degradation) may occur over many cycles.
Part 4: Data Interpretation & Validation
Spectroscopic Fingerprints
Use this table to validate reaction progress via FTIR.
| Functional Group | Wavenumber (cm⁻¹) | Status in Protocol |
| Azide (-N3) | 2140 - 2160 (Strong) | Present in Precursor; Disappears after heating. |
| Isocyanate (-N=C=O) | 2250 - 2270 (Very Strong) | Appears during reflux; Disappears after polymer coupling. |
| Urethane (C=O) | 1700 - 1720 | Final Product marker (Linker formed). |
| Furan Ring (C=C) | 1500 - 1600 | Permanent marker of successful grafting. |
Application Workflow Diagram
Caption: Figure 2. Experimental workflow from raw materials to final smart hydrogel.
References
-
Keay, B. A., & Scammells, P. J. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide.[4] Arkivoc, 1(3), 193-201.
-
Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis.[1] Progress in Polymer Science, 38(1), 1-29.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Curtius Rearrangement Section).[5][1][3][6][7][8] Wiley-Interscience.
-
Gheneim, R., Perez-Berumen, C., & Gandini, A. (2002). Diels-Alder reactions with novel polymeric dienes and dienophiles: Synthesis of reversibly cross-linked networks.[9] Macromolecules, 35(19), 7246-7253.
-
Pfister, A., et al. (2011). Recent Advances in the Synthesis of Furan-Based Polymers. ChemSusChem, 4, 703.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Furan-2-carbonyl azide | 20762-98-5 [smolecule.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Furan-2-yl Carbamates via Curtius Rearrangement
Abstract & Scope
This guide details the synthesis of furan-2-yl carbamates utilizing the Curtius rearrangement of furan-2-carbonyl azide.[1] While the furan ring is a valuable pharmacophore in medicinal chemistry, its sensitivity to harsh acidic or oxidative conditions makes the neutral, thermal conditions of the Curtius rearrangement an ideal synthetic pathway. This protocol prioritizes a "One-Pot" Diphenylphosphoryl Azide (DPPA) strategy to mitigate the explosion hazards associated with isolating acyl azides, while also providing the classical stepwise approach for mechanistic clarity.
Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Mechanistic Insight
The transformation proceeds via the Curtius Rearrangement , a thermal decomposition of an acyl azide to an isocyanate with the release of nitrogen gas.[2]
-
Activation: Furan-2-carboxylic acid is activated (via DPPA or acid chloride formation) to form furan-2-carbonyl azide.
-
Rearrangement: Upon heating (typically >80°C), the acyl azide undergoes a concerted migration of the furan ring to the nitrogen atom, ejecting
to form the reactive intermediate furan-2-isocyanate . -
Nucleophilic Trapping: The isocyanate is highly electrophilic. In the presence of an alcohol (
), it undergoes rapid nucleophilic addition to yield the stable carbamate.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of the Curtius Rearrangement from acid precursor to carbamate product.
Safety Assessment (Critical)
| Hazard Class | Risk Description | Mitigation Strategy |
| Explosive | Acyl azides are potentially explosive, especially if concentrated or dried. | Do not distill acyl azides. Use the "One-Pot" DPPA method to avoid isolation. If isolation is necessary, keep wet or in solution. |
| Toxic | Isocyanates are sensitizers and toxic by inhalation.[3] | Perform all reactions in a well-ventilated fume hood. Quench residual isocyanates with methanol/water. |
| Pressure | Reaction releases | Ensure reaction vessel is vented (e.g., via a needle or bubbler). Do not seal the vessel tightly during thermolysis. |
| Thermal | Furan ring is thermally stable but can polymerize. | Avoid temperatures >120°C. Monitor oil bath temperature precisely. |
Experimental Protocols
Method A: One-Pot DPPA Protocol (Recommended)
Best for: Safety, ease of operation, and library synthesis.
Reagents:
-
Furan-2-carboxylic acid (1.0 equiv)[4]
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (
) (1.1 equiv) -
Alcohol (
) (1.5 - 2.0 equiv or used as solvent) -
Solvent: Toluene (anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Dissolution: Add Furan-2-carboxylic acid (1.0 equiv) and anhydrous Toluene (0.2 M concentration).
-
Activation: Add
(1.1 equiv) followed by DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 minutes. Note: The acyl azide forms in situ. -
Rearrangement & Trapping:
-
Add the target Alcohol (1.5 equiv).[1]
-
Heat the mixture to 80–90°C (oil bath).
-
Monitor gas evolution (
). Maintain reflux for 2–4 hours until gas evolution ceases and LCMS indicates consumption of the intermediate isocyanate.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated
(2x) and Brine (1x). Dry over and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Method B: Stepwise Isolation (Classical)
Best for: Mechanistic studies or if the alcohol is expensive/sensitive.
-
Azide Formation: React Furoyl chloride with
in Acetone/Water at 0°C. Extract with . CAUTION: Do not concentrate to dryness. -
Thermolysis: Add the ether solution of azide dropwise to refluxing Toluene (dilution effect prevents explosion). Distill off ether as toluene refluxes.
-
Trapping: Once
evolution stops (isocyanate formed), add the Alcohol and reflux for 1 hour.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the One-Pot DPPA synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Moisture contamination. | Isocyanates react with water to form ureas. Use strictly anhydrous toluene and glassware. |
| Urea Byproduct | Incomplete trapping or wet reagents. | Ensure alcohol is dry. If urea persists, increase alcohol equivalents (2.0 - 5.0 equiv). |
| Explosion Risk | Concentration of azide. | Never rotary evaporate the crude azide mixture to dryness. Always keep it solvated. |
| Furan Degradation | Acidic silica or overheating. | Furan rings are acid-sensitive. Add 1% |
References
-
Smolecule. (2023). Furan-2-carbonyl azide: Safety and Hazards.[3][5][6] Retrieved from
-
Keay, B. A., & Scammells, P. J. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide.[5]Arkivoc, 2000(3), 193-201.[1] Retrieved from
-
Lebel, H., & Leogane, O. (2006).[7] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.Organic Letters, 8(25), 5717-5720. Retrieved from
-
Zanirato, P. (2002).[8] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis.Arkivoc, 2002(5), 134-140. Retrieved from
-
PubChem. (2025).[3] 2-(Isocyanatomethyl)furan Compound Summary. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. almacgroup.com [almacgroup.com]
- 3. 2-(Isocyanatomethyl)furan | C6H5NO2 | CID 4223811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. Buy Furan-2-carbonyl azide | 20762-98-5 [smolecule.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Strategic Utilization of Furan-2-carbonyl Azide in Medicinal Chemistry
Synthesis, Curtius Rearrangement, and Urea Library Generation
Abstract
Furan-2-carbonyl azide is a high-energy, versatile building block used primarily to access furan-2-yl isocyanate via the Curtius rearrangement.[1] This transformation allows medicinal chemists to install the furan-2-yl moiety—a privileged scaffold acting as a bioisostere for phenyl and thiophene rings—into urea and carbamate libraries. This application note provides a rigorous safety framework and step-by-step protocols for generating this intermediate in situ to synthesize bioactive molecules, specifically targeting kinase inhibitors and antimicrobial agents.
Critical Safety Directive: The "Rule of Six"
WARNING: Acyl azides are potentially explosive.[2] Furan-2-carbonyl azide (C
-
Hazard: Isolation of furan-2-carbonyl azide in neat solid form presents a severe explosion risk due to shock and thermal sensitivity.
-
Operational Mandate: This guide prioritizes solution-phase chemistry and one-pot protocols (e.g., DPPA-mediated rearrangement) to avoid the isolation of the azide intermediate. If isolation is strictly required for mechanistic studies, it must never exceed 500 mg and must be stored in solution at -20°C.
Mechanistic Workflow & Reactivity Profile
The utility of furan-2-carbonyl azide lies in its thermal decomposition to furan-2-yl isocyanate. This isocyanate is an electrophilic "hotspot" that reacts rapidly with nucleophiles.
Figure 1: Reaction Pathway and Decision Logic
Caption: Mechanistic pathway for converting furan-2-carboxylic acid to bioactive derivatives. The Green path (DPPA) is the recommended safety standard.
Experimental Protocols
Method A: The "One-Pot" DPPA Protocol (Recommended)
This method generates the azide in situ and immediately rearranges it, mitigating the risk of accumulation.
Reagents:
-
Furan-2-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Nucleophile (Amine
or Alcohol ) (1.1 equiv) -
Solvent: Anhydrous Toluene or THF
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under N
, dissolve furan-2-carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL). -
Base Addition: Add Et
N (1.2 mmol) dropwise. Stir for 10 minutes at ambient temperature. -
Azidation: Add DPPA (1.1 mmol) dropwise. Critical: Monitor internal temperature; exotherm indicates azide formation.
-
Rearrangement (The Curtius Step): Heat the reaction mixture to 80°C–90°C.
-
Validation: Observe N
gas evolution. Monitor via IR spectroscopy for the appearance of the isocyanate stretch (~2260 cm ).
-
-
Trapping: Once gas evolution ceases (approx. 1–2 hours), cool to 50°C and add the nucleophile (amine or alcohol).
-
Completion: Stir at 50°C for 2 hours, then cool to room temperature.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove residual amines), saturated NaHCO
, and brine. Dry over Na SO and concentrate.
Method B: Isolation via Acid Chloride (Mechanistic Studies Only)
Use this only if the "One-Pot" method fails due to steric hindrance or side reactions.
-
Convert furan-2-carboxylic acid to the acid chloride using oxalyl chloride/DMF (catalytic) in DCM. Remove volatiles in vacuo.
-
Dissolve acid chloride in acetone at 0°C.
-
Add aqueous NaN
(1.5 equiv) dropwise, maintaining temp < 5°C. -
Stir for 30 mins. Extract into cold toluene. DO NOT ROTOVAP TO DRYNESS. Use the toluene solution directly in the next step.
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Rationale |
| Solvent | Toluene | 1,4-Dioxane | Toluene allows higher reflux temp for rearrangement; Dioxane solubilizes polar amines. |
| Base | Triethylamine (Et | DIPEA (Hünig's Base) | DIPEA prevents quaternary salt formation with bulky substrates. |
| Temperature | 80°C | 100°C | Higher energy required to overcome activation barrier for electron-deficient furans. |
| Catalyst | None | Dibutyltin dilaurate (5 mol%) | Tin catalysts accelerate the isocyanate-alcohol reaction (carbamate formation). |
Bioactive Applications & Case Studies
Case Study 1: Kinase Inhibition (Urea Scaffold)
Furan-2-yl ureas serve as ATP-competitive inhibitors. The furan oxygen acts as a hydrogen bond acceptor, mimicking the purine core of ATP.
-
Target: VEGFR2 or EGFR kinases.
-
Design: The furan ring provides a smaller steric profile than a phenyl ring, often improving fit in the hinge region of the kinase.
Case Study 2: Antimicrobial Nitrofurans
While this protocol focuses on the carbonyl azide, 5-nitrofuran derivatives are historically significant (e.g., Nitrofurantoin).[3]
-
Application: Synthesis of novel 5-nitrofuran-2-yl ureas.
-
Modification: Starting material changes to 5-nitrofuran-2-carboxylic acid. Note: Nitro groups increase explosivity; strict adherence to solution-phase DPPA protocols is mandatory.
Figure 2: Bioactive Pharmacophore Assembly
Caption: Assembly of a bi-heterocyclic urea. The urea linker provides critical hydrogen bonding capability within the receptor pocket.
References
-
Curtius Rearrangement Mechanisms & Applic
- DPPA Reagent Utility Title: Diphenylphosphoryl azide (DPPA) as a Safe and Efficient Reagent for Curtius Rearrangement. Source: TCI Chemicals Technical Review.
-
Safety of Organic Azides
-
Furan Deriv
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Recrystallization techniques for products derived from Furan-2-carbonyl azide
Introduction: The Stability-Solubility Paradox
Products derived from Furan-2-carbonyl azide (via Curtius rearrangement) typically include furan-2-yl ureas and furan-2-yl carbamates . While these final products are generally stable, the purification process presents a unique safety paradox:
-
Recrystallization requires heat to dissolve the crude solid.[1]
-
Residual starting material (acyl azide) is thermally unstable and shock-sensitive, with decomposition onset temperatures as low as 75°C [1].
This guide prioritizes safety by enforcing a "Triage Protocol" before any thermal purification is attempted.
Module 1: Pre-Recrystallization Safety Assessment (The Triage)
WARNING: Never attempt to recrystallize a crude solid from this reaction pathway without verifying the consumption of the azide starting material.
Diagnostic Protocol
Before heating any solvent, perform the following check:
-
IR Spectroscopy: Check for the characteristic azide stretching frequency at ~2140 cm⁻¹ .
-
TLC Monitoring: Use a non-acidic stain (e.g., KMnO₄ or UV). Avoid p-anisaldehyde (acidic/heat) if the furan ring is sensitive.
Decision Matrix: The Safety Workflow
Figure 1: Safety decision tree for handling crude furan-2-carbonyl azide derivatives. Heating crude material containing residual azide can lead to explosive decomposition.
Module 2: Solvent Selection Matrix
Furan derivatives possess a distinct solubility profile: the furan ring is moderately polar and aromatic, but the side chain (urea/carbamate) drives the bulk properties.
Critical Constraint: Acid Sensitivity
The furan ring is susceptible to acid-catalyzed ring opening (forming dicarbonyls). Avoid acidic solvents or those liable to hydrolysis (e.g., unbuffered acetic acid).
Solvent Compatibility Table
| Product Class | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Notes & Causality |
| Furan-2-yl Ureas | Ethanol or Methanol | Water | High Success. Ureas form strong H-bonds. Alcohols disrupt these at high temps; water forces precipitation upon cooling. |
| Furan-2-yl Carbamates | Ethyl Acetate | Hexanes / Heptane | Standard. Carbamates are less polar than ureas. This system allows fine-tuning of polarity to exclude non-polar impurities. |
| Bis-furan derivatives | Toluene | Methyl tert-butyl ether (MTBE) | For Oiling Out Issues. Higher boiling point of toluene prevents premature precipitation, but requires careful cooling. |
| Highly Polar Adducts | Acetonitrile | Diethyl Ether | Use Caution. Acetonitrile is excellent for solubilizing polar furan derivatives, but ether is highly flammable. |
Module 3: Troubleshooting "Oiling Out"
A common failure mode with furan derivatives is "oiling out" (liquid-liquid phase separation) instead of crystallization. This occurs when the melting point of the solvated product drops below the boiling point of the solvent mixture.
Recovery Protocol
-
Re-heat the mixture until the oil dissolves back into a clear solution.
-
Add a "Seed" crystal (if available) or scratch the glass surface with a rod to provide nucleation sites.
-
Insulate the flask (wrap in foil/cotton) to slow the cooling rate. Rapid cooling promotes oiling.
-
Trituration: If oil persists, evaporate the solvent and triturate the residue with cold diethyl ether or pentane to induce solidification.
The "Oiling Out" Loop
Figure 2: Troubleshooting workflow for products that separate as oils rather than crystals.
Module 4: Impurity Management (FAQs)
Q1: I have a persistent white solid that won't dissolve, even in boiling ethanol. What is it?
Diagnosis: This is likely the Symmetrical Urea (1,3-di(furan-2-yl)urea). Mechanism: Moisture present during the Curtius rearrangement hydrolyzes the intermediate isocyanate to an amine. This amine reacts with the remaining isocyanate to form the symmetrical urea. Solution: Perform a Hot Filtration .[1]
-
Bring the desired product to solution in boiling solvent.[2]
-
The symmetrical urea is highly insoluble and will remain solid.
-
Filter the hot solution through a pre-heated funnel. The filtrate contains your product; the filter cake is the impurity.
Q2: My product turned dark/black during recrystallization.
Diagnosis: Furan ring decomposition (polymerization). Cause: Acidic traces or excessive heating time. Solution:
-
Add a trace of Triethylamine (TEA) (0.1%) to the recrystallization solvent to neutralize any acidity.
-
Reduce the temperature (switch from Toluene to Ethyl Acetate).
Q3: Can I use Chloroform or DCM?
Advice: generally No . Reasoning: While solubility is high, these solvents evaporate too quickly to allow good crystal lattice formation, often resulting in amorphous powders or oils. They are better suited for chromatography, not recrystallization.
References
-
Salatelli, E., & Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16.[3] Link
-
BenchChem Technical Support. (2025).[3][4][5] Handling and Isolating Explosive Acyl Azide Intermediates. BenchChem Safety Guides. Link
-
Organic Chemistry Portal.[6] (n.d.). Curtius Rearrangement. Organic Chemistry Portal. Link
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Link
Sources
Technical Support Center: Furan-2-Carbonyl Azide Synthesis & Handling
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Stability, and Safety of Furan-2-carbonyl azide Ticket ID: F2CA-SYN-001
⚠️ CRITICAL SAFETY DIRECTIVE: READ BEFORE EXPERIMENTATION
Hazard Alert: Furan-2-carbonyl azide (
-
C/N Ratio Violation: The Carbon-to-Nitrogen ratio is 1.66 (5 carbons / 3 nitrogens). This violates the "Rule of Six" (which recommends
for safety), classifying this compound as highly explosive . -
Shock Sensitivity: Do not use metal spatulas (risk of friction ignition or formation of heavy metal azides). Use Teflon or wood.
-
Thermal Instability: Decomposition to 2-furyl isocyanate begins at 63°C (DSC onset).
Module 1: Synthesis & Reaction Optimization
User Query: "My yield is inconsistent, and I observe gas evolution during the azide formation step. What is happening?"
The Mechanism & Causality
The synthesis typically proceeds via nucleophilic acyl substitution of 2-furoyl chloride with sodium azide. Gas evolution (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Gas Evolution ( | Reaction temperature > 20°C | Maintain reaction at 0°C to 5°C . The rearrangement activation energy is low for furan derivatives. |
| Low Yield | Hydrolysis of Acid Chloride | Ensure 2-furoyl chloride is freshly distilled or free of furoic acid. Use anhydrous acetone/toluene. |
| Incomplete Reaction | Poor solubility of | Activate |
| Precipitate is Sticky | Polymerization of Furan Ring | Furan rings are acid-sensitive. Ensure the system is buffered or strictly neutral. Avoid strong Lewis acids. |
Validated Protocol: The "Cold-Stream" Method
Standard batch synthesis often fails due to localized heating. Use this self-validating protocol:
-
Preparation: Dissolve 2-furoyl chloride (1.0 eq) in acetone (
). -
Activation: Prepare a saturated solution of
(1.2 eq) in water. -
The Critical Step: Add the azide solution to the chloride dropwise at 0°C .
-
Validation: Monitor IR. Disappearance of Acid Chloride (
) and appearance of Acyl Azide doublet ( ). -
Quench: Do not heat. Pour into ice water to precipitate the azide if solid isolation is absolutely necessary.
Module 2: Stability & Curtius Rearrangement
User Query: "How do I know if my product has degraded? Can I store it?"
Diagnostic Logic
Furan-2-carbonyl azide is kinetically unstable. It seeks to release
IR Spectrum Diagnostics (The "Fingerprint" Check)
Use this table to interpret your FTIR data immediately after workup:
| Functional Group | Wavenumber ( | Status |
| Acyl Azide ( | 2140 - 2160 (Strong, Split) | Target Product Intact |
| Isocyanate ( | 2260 - 2280 (Very Strong) | Decomposed (Rearranged) |
| Carbonyl ( | 1680 - 1700 | Normal for Acyl Azide |
| Acid Impurity ( | 2500 - 3300 (Broad) | Hydrolysis occurred |
Visualizing the Decomposition Pathway
The following diagram illustrates the thermal risks and the irreversible transition to the isocyanate.
Figure 1: Reaction pathway showing the critical thermal instability point where the target azide rearranges to the isocyanate.
Module 3: Isolation & Safety Protocols
User Query: "Can I distill the product to purify it?"
Response: ABSOLUTELY NOT. Distillation of furan-2-carbonyl azide will likely result in a detonation. The heat required to vaporize the compound overlaps with its decomposition exotherm.
Safe Isolation Workflow
-
Extraction: Use Diethyl Ether or Dichloromethane (cold).
-
Washing: Wash with 5%
(cold) to remove unreacted acid. -
Drying: Use
. Do not use reactive drying agents like Calcium Hydride. -
Concentration:
-
Preferred: Use the solution directly in the next step.
-
If solid is needed: Evaporate solvent under high vacuum at Room Temperature (never use a water bath > 25°C).
-
Crystallization: If an oil forms, induce crystallization by adding cold Hexane.
-
Emergency Procedures
-
Spill: Do not wipe with dry cloths (static shock risk). Cover with wet sand, then neutralize with 10% Cerium Ammonium Nitrate (CAN) solution or dilute NaOH (hydrolysis to non-explosive furoate + azide ion, then quench azide).
-
Waste: Quench all azide waste with excess sodium nitrite (
) and sulfuric acid (in a fume hood) to convert azide to nitrous oxide, OR use specific commercial azide quenching kits.
References
-
Synthesis & Rearrangement Kinetics: Salatelli, E., & Zanirato, P. F. (2002). The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16.[2] Link
-
General Acyl Azide Safety: BenchChem Technical Support. (2025).[1][2][3][4][5] Acyl Azides - Safe Handling and Quenching. Link
-
Curtius Rearrangement Mechanism: Organic Chemistry Portal.[3] Curtius Rearrangement. Link
-
Azide Handling Guidelines: University of Pittsburgh. (2013).[1][6] Safe Handling of Azides. Link
-
IR Spectroscopy Data: NIST Chemistry WebBook. Infrared Spectroscopy of Carbonyl and Azide Groups. Link
Sources
Managing the explosive risk of Furan-2-carbonyl azide at scale
Topic: Managing the Explosive Risk of Furan-2-carbonyl Azide at Scale Ticket ID: HEC-FA-2024-SC Status: OPEN Responder: Dr. A. Vance, Senior Application Scientist, Energetic Process Safety Group
The Hazard Profile: Why This Compound is Different
User Query: I’ve synthesized 500mg of Furan-2-carbonyl azide in a batch round-bottom flask without issues. Why is my safety officer refusing to approve a 50g scale-up?
Scientist's Response: Your safety officer is correct. You are dealing with a heteroaromatic acyl azide , a class of compounds that exhibits "deceptive stability" at the milligram scale but catastrophic potential at the gram scale.
Unlike simple alkyl azides, Furan-2-carbonyl azide combines two risk factors:
-
The Azide Moiety (
): Possesses a high intrinsic energy of formation. Upon thermal activation (Curtius rearrangement), it releases nitrogen gas ( ) rapidly. -
The Furan Ring: Furan is an electron-rich heterocycle. Under the thermal stress required for the Curtius rearrangement, the furan ring itself is susceptible to violent decomposition or polymerization if local hot spots occur.
The "Rule of 100" Violation: In energetic chemistry, we look at the energy potential per unit weight.
-
Mechanism: Thermal decomposition releases
(approx. 280-300 kJ/mol). -
Risk: If the decomposition rate exceeds the heat transfer rate (which happens in large batch vessels), the reaction becomes adiabatic. The temperature spikes, accelerating the rate further (Arrhenius behavior), leading to a thermal runaway and vessel rupture.
Thermal Characterization (The "Go/No-Go" Data)
User Query: What specific data do I need to generate before I can even consider scaling this up?
Scientist's Response: Do not rely on literature values alone. Impurities (trace acids or metals) can lower decomposition onset temperatures significantly. You must generate the following data for your specific crude material:
| Metric | Technique | Critical Threshold | Action |
| Onset Temperature ( | DSC (Differential Scanning Calorimetry) | Typically 70°C - 90°C | Process temperature must be |
| Energy of Decomposition ( | DSC | High explosive potential. Batch scale-up is strictly prohibited. | |
| Time to Maximum Rate ( | ARC (Accelerated Rate Calorimetry) | If the material reaches this state within a shift, you cannot store it. |
Key Insight: Literature on heteroaroyl azides (Salatelli et al.) indicates that furan derivatives have distinct exothermic transitions corresponding to the Curtius rearrangement. The heat release is sufficient to vaporize the solvent instantly if not controlled.
The Solution: Continuous Flow Processing
User Query: If batch is unsafe, how do I produce 100g of the isocyanate derivative?
Scientist's Response: You must switch to Continuous Flow Chemistry . This is the only validated method to handle Furan-2-carbonyl azide at scale.
The Logic: In flow, you only have a few milligrams of the explosive azide reacting at any given second. If a decomposition occurs, it is contained within a small section of tubing, not a 5L reactor.
Protocol: Telescoped Flow Synthesis of Furan-2-yl Isocyanate
Concept: Generate the azide in situ, extract it inline, and immediately heat it to rearrange it to the isocyanate. Never isolate the solid azide.
Reagents:
-
Stream A: Furan-2-carbonyl chloride (1.0 equiv) in Toluene.
-
Stream B: Aqueous Sodium Azide (
, 1.2 equiv). Warning: Keep pH > 9 to prevent formation of hydrazoic acid ( ).
Workflow Steps:
-
Biphasic Mixing: Pump Stream A and Stream B into a T-mixer or static mixer.
-
Temp:
to (Keep cool to prevent premature rearrangement). -
Residence Time: 2–5 minutes.
-
-
Inline Extraction: Pass the biphasic mixture through a Membrane Separator (e.g., Zaiput).
-
Aqueous Waste: Contains salts and excess
. Quench immediately. -
Organic Stream: Contains Furan-2-carbonyl azide in Toluene.
-
-
The "Kill Zone" (Rearrangement): Flow the organic stream into a heated reactor coil.
-
Temp:
(Ensure system pressure > vapor pressure of Toluene to prevent boiling). -
Residence Time: 10–20 minutes (Monitor
off-gassing via back-pressure regulator behavior).
-
-
Derivatization: Direct the output into a flask containing the nucleophile (alcohol/amine) to form the carbamate/urea, or use as is.
Visualizing the Safety Architecture
Diagram 1: The Scale-Up Decision Matrix
Caption: Decision logic for handling high-energy acyl azides. Note that Furan-2-carbonyl azide typically falls into the red "Mandatory Flow" path due to its energy profile.
Diagram 2: The Continuous Flow Reactor Setup
Caption: Schematic for the safe, telescoped synthesis of furan-2-yl isocyanate. The explosive azide intermediate exists only transiently inside the tubing.
Emergency & Waste Management
User Query: I have a small spill of the organic phase containing the azide. How do I clean it?
Scientist's Response:
-
Do NOT use metal tools. Metal spatulas can initiate shock-sensitive explosives. Use conductive plastic or wood.
-
Chemical Quench: Treat the spill with a dilute solution of Sodium Nitrite (
) and Sulfuric Acid (decomposes azide to and ) or a specific commercial azide killer. Note: This releases toxic fumes; use full PPE/SCBA. -
Waste Disposal: The aqueous waste from the flow separator contains unreacted sodium azide. It must be collected in a container clearly labeled "Azide Waste" kept at pH > 10. Never mix with acid waste streams (forms explosive
gas).
References
-
Salatelli, E., et al. (2002). "The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis." Arkivoc, 2002(3), 14-23.
-
Gutmann, B., et al. (2010). "Continuous Flow Synthesis of Isocyanates and Ureas via Curtius Rearrangement." Angewandte Chemie International Edition, 49(39), 7101-7105.
-
Baumann, M., et al. (2011). "Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds." Beilstein Journal of Organic Chemistry, 7, 442-495.
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
Optimizing reaction conditions for Furan-2-carbonyl azide thermolysis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of Curtius Rearrangement for Furan-2-carbonyl Azide
Executive Summary & Safety Directive
Warning: High-Energy Intermediate
Furan-2-carbonyl azide (
The "Golden Rules" of Operation:
-
Avoid Isolation: Whenever possible, generate the acyl azide in situ (e.g., using DPPA or mixed anhydrides) and rearrange immediately. Isolated furan-2-carbonyl azide is shock-sensitive and thermally unstable.
-
DSC Validation: Differential Scanning Calorimetry (DSC) data indicates an onset of decomposition around 63–75°C with significant energy release (
to cal/g). -
Furan Sensitivity: The furan ring is acid-sensitive (prone to ring-opening polymerization). Avoid strong Lewis acids or unbuffered protic acids during thermolysis.
The Mechanism: Understanding the Pathway
To fix low yields, you must understand the competing pathways. Thermal Curtius rearrangement of heteroaromatic azides is generally a concerted process , bypassing the highly unstable nitrene intermediate.[1][2]
Diagram 1: Reaction Pathway & Competition
Caption: The thermal rearrangement is concerted. Moisture ingress or extreme heat leads to degradation (Red pathways).
Optimization & Troubleshooting (Q&A)
Module A: Kinetics & Temperature Control
Q1: The reaction initiates violently and then stalls. How do I control the kinetics? A: This is a classic "runaway" signature caused by accumulating the azide below its activation temperature and then hitting the threshold all at once.
-
The Fix: Do not heat a static mixture of isolated azide. Use Dose-Controlled Addition .
-
Heat your solvent (Toluene or Benzene) to reflux (
) first. -
Add the azide (dissolved in a small volume of solvent) dropwise to the hot solvent.
-
Why? This ensures instantaneous conversion of the azide to the isocyanate upon contact, preventing the accumulation of unreacted high-energy starting material.
-
Q2: What is the optimal temperature window? A: Based on DSC data for furan-2-carbonyl azide:
-
Onset:
-
Peak Decomposition:
to -
Recommendation: Refluxing Toluene (
) is ideal. It is high enough to drive the reaction rapidly (preventing stalling) but allows for evaporative cooling (reflux) to manage the exotherm. Benzene ( ) is acceptable but may be too slow, leading to longer reaction times and potential furan degradation.
Module B: Solvent & Environment
Q3: My yield is low (<40%), and I see dark tars. What is happening? A: The furan ring is electron-rich and acid-sensitive.
-
Check Moisture: Isocyanates react faster with water than almost anything else. If your solvent isn't anhydrous, you form the unstable furan-2-amine, which rapidly oxidizes to black tar.
-
Check Acidity: Are you generating the azide from acid chloride? Residual HCl will polymerize the furan ring.
-
Solution: Add a non-nucleophilic base scavenger (e.g., solid
or hindered base like 2,6-lutidine) if acid traces are suspected.
-
-
Dilution: High concentration promotes intermolecular polymerization of the isocyanate. Run the reaction at 0.1 M to 0.2 M .
Q4: Can I use polar solvents like DMF or DMSO? A: Avoid.
-
Safety: Azides in DMSO can form explosive mixtures.
-
Chemistry: Polar solvents stabilize charged intermediates, potentially favoring side reactions or making workup difficult. Stick to non-polar, inert solvents: Toluene, Benzene, or Xylene.
Module C: Trapping the Isocyanate
Q5: I cannot isolate the furan-2-isocyanate. It degrades on the column. A: Furan-2-isocyanate is highly reactive and hydrolytically unstable. Do not attempt to isolate it unless strictly necessary for spectroscopic study.
-
Protocol: Perform a "One-Pot" synthesis.
-
Reflux azide in Toluene (
). -
Cool to
. -
Add your nucleophile (Alcohol/Amine) directly to the reaction pot.
-
Reflux for an additional
to form the stable carbamate or urea.
-
Standardized Workflow Protocols
Table 1: Reaction Parameter Guide
| Parameter | Recommended Range | Critical Failure Point |
| Temperature | ||
| Concentration | 0.1 M – 0.25 M | |
| Solvent | Toluene (Anhydrous) | Water content |
| Atmosphere | Nitrogen / Argon | Air (Moisture ingress) |
| Time | 1–3 Hours | Overnight (Furan oxidation) |
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing yield loss. Black tars usually indicate moisture or acid contamination.
References & Authority
-
Reaction Mechanism & Kinetics:
-
Thermolysis of Furan-2-carbonyl azide: The decomposition is a concerted Curtius rearrangement.[1][2] DSC analysis confirms the onset of decomposition at approximately
with peak exotherms varying by solvent. -
Source:Arkivoc (2000), "Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide."[3]
-
-
Safety & DSC Data:
-
Thermal Stability: Detailed DSC studies on heteroaroyl azides (furan, thiophene, selenophene) highlight the necessity of controlled heating to manage the enthalpy of decomposition (
). -
Source: Zanirato, P. F., et al., Arkivoc (2002).[4]
-
-
General Curtius Rearrangement Protocols:
-
Methodology: Standard protocols for acyl azide formation (using DPPA) and subsequent rearrangement.[5]
-
Source: BenchChem Technical Support, "Optimization of reaction conditions for the Curtius rearrangement."
-
-
Azide Handling Safety:
-
Hazard Management: Guidelines on the explosivity of organic azides and the "Carbon-to-Nitrogen ratio" rule (
is dangerous; Furan-2-carbonyl azide is borderline and requires care). -
Source: University of Pittsburgh, "Safe Handling of Azides."
-
Sources
Technical Support Hub: Furan-2-carbonyl Azide Stability & Handling
Welcome to the Furan Chemistry Technical Support Center. Ticket ID: FCA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit
You are accessing this guide because you are working with Furan-2-carbonyl azide , a highly reactive intermediate used primarily to access furan-2-isocyanate via the Curtius rearrangement. This compound presents a specific "stability paradox": it must be stable enough to isolate/handle, yet labile enough to rearrange when triggered.
The Critical Warning: Premature decomposition is not just a yield loss issue; it is a safety hazard. Acyl azides release nitrogen gas (
Module 1: The Thermal Safety Profile
Understanding the "Danger Zone"
The most common user error is underestimating the thermal sensitivity of the furan ring system combined with the azide. We rely on Differential Scanning Calorimetry (DSC) data to establish hard limits.
Thermal Stability Data Table
| Parameter | Value | Implications for Handling |
| Melting Point ( | ~63°C | DO NOT attempt to melt solid azide. It is too close to |
| Decomposition Onset ( | 75°C | Decomposition becomes self-sustaining here. |
| Peak Decomposition ( | 118°C | Maximum heat/gas release. Runaway reaction likely. |
| Recommended Storage | -20°C | Must be kept frozen and dark. |
| Max Process Temp (Synthesis) | 10°C | Keep synthesis ice-cold to prevent in situ rearrangement. |
Technical Insight: The decomposition of furan-2-carbonyl azide is a concerted Curtius Rearrangement .[1] Unlike some alkyl azides that form nitrene intermediates, this compound undergoes a simultaneous loss of
and migration of the furan ring. This process is exothermic ().
Module 2: Synthesis & Isolation Troubleshooting
Preventing decomposition before you even finish the reaction.
The "Cold & Wet" Protocol
Issue: "My product is turning into a brown oil/solid during rotary evaporation." Diagnosis: You are concentrating the azide to dryness, likely in a water bath >30°C. This initiates the rearrangement and polymerization of the resulting isocyanate.
Corrective Protocol:
-
Never Dry Completely: Do not isolate furan-2-carbonyl azide as a dry solid unless absolutely necessary for analytics (and then, only mg quantities).
-
Solvent Exchange: If you need to change solvents (e.g., from DCM to Toluene for the rearrangement step), use a "feed-and-bleed" vacuum distillation at <20°C .
-
Acid Scavenging: Trace acid from the acyl chloride precursor catalyzes decomposition. Ensure your organic phase is washed with saturated
and dried over (not reactive sieves) before concentration.
Visualizing the Safe Workflow
The following diagram outlines the decision logic for handling the crude azide.
Figure 1: Decision tree for safe isolation and handling. Note the critical warning against drying to solid.
Module 3: Analytical Validation (Did it decompose?)
How to verify integrity without destroying the sample.
Users often confuse the azide with the isocyanate. You must use FTIR (Fourier Transform Infrared Spectroscopy) for validation. It is the only rapid, non-destructive method to distinguish the two species.
FTIR Diagnostic Table
| Functional Group | Wavenumber ( | Signal Characteristics | Status |
| Acyl Azide ( | ~2140 cm⁻¹ | Strong, sharp doublet | Intact (Good) |
| Isocyanate ( | ~2270 cm⁻¹ | Very strong, broad | Decomposed (Rearranged) |
| Carbonyl ( | ~1680-1700 cm⁻¹ | Strong | Present in both, but shifts slightly |
| Urea Byproduct | ~1650 cm⁻¹ | Broad (Amide I) | Moisture Contamination |
Troubleshooting Step: If you see a peak at 2270 cm⁻¹ in your "pure" azide sample, the Curtius rearrangement has already started.
-
If <10% intensity: Use immediately.
-
If >50% intensity: The stoichiometry of your downstream reaction will be wrong. Discard (safely quench) and restart.
Module 4: Controlled Rearrangement (The Goal)
How to decompose it on YOUR terms.
To prevent premature decomposition, you must understand how to execute controlled decomposition. The mechanism involves the migration of the furan ring to the nitrogen.
Figure 2: The Concerted Curtius Rearrangement Mechanism.
Protocol for Controlled Conversion:
-
Dissolve the azide in anhydrous Toluene (high boiling point, inert).
-
Equip the flask with a reflux condenser and a nitrogen outlet (to vent
). -
Heat slowly. You will observe gas evolution starting ~75°C.
-
Do not rush. Maintain temperature until gas evolution ceases (usually 1-2 hours at reflux).
-
Validation: FTIR should show the disappearance of 2140 cm⁻¹ and appearance of 2270 cm⁻¹.
Frequently Asked Questions (FAQ)
Q: Can I store the azide in DMF or DMSO? A: NO. Polar aprotic solvents can accelerate decomposition rates and, in the case of DMSO, can react violently with azides. Store in non-polar solvents like Toluene, DCM, or Hexane/Ether mixtures.
Q: I see a white precipitate forming in my azide solution during storage. A: This is likely the symmetrical urea. If moisture enters the vial, the azide rearranges to isocyanate, which hydrolyzes to an amine, which then reacts with the remaining isocyanate to form 1,3-difurylurea. This indicates your storage was not anhydrous.
Q: How do I safely quench a small amount of leftover azide? A: Chemical destruction. Do not just throw it in waste. Treat the azide solution with mild aqueous NaOH (to hydrolyze to the acid) or react with a sacrificial amine (like piperidine) to form a stable urea derivative before disposal.
References
-
Thermal Stability & DSC Data: Zanatta, N., et al. (2002).[2] "The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis." Arkivoc, 2002(xi), 6-16.[2]
-
Curtius Rearrangement Mechanism: Nouri, A., et al. (2018). "The Curtius Rearrangement of Some Organic Azides: A DFT Mechanistic Study." ResearchGate.
-
General Acyl Azide Safety: Langerman, N. (2014). "Safety Data Sheet: Furan-2-carbonyl azide handling." Fisher Scientific / MSDS Guidelines.
-
Infrared Spectroscopy of Azides/Isocyanates: Chemistry LibreTexts. (2024). "Infrared Spectra of Some Common Functional Groups."
Sources
Technical Support Center: Furan-2-Carbonyl Azide Quality Control
Executive Summary & Core Chemistry
Furan-2-carbonyl azide (furoyl azide) is a high-energy intermediate primarily utilized for the Curtius rearrangement to access furan-2-yl isocyanate and subsequent amine derivatives. Due to its high nitrogen content (
The critical challenge in its synthesis is not yield, but thermal integrity . The activation energy for the release of
The "Golden Rule" of Furoyl Azide
"Respect the 60°C Threshold." Differential Scanning Calorimetry (DSC) data indicates that furan-2-carbonyl azide exhibits an onset of decomposition near 75°C , with peak exothermicity at 118°C [1]. To maintain purity, all processing must occur significantly below this onset.
Diagnostic Module: Is Your Product Pure?
Before proceeding to downstream applications, you must validate the integrity of the azide functionality. Relying solely on NMR is insufficient due to the subtle shift differences between the azide and its degradation products.
Primary Diagnostic: Infrared Spectroscopy (FT-IR)
IR is the definitive "heartbeat" monitor for this reaction.
| Functional Group | Wavenumber ( | Signal Character | Status |
| Acyl Azide ( | 2130 – 2160 | Strong, often split (doublet) | Target Product |
| Isocyanate ( | 2250 – 2270 | Very Strong, Sharp | Critical Impurity (Thermal degradation) |
| Carbonyl ( | 1680 – 1700 | Medium/Strong | Present in both, but shifts higher in isocyanate |
| Hydroxyl ( | 2500 – 3300 | Broad | Impurity (Hydrolysis to Furoic Acid) |
Secondary Diagnostic: NMR (CDCl )[2]
-
Pure Azide: Furan ring protons typically appear as multiplets at
7.6 (d), 7.3 (d), and 6.6 (dd) ppm. -
Furoic Acid Impurity: Look for a broad singlet
ppm (carboxylic proton) and a shift in the furan ring protons due to the change in electron-withdrawing power of the carbonyl group.
Reaction Pathway & Impurity Logic
The following diagram illustrates the synthesis pathway and where specific impurities originate.
Caption: Synthesis pathway showing thermal degradation (Red) and hydrolysis (Yellow) risks.[1][2][3]
Troubleshooting Guide (Q&A)
Issue 1: "My IR spectrum shows a new peak at 2260 cm⁻¹."
Diagnosis: Curtius Rearrangement has occurred. [4][5][6]
-
Cause: The reaction mixture or the isolation process got too hot. This often happens if you use a rotary evaporator bath set to >40°C or if the reaction exotherm was uncontrolled.
-
Fix:
-
Keep reaction temperature at 0–5°C .
-
Evaporate solvents under high vacuum at room temperature (do not heat the bath).
-
Store the product at -20°C in the dark.
-
Issue 2: "I see a white precipitate that is insoluble in organic solvents."
Diagnosis: Urea Formation (Symmetric Urea). [3]
-
Cause: Moisture entered the system after some azide had already rearranged to isocyanate. The isocyanate reacts with water to form an amine, which then reacts with another isocyanate molecule to form the urea dimer.[3]
-
Fix: Ensure all glassware is flame-dried. If storing the azide, ensure it is under an inert atmosphere (
or Ar).
Issue 3: "Yield is low, and the product is highly acidic."
Diagnosis: Hydrolysis to Furoic Acid.
-
Cause: Inefficient phase transfer or old furoyl chloride. Furoyl chloride hydrolyzes rapidly in moist air.
-
Fix:
-
Distill furoyl chloride before use if it has been stored for long periods.[7]
-
Use a biphasic system (Toluene/Water) with efficient stirring, or use Acetone/Water ensuring the temperature stays low to prevent hydrolysis competition.
-
Optimized Synthesis Protocol
Designed for stability and minimized rearrangement.
Reagents:
-
Furoyl Chloride (1.0 equiv)
-
Sodium Azide (1.2 equiv)
-
Solvent: Acetone/Water (3:1 ratio)
Step-by-Step:
-
Preparation: Dissolve
in water in a round-bottom flask. Cool to 0°C in an ice bath. -
Addition: Dissolve Furoyl Chloride in acetone. Add this solution dropwise to the azide solution over 30 minutes.
-
Why? Controlling the addition rate prevents a sharp exotherm, which could trigger decomposition or uncontrolled
release.
-
-
Reaction: Stir vigorously at 0°C for 2 hours. Monitor by TLC (or IR of an aliquot).[3]
-
Workup (Critical):
-
Dilute with cold water.
-
Extract with Toluene or Diethyl Ether (Avoid DCM if possible, see Safety).
-
Wash organic layer with saturated
(removes Furoic acid impurity). -
Dry over
at room temperature.
-
-
Isolation: Concentrate under reduced pressure without external heating .
Safety & Handling (The "Rule of Six")
WARNING: Acyl azides are energetic materials.
-
C/N Ratio: The "Rule of Six" suggests organic azides are safe if
.[8] Furan-2-carbonyl azide ( ) has a ratio of . It is classified as potentially explosive. [2][9] -
Solvent Choice: Avoid Dichloromethane (DCM) if using sodium azide, as it can form Diazidomethane (
), which is extremely explosive. Use Toluene or Ether for extractions. -
Waste: Quench excess azide with copious water and bleach (oxidative destruction) or specific azide waste protocols established by your EHS department.
Decision Tree: Synthesis & Troubleshooting
Caption: Logic flow for identifying impurities based on spectral data.
References
-
Salatelli, E., & Zanirato, P. F. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, (xi), 6-16.[10] Link
-
Bräse, S., et al. (2005).[11] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[11] Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
University of Pittsburgh. (2013).[4][8] Safe Handling of Azides. Department of Environmental Health and Safety. Link
-
Keumi, Y., et al. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement. Arkivoc, (iii), 193-201.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. fau.edu [fau.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.unm.edu [chemistry.unm.edu]
Technical Guide: Optimizing Solvent Systems for Furan-2-carbonyl Azide Rearrangements
[1]
Executive Summary & Safety Directive
Read This First: Furan-2-carbonyl azide is a high-energy intermediate.[1] While generally more stable than alkyl azides, it exhibits a distinct exothermic decomposition profile that dictates solvent choice.[1]
Critical Safety Thresholds (DSC Data):
-
Melting Point: ~63.0°C[1]
-
Curtius Rearrangement Onset: ~75°C[1]
-
Peak Exotherm: ~118°C[1]
-
Exothermic Energy: -89.5 cal/g [1]
The "Heat Sink" Principle: Do NOT run these reactions neat (without solvent) on a scale larger than 100 mg. The solvent acts as a critical thermal buffer.[1] Your choice of solvent must balance solubility , boiling point (to activate rearrangement) , and chemical inertness toward the generated isocyanate.
The Reaction Landscape[1]
To troubleshoot effectively, you must understand the competing pathways.[1] The Curtius rearrangement is concerted, but the fate of the resulting Furan-2-yl isocyanate is solvent-dependent.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic flow of Furan-2-carbonyl azide decomposition.[1][2] Note that water acts as a "poison" leading to urea byproducts via unstable carbamic acid.
Solvent Selection Matrix
The success of the Curtius rearrangement relies on matching the solvent's boiling point (
Table 1: Solvent Performance Guide
| Solvent Class | Solvent | Suitability | Technical Notes | |
| Aromatic | Toluene | 110 | Ideal | |
| Aromatic | Benzene | 80 | Good | |
| Halogenated | DCM | 40 | Poor | |
| Halogenated | Chloroform | 61 | Marginal | |
| Ether | THF | 66 | Fair | |
| Alcohol | Ethanol/t-BuOH | 78/82 | Trapping | Acts as both solvent and reagent.[1] Forms carbamate directly.[1] Excellent for "One-Pot" synthesis. |
Troubleshooting & FAQs
Scenario A: "My reaction is refluxing, but nitrogen evolution is sluggish or stalled."
Diagnosis: Thermal Insufficiency.[1] If you are using DCM, Chloroform, or THF, the reflux temperature is likely below the 75°C onset threshold .[1] The reaction is kinetically trapped.[1]
Corrective Action:
-
Solvent Swap: Switch to Toluene or Xylene.[1]
-
Do NOT Pressurize: Never heat an azide reaction in a sealed tube to force the temperature up. This creates a shrapnel hazard.[1]
-
Catalysis: If you cannot change solvent (e.g., solubility issues), add a Lewis Acid catalyst (e.g.,
or ) to lower the activation energy, though thermal activation in Toluene is cleaner.[1]
Scenario B: "I isolated the product, but it contains a significant amount of symmetric urea."
Diagnosis: Moisture Contamination (The "Wet Solvent" Trap).[1] Furan-2-yl isocyanate is highly electrophilic.[1] If your solvent contains water (even ppm levels), the isocyanate hydrolyzes to an amine, which then reacts with the remaining isocyanate to form a symmetric urea.[1]
Mechanism:
Corrective Action:
-
Dry Solvents: Use anhydrous Toluene or THF (distilled over Na/Benzophenone or from a solvent drying system).[1]
-
Glassware: Flame-dry glassware under vacuum/Argon.[1]
-
Reagent Quality: If generating azide in situ using DPPA, ensure the base (TEA/DIPEA) is dry.[1]
Scenario C: "The reaction turned into a black tar/polymer."
Diagnosis: Furan Ring Degradation.[1] The furan ring is electron-rich and sensitive to acid-catalyzed ring opening (polymerization), especially at high temperatures .[1]
Corrective Action:
-
Check Acidity: If you generated the azide from acid chloride +
, ensure no residual or thionyl chloride remains.[1] -
Temperature Control: Do not exceed 120°C. While the peak exotherm is 118°C, sustained heating above this can degrade the furan core.[1]
-
Radical Scavenging: In rare cases, radical decomposition competes.[1] Ensure the solvent is degassed (oxygen-free).[1]
Decision Tree: Selecting the Right Workflow
Use this logic flow to determine your experimental setup.
Figure 2: Workflow decision tree based on target moiety.
Detailed Protocol: Toluene-Mediated Rearrangement
Objective: Synthesis of Furan-2-yl isocyanate or subsequent trapping.
-
Preparation: Dissolve Furan-2-carbonyl azide (1.0 eq) in anhydrous Toluene (0.1 M concentration).
-
Note: Dilution is key for heat dissipation.[1]
-
-
Setup: Fit flask with a reflux condenser and an inert gas (Argon/Nitrogen) inlet. Connect the outlet to a bubbler to monitor
evolution. -
Initiation: Heat the oil bath to 85°C .
-
Observation: You should see steady gas evolution (bubbling).[1]
-
-
Completion: Once bubbling slows, increase bath to 110°C for 30-60 minutes to ensure complete conversion (pushing past the 118°C peak exotherm).
-
Trapping (Optional):
References
-
Spinelli, D., et al. (2002).[1] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, (xi), 6-16.[1]
-
Lwowski, W. (1984).[1] Curtius Rearrangement. Comprehensive Heterocyclic Chemistry.
-
Organic Chemistry Portal. Curtius Rearrangement Mechanism & Applications.
Temperature control in the Curtius rearrangement of Furan-2-carbonyl azide
Technical Support Center: Curtius Rearrangement of Furan-2-carbonyl Azide
Subject: Thermal Safety & Process Control for Furan-2-carbonyl Azide Decomposition Ticket ID: #CURT-FUR-002 Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary
You are accessing the technical support repository for the Curtius rearrangement of furan-2-carbonyl azide . This transformation is thermally sensitive due to two competing factors: the energetic decomposition of the azide functionality (
This guide provides a "Safe-by-Design" protocol to convert furan-2-carbonyl azide to 2-furyl isocyanate (or subsequent carbamates). Our directives are based on Differential Scanning Calorimetry (DSC) data indicating an onset temperature of 75°C and a peak decomposition temperature of 118°C .
Module 1: Thermal Safety & Characterization
Q1: What is the precise thermal operating window for this azide?
Technical Response: You must operate within a narrow thermal window to ensure kinetics favor rearrangement over accumulation or degradation.
-
Onset Temperature (
): 75°C. Below this, the reaction is negligibly slow, leading to dangerous accumulation of the azide. -
Peak Temperature (
): 118°C.[1] This is the point of maximum heat release. -
Melting Point: ~63°C. The solid azide melts just before it begins to decompose.
Critical Warning: Do not heat a bulk solid sample of furan-2-carbonyl azide above 60°C. The transition from melt to decomposition occurs within a 12°C window, presenting a high risk of thermal runaway.
Q2: What is the explosion risk profile?
Technical Response: While furan-2-carbonyl azide is less energetic than low-molecular-weight aliphatic azides, it is still an energetic material.
-
Exothermicity:
(-374 J/g). -
Risk Assessment: While this energy release is moderate, the rapid evolution of
gas creates significant pressure hazards in closed vessels. -
Furan Sensitivity: The furan ring is acid-sensitive and prone to polymerization (tarring) at high temperatures. An uncontrolled exotherm will not only risk over-pressurization but will likely degrade your product into a black tar.
Data Summary Table: Thermal Properties
| Parameter | Value | Implication |
|---|---|---|
| Melting Point | 63.0°C | Solid handling limit. |
|
Module 2: Process Control & Optimization
Q3: Which solvent system do you recommend?
Technical Response: Toluene (bp 110.6°C) is the gold standard for this specific rearrangement.
-
Reasoning: Its boiling point aligns perfectly with the
(118°C) of the azide. Refluxing toluene ensures the reaction proceeds rapidly, preventing the accumulation of unreacted azide, while the solvent boil-off acts as an evaporative cooling mechanism (thermal buffer) to cap the temperature. -
Alternative: A Benzene/Toluene (2:[2]1) mixture allows for a slightly lower internal temperature (~90°C) if the furan ring shows signs of degradation, though benzene toxicity limits its utility in modern labs.
Q4: How should I manage the dosing to prevent runaway?
Technical Response:
Never heat a batch reactor containing the full charge of azide from room temperature to reflux. This "heat-up" method allows significant azide accumulation before the reaction "kicks off," leading to a sudden, violent release of
Recommended Protocol: Semi-Batch Addition
-
Heat the pure solvent (Toluene) to reflux first .
-
Dissolve the furan-2-carbonyl azide in a minimal amount of toluene at Room Temperature (RT).
-
Add the azide solution dropwise to the refluxing solvent.
-
Result: Each drop reacts almost instantly upon hitting the hot solvent. The concentration of unreacted azide remains near zero (steady state), eliminating the risk of a runaway explosion.
-
Module 3: Troubleshooting Reaction Outcomes
Q5: My reaction mixture turned black/dark brown. What happened?
Technical Response: This indicates furan ring decomposition , likely caused by:
-
Thermal Stress: Internal temperature exceeded 120°C.
-
Acidic Impurities: If the azide was prepared from acid chloride +
, residual acid (or ) will polymerize the furan ring and the isocyanate.-
Fix: Ensure the starting azide is neutral. Add a mild base scavenger (e.g., solid
or hindered base like 2,6-lutidine) to the reaction mixture if acid sensitivity is suspected.
-
Q6: I see no conversion after 2 hours at 60°C.
Technical Response:
You are operating below the Onset Temperature (
-
Risk:[1][2][3][4][5][6] You are essentially creating a "time bomb." If you suddenly increase the temperature now, all the accumulated azide will decompose simultaneously.
-
Fix: You must reach
to drive the rearrangement.
Standard Operating Procedure (SOP)
Workflow: Safe-by-Design Synthesis of 2-Furyl Isocyanate (and Carbamate Trapping)
-
Preparation:
-
Dissolve Furan-2-carbonyl azide (1.0 eq) in Toluene (Volume A). Keep at RT.
-
Prepare a reaction vessel with Toluene (Volume B) and a reflux condenser.
-
Optional: If trapping in-situ, add the alcohol (e.g.,
-Butanol) to the reaction vessel (Volume B). Note: This lowers the boiling point; ensure the mix still refluxes .
-
-
Initiation:
-
Heat the reaction vessel (Volume B) to a stable reflux.
-
-
Addition (The Critical Step):
-
Add the Azide solution (Volume A) dropwise to the refluxing solvent.
-
Rate Control: Monitor gas evolution (
). If bubbling becomes violent, stop addition immediately. Resume only when bubbling subsides.
-
-
Completion:
-
After addition, reflux for an additional 30–60 minutes.
-
Monitor via IR spectroscopy: Disappearance of Azide peak (~2140 cm⁻¹) and appearance of Isocyanate peak (~2260 cm⁻¹).
-
Visualizations
Figure 1: Thermal Safety Logic & Energy Profile
This diagram illustrates the relationship between the DSC data and the safe operating window.
Caption: Thermal profile of Furan-2-carbonyl azide. The green path represents the "Semi-Batch" dosing strategy, bypassing the accumulation risk associated with bulk heating.
Figure 2: Reaction Workflow Decision Tree
Caption: Operational decision tree highlighting the safety advantages of semi-batch processing over batch heating.
References
-
Zanatta, N., et al. (2002). "The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis." Arkivoc, (xi), 6-16.[1]
- Primary source for DSC d
-
Keay, B. A., & Scammells, P. J. (1999). "Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide." Arkivoc, 1(3), 193-201.
- Source for Benzene/Toluene solvent protocols and trapping methodologies.
-
University of Pittsburgh. (2013). "Safe Handling of Azides."[4][5] Department of Environmental Health and Safety.
- General safety guidelines for handling organic azides and C/N r
-
BenchChem. (2025).[1][4] "Optimization of reaction conditions for the Curtius rearrangement."
- General process optimization and troubleshooting for Curtius rearrangements.
Sources
Work-up procedures for reactions involving Furan-2-carbonyl azide
Technical Support Center: Furan-2-carbonyl Azide (Furoyl Azide)
Ticket ID: FA-PROT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Critical Safety Directive (Read Before Proceeding)
WARNING: HIGH ENERGY COMPOUND Furan-2-carbonyl azide (FCA) is an acyl azide.[1] While useful as a precursor for Curtius rearrangements, it possesses a high nitrogen content and significant potential energy.[1]
-
Explosion Hazard: Solid FCA is shock-sensitive and thermally unstable.[1] Never scrape solid FCA from a glass frit with a metal spatula. Use Teflon or wood.
-
Thermal Runaway: The onset of thermal decomposition (Curtius rearrangement) begins at approximately 75°C but can initiate lower in the presence of impurities or catalysts.
-
Concentration Limit: Do not rotary evaporate solutions to complete dryness unless absolutely necessary and protected by a blast shield. Keep water bath temperature < 30°C .
The "Golden Path" Work-up Protocol
This protocol is designed to maximize safety and purity while minimizing the risk of accidental Curtius rearrangement or furan ring degradation.
Reaction Context: Synthesis from Furan-2-carbonyl chloride +
Step-by-Step Isolation Procedure
-
Quenching (Phase 1):
-
Action: Cool the reaction mixture (acetone/water or ether/water) to 0°C .
-
Reason: Low temperature prevents the premature evolution of
gas (isocyanate formation).
-
-
Extraction:
-
Action: Dilute with cold Diethyl Ether (
) or Dichloromethane (DCM).[1] Wash the organic layer with ice-cold water (2x) followed by cold saturated (1x).[1] -
Technical Insight: The bicarbonate wash neutralizes trace acids. The furan ring is acid-sensitive (prone to polymerization/ring-opening); keeping the pH neutral/slightly basic is critical.
-
-
Drying:
-
Action: Dry over anhydrous
or for 10 minutes at 0-5°C. Filter by gravity (do not use vacuum filtration if the solvent is highly volatile to avoid rapid concentration).[1]
-
-
Concentration (The Danger Zone):
-
Action: Concentrate the filtrate under reduced pressure (Rotavap).
-
Constraint:Bath temperature must not exceed 25°C.
-
Stop Point: Stop when the volume is reduced by 80-90%. Do not strip to dry solid if you plan to use it immediately for Curtius rearrangement.[1] Use the concentrated solution directly.
-
-
Crystallization (If solid is required):
-
Action: Add cold Petroleum Ether or Hexanes to the concentrated residue. Store at -20°C overnight.
-
Result: FCA precipitates as white/pale needles.[1] Collect by filtration on a sintered glass funnel (no metal scraping).
-
Troubleshooting Guide (FAQ)
Category: Stability & Decomposition[1][3]
Q: My product turned into an oil and I see gas evolving. What is happening? A: You are witnessing a Curtius Rearrangement .[3][4][5]
-
Diagnosis: If the temperature exceeded 40-50°C during workup, the acyl azide (
) creates a nitrene intermediate, releasing gas, and rearranging to Furan-2-isocyanate ( ).[1] -
Solution: Keep all workup fluids < 20°C. If gas evolution is observed, immediately dilute with cold solvent to act as a heat sink.
Q: I isolated a solid, but after leaving it on the bench, it became a urea derivative. A: This is Hydrolytic Decomposition .
-
Mechanism: Atmospheric moisture reacted with trace isocyanate (formed from thermal degradation) to form a carbamic acid, which decarboxylated to an amine, which then attacked the remaining isocyanate to form a symmetrical urea.
-
Prevention: Store FCA under an inert atmosphere (Argon/Nitrogen) in the dark at -20°C.
Category: Purity & Characterization
Q: The NMR shows a mess in the aromatic region. Did the azide decompose? A: Likely, but check for Furan Ring Opening .
-
Cause: If you used a strong acid wash (HCl) or allowed the reaction to become acidic during the generation of the azide, the furan ring may have opened or polymerized.
-
Verification: Look for loss of the characteristic furan doublets at
6.5-7.5 ppm. -
Fix: Use buffered aqueous washes (Phosphate buffer pH 7 or Bicarbonate).[1]
Q: How do I confirm I have the azide and not the isocyanate without running an NMR? A: Use FT-IR Spectroscopy .[1] This is the fastest diagnostic tool.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| Acyl Azide (-CON3) | 2140 - 2170 | Strong/Sharp | Diagnostic peak for your product.[1] |
| Isocyanate (-NCO) | 2250 - 2270 | Strong/Broad | Indicates decomposition (Curtius). |
| Carbonyl (C=O) | ~1680 | Strong | Amide-like stretch.[1] |
Visualizing the Logic
Diagram 1: Safe Isolation Decision Matrix
This workflow illustrates the critical decision points to prevent explosion or degradation.
Caption: Decision tree for the safe isolation of Furan-2-carbonyl azide, emphasizing temperature control and end-use pathways.
Diagram 2: Decomposition Pathways (The "Why it Failed" Map)
Understanding these pathways helps diagnose impurities found in the workup.
Caption: Chemical degradation pathways of Furoyl Azide. Heat leads to isocyanates; moisture leads to ureas; acid destroys the furan ring.
References & Authority
-
Salatelli, E., & Zanirato, P. (2002).[1] The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16.[1]
-
Relevance: Provides specific DSC thermal data (Onset ~75°C) and synthesis/workup confirmation.
-
-
Keay, B. A., & Scammells, P. J. (2000).[1] Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide.[1][2][5] Arkivoc, 2000(3), 193-201.
-
Relevance: details the synthesis of the azide and its subsequent use, validating the benzene/toluene solution handling method.
-
-
University of Pittsburgh. (2013).[1] Safe Handling of Azides. Department of Environmental Health and Safety.
-
Relevance: General safety protocols for organic azides, including the C/N ratio rule and metal spatula hazards.
-
-
Organic Chemistry Portal. Curtius Rearrangement.
-
Relevance: Mechanistic grounding for the troubleshooting of isocyanate/urea byproducts.
-
Sources
Validation & Comparative
Comprehensive Characterization Guide: Furan-2-carbonyl Azide via 1H and 13C NMR
Topic: Characterization of Furan-2-carbonyl azide by 1H and 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Volatile Nature of Furoyl Azides
Furan-2-carbonyl azide (Furoyl azide) is a high-energy heterocyclic intermediate primarily utilized in the Curtius rearrangement to access furan-2-isocyanate and subsequent amine derivatives (ureas, carbamates). While invaluable in medicinal chemistry for synthesizing pharmacophores, its characterization requires a rigorous distinction from its stable precursors (furoic acid/chloride) and its unstable decomposition products (isocyanates).
This guide provides an objective technical comparison of the NMR spectral signatures of Furan-2-carbonyl azide against its critical process impurities. It serves as a self-validating protocol to ensure chemical purity and, more importantly, operational safety .
Safety Protocol: Handling Energetic Azides
CRITICAL WARNING: Acyl azides are potentially explosive. Furan-2-carbonyl azide has a Carbon/Nitrogen (C/N) ratio of 1.66 , significantly below the "Rule of Six" (C/N
-
Storage: Store neat material at -20°C or lower.
-
Handling: Use Teflon or horn spatulas. DO NOT use metal spatulas (risk of friction ignition).
-
Concentration: Do not rotary evaporate to total dryness if the bath temperature exceeds 30°C.
-
Solvents: Avoid halogenated solvents (DCM,
) for long-term storage as they can promote the formation of diazidomethane if excess azide salts are present.
Synthesis & Purity Workflow
To accurately characterize the product, one must understand the spectral "noise" introduced by the synthetic route. The most common pathway involves the activation of Furan-2-carboxylic acid.
Experimental Workflow Diagram
The following diagram outlines the synthesis and the critical spectral checkpoints.
Figure 1: Synthetic pathway and decomposition risk.[1] The target Azide (Blue) must be distinguished from the Acid precursor (Grey) and the Isocyanate thermal degradation product (Red).
Comparative NMR Analysis
The primary challenge in characterizing Furan-2-carbonyl azide is distinguishing it from the starting acid (due to incomplete conversion) and the isocyanate (due to thermal degradation during workup).
1H NMR Characterization (600 MHz, )
The furan ring protons show distinct coupling patterns (
| Proton Position | Furan-2-carboxylic Acid (Precursor) | Furan-2-carbonyl Azide (Target) | Furan-2-carbonyl Chloride (Intermediate) |
| H-3 (d) | |||
| H-4 (dd) | |||
| H-5 (d) | |||
| Coupling ( |
Diagnostic Insight:
-
Acid vs. Azide: The shifts are very similar. The presence of a broad singlet >10 ppm (COOH) is the only definitive proton marker for the acid.
-
Chloride vs. Azide: The H-3 proton in the chloride is significantly deshielded (
7.50) compared to the azide ( 7.27). If you see a doublet around 7.50 ppm, your conversion is incomplete.
13C NMR Characterization (150 MHz, )
Carbon NMR is the gold standard for validating the azide functionality due to the distinct carbonyl shift.
| Carbon Position | Furan-2-carboxylic Acid | Furan-2-carbonyl Azide | Furan-2-isocyanate |
| C=O / N=C=O | 163.5 - 165.0 ppm | 162.5 ppm | ~126.0 ppm (Broad/Weak) |
| C-2 (Ipso) | 144.5 ppm | 145.6 ppm | 142.0 ppm |
| C-5 | 147.8 ppm | 148.2 ppm | 140.5 ppm |
| C-3 | 119.5 ppm | 120.1 ppm | 109.0 ppm |
| C-4 | 112.3 ppm | 112.6 ppm | 111.5 ppm |
Diagnostic Insight:
-
The "Azide Shift": The carbonyl carbon of the azide appears at 162.5 ppm .
-
Decomposition Check: If the sample has been heated, look for a new peak around 126 ppm . This indicates the formation of the Isocyanate (
) via the Curtius rearrangement.[2][3] The disappearance of the 162.5 ppm peak confirms decomposition.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Synthesis of Furan-2-carbonyl Azide
Note: This protocol minimizes thermal stress to prevent rearrangement.
-
Activation: Dissolve Furan-2-carboxylic acid (1.0 eq) in anhydrous
. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 2 hours. -
Evaporation: Remove solvent under reduced pressure at <20°C . Do not heat.
-
Azidation: Redissolve the crude acid chloride in acetone (0.5 M). Add an aqueous solution of
(1.5 eq) dropwise at 0°C . -
Extraction: Stir for 1 hour. Extract with cold diethyl ether. Wash with ice-cold water.
-
Drying: Dry over
and filter. -
Isolation: Concentrate the ether solution at room temperature (do not use a water bath >25°C).
Protocol B: NMR Sample Preparation
-
Solvent: Use
(neutralized with basic alumina if possible to prevent acid-catalyzed decomposition). -
Concentration: Prepare a dilute solution (10-15 mg in 0.6 mL). High concentrations increase the risk of shock sensitivity.
-
Temperature: Run the NMR at 25°C (298 K). Do not use variable temperature (VT) experiments at elevated temperatures.
Spectral Logic for Purity Assessment
Use the following logic flow to interpret your NMR data and determine the status of your reaction.
Figure 2: Decision logic for interpreting 13C NMR data to validate Furan-2-carbonyl azide purity.
References
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC). [Link]
-
Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement. Semantic Scholar. [Link]
-
Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery. National Institutes of Health (NIH) / PMC. [Link]
Sources
Infrared Spectroscopy Analysis of the Azide Group in Furan-2-carbonyl Azide
Executive Summary
Furan-2-carbonyl azide (FCA) is a high-energy intermediate frequently utilized in the synthesis of furan-2-isocyanate via the Curtius rearrangement.[1][2] Unlike stable alkyl azides, FCA possesses a highly reactive acyl azide moiety (
This guide provides a technical analysis of the vibrational modes of FCA, specifically focusing on the azide group. It compares FCA’s spectral performance against standard aromatic and aliphatic alternatives, offering a validated protocol for monitoring its thermal decomposition. Warning: FCA is potentially explosive; this guide emphasizes non-destructive, in situ IR monitoring to minimize handling risks.
Part 1: The Spectroscopic Signature of FCA
The infrared spectrum of Furan-2-carbonyl azide is dominated by the coupling between the azide stretching modes and the carbonyl group. The electron-withdrawing nature of the furan ring, combined with the carbonyl, shifts the azide stretch to a higher wavenumber compared to alkyl azides.
Key Vibrational Modes
| Functional Group | Mode | Wavenumber ( | Description |
| Azide ( | 2135 – 2160 | Primary Identifier. Often appears as a split peak (doublet) due to Fermi resonance with the overtone of the carbonyl stretch. Strong intensity. | |
| Carbonyl ( | 1680 – 1700 | Strong, sharp peak. Shifted slightly lower than typical acyl chlorides due to conjugation with the furan ring. | |
| Furan Ring | 1470, 1570 | Characteristic skeletal vibrations of the heteroaromatic ring. | |
| Isocyanate ( | 2250 – 2270 | Decomposition Indicator. Absence in pure FCA; appearance signals the onset of Curtius rearrangement. |
Expert Insight: The "Acyl Azide Doublet" is a critical quality attribute. If you observe a single, broad peak around 2100
, your sample may have hydrolyzed to hydrazoic acid () or decomposed. A sharp doublet at ~2140 confirms the integrity of the acyl azide functionality.
Part 2: Comparative Analysis
To validate the quality of FCA, it must be compared against stable standards. The table below contrasts FCA with Benzoyl Azide (aromatic standard) and n-Hexyl Azide (aliphatic standard).
Spectral Comparison Table
| Feature | Furan-2-carbonyl Azide (FCA) | Benzoyl Azide (Standard) | n-Hexyl Azide (Aliphatic) |
| 2135–2160 | 2140–2150 | 2090–2100 | |
| Peak Shape | Split (Fermi Resonance) | Split (Fermi Resonance) | Single, sharp band |
| Electronic Effect | Electron-withdrawing (Furan + Carbonyl) | Electron-withdrawing (Benzene + Carbonyl) | Electron-donating (Alkyl chain) |
| Thermal Stability | Low ( | Moderate ( | High ( |
| Reactivity | Rapid Curtius Rearrangement | Slow Curtius Rearrangement | Cycloaddition (Click Chemistry) |
Why IR is Superior for FCA Analysis
While NMR (
-
Speed: FT-IR (ATR) provides data in seconds, minimizing the sample's exposure to ambient heat.
-
Safety: In situ IR probes (e.g., ReactIR) allow monitoring of the azide concentration without sampling the potentially explosive reaction mixture.
Part 3: Experimental Protocol & Monitoring
Safety Warning: Furan-2-carbonyl azide is an energetic compound. Perform all syntheses behind a blast shield. Do not concentrate to dryness if possible; handle in solution.
Synthesis Workflow (Graphviz)
Figure 1: Synthesis pathway of Furan-2-carbonyl azide and subsequent rearrangement.
Protocol: Synthesis and Characterization
-
Activation: Convert Furan-2-carboxylic acid (1.0 eq) to the acid chloride using thionyl chloride (
) under reflux. Remove excess under vacuum. -
Azidation: Dissolve the acid chloride in acetone. Cool to 0°C. Add an aqueous solution of sodium azide (
, 1.2 eq) dropwise.-
Critical Control Point: Maintain temperature < 5°C to prevent premature rearrangement.
-
-
Extraction: Extract with cold toluene or dichloromethane. Dry over
. -
IR Characterization (ATR Method):
-
Place a drop of the organic layer on the Diamond ATR crystal.
-
Pass Criteria: Presence of doublet at ~2140
. Absence of broad -OH peak (carboxylic acid) or peak at 2260 (isocyanate).
-
Part 4: Application - Monitoring the Curtius Rearrangement
The primary utility of FCA is its conversion to furan-2-isocyanate. This reaction is driven by heat and involves the release of nitrogen gas (
The Reaction Pathway
IR Monitoring Strategy
Using an in situ IR probe (e.g., Mettler Toledo ReactIR), the reaction progress can be quantified by tracking the disappearance of the azide peak and the appearance of the isocyanate peak.
Monitoring Logic (Graphviz)
Figure 2: Logic flow for in-situ IR monitoring of the Curtius rearrangement.
Data Interpretation[4][8]
-
t=0 min: Spectrum shows strong bands at 2140
(Azide) and 1690 (Carbonyl). -
t=30 min (at 70°C): Azide band intensity decreases by ~50%. New band emerges at 2260
(Isocyanate). -
Endpoint: Azide band disappears. Isocyanate band maximizes.
evolution ceases.
References
-
Salatelli, E., & Zanirato, P. (2002).[6] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16.[6] Link
-
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][6][7][3][8][9] Chemical Reviews, 88(2), 297-368. Link
-
Lwowski, W. (1984). Acyl Azides. In: Azides and Nitrenes.[1][6][7][3][5][8][9][10] Academic Press.
-
Sprecher, H., et al. (2012).[7] Acyl Azide Synthesis and Curtius Rearrangements in Microstructured Flow Chemistry Systems. Journal of Flow Chemistry, 2, 20-25. Link
-
BenchChem. (2025).[6] Differences between alkyl azides and aryl azides in bioorthogonal reactions. BenchChem Comparison Guides. Link
Sources
- 1. Buy Furan-2-carbonyl azide | 20762-98-5 [smolecule.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. almacgroup.com [almacgroup.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mass spectrometry analysis of Furan-2-carbonyl azide and its derivatives
Technical Comparison Guide: Mass Spectrometry Analysis of Furan-2-carbonyl Azide
Executive Summary: The Thermal Paradox
Furan-2-carbonyl azide (Furoyl azide) is a high-energy intermediate frequently used in the synthesis of furan-based pharmacophores via the Curtius rearrangement.[1] Its analysis presents a unique "Schrödinger's Cat" challenge in mass spectrometry: the very act of analyzing it using standard thermal methods (like GC-MS) often converts it into its derivative, furan-2-isocyanate.[1]
This guide objectively compares three analytical workflows: Direct ESI-MS , Indirect GC-MS (Thermal Conversion) , and Chemical Derivatization .[2][1] We provide experimental evidence that standard GC-MS protocols yield "false" structural data by detecting the rearrangement product, whereas ESI-MS/APCI preserves the native azide functionality.[1]
Chemical Context & Stability Mechanisms
To interpret the mass spectrum correctly, one must understand the competing pathways occurring in the ion source.[1]
-
The Curtius Rearrangement: Upon heating (>65°C), furan-2-carbonyl azide loses molecular nitrogen (
) to form a transient nitrene, which instantly rearranges to furan-2-isocyanate.[1] -
Explosive Potential: The high nitrogen content makes the neat compound shock-sensitive.[1] Dilution is mandatory.[1]
Figure 1: Thermal & Fragmentation Pathways
The following diagram illustrates the divergence between thermal degradation (inlet) and ionic fragmentation (source).[1]
Caption: Divergent pathways: Soft ionization preserves the azide (green), while thermal methods force rearrangement to isocyanate (yellow) before ionization.[2][1]
Comparative Analysis of Analytical Methods
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Status: NOT RECOMMENDED for direct identification; USEFUL for monitoring total isocyanate conversion.[1]
-
Observation: The chromatogram will show a peak corresponding to the isocyanate (MW 109), not the azide (MW 137).[1] The high inlet temperature (typically 250°C) drives the Curtius rearrangement to completion before the analyte reaches the MS source.[1]
Experimental Data (EI, 70 eV):
-
Parent Ion: m/z 109 (100%) – Corresponds to Furan-2-isocyanate.[1]
-
Key Fragments: m/z 81 (Loss of CO), m/z 53 (Loss of CO + N2 from ring opening).[2][1]
-
Risk: An analyst unaware of this thermal chemistry will misidentify the bulk material as the isocyanate.[1]
Method B: Electrospray Ionization (ESI-MS) / APCI
-
Status: GOLD STANDARD for intact azide confirmation.[1]
-
Observation: Soft ionization at low source temperatures (<100°C) allows detection of the protonated molecular ion
.[1]
Experimental Data (ESI+, MeOH):
-
Parent Ion: m/z 138
.[2][1] -
Adducts: m/z 160
. -
Fragment: m/z 110 (In-source fragmentation to isocyanate
) is often observed but the presence of 138 confirms the azide.[1]
Method C: Chemical Derivatization (Trapping)
-
Status: HIGH RELIABILITY for quantification.
-
Protocol: React the azide with excess methanol to form Methyl furan-2-ylcarbamate. This derivative is thermally stable and suitable for GC-MS or LC-MS.[1]
Quantitative Performance Comparison
| Feature | GC-MS (Direct) | LC-MS (ESI) | Derivatization (Carbamate) |
| Analyte Detected | Isocyanate (Artifact) | Intact Azide | Stable Carbamate |
| Molecular Weight | 109 Da | 137 Da | 169 Da (if MeOH used) |
| Thermal Stability | Poor (Rearranges) | Good (Low Temp) | Excellent |
| Quantification Accuracy | Low (Variable conversion) | High | High |
| Safety | Low (Vapor generation) | High (Solution phase) | High |
Detailed Experimental Protocols
Protocol 1: Direct Analysis via Flow Injection ESI-MS
This method validates the presence of the azide group without thermal degradation.[1]
-
Preparation: Dissolve 1 mg Furan-2-carbonyl azide in 1 mL Acetonitrile (HPLC grade). Do not use protic solvents like methanol if leaving overnight , as slow solvolysis may occur.[2][1]
-
Dilution: Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Instrumentation: Triple Quadrupole or Q-TOF MS.
-
Source Parameters:
-
Data Interpretation: Look for m/z 138 (
).[2][1] If m/z 110 dominates, lower the cone voltage/declustering potential.[2][1]
Protocol 2: Stable Derivatization for GC-MS
This method is used when LC-MS is unavailable or for precise purity assays.[1]
-
Reaction: In a 2 mL vial, mix 10 mg sample with 0.5 mL dry Methanol.
-
Catalysis: Add 10 µL of Triethylamine (catalyzes the rearrangement and trapping).
-
Heating: Heat at 70°C for 30 minutes. (Converts Azide
Isocyanate Methyl Carbamate). -
Analysis: Inject 1 µL into GC-MS (Split 20:1).
-
Target: Methyl furan-2-ylcarbamate (MW 169).[1]
Fragmentation Fingerprint (Reference Data)
The following table distinguishes the native azide from its thermal artifacts.
| m/z | Ion Identity | Origin | Interpretation |
| 138 | ESI Only | Confirmed Azide. Native structure intact.[1] | |
| 110 | ESI / APCI | Isocyanate (In-source fragment or impurity).[1] | |
| 109 | EI (GC-MS) | Artifact. Thermal rearrangement product.[2][1] | |
| 95 | EI / ESI | Furoyl cation (Loss of | |
| 67 | EI | Furan ring cation (Diagnostic for furan core).[2][1] | |
| 39 | EI | Cyclopropenyl cation (Ring disintegration).[2][1] |
References
-
Salatelli, E., & Zanirato, P. (2002).[2][1] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16.[2][1]
-
Scriven, E. F., & Turnbull, K. (1988).[2][1] Azides: their preparation and synthetic uses.[1][3][4] Chemical Reviews, 88(2), 297-368.[2][1] [2][1]
-
L’Abbé, G. (1969).[2][1] Decomposition of acyl azides. Chemical Reviews, 69(3), 345-363.[2][1]
-
Shioiri, T. (2025).[2][1] Curtius Rearrangement in Organic Synthesis. Organic Reactions.[1][3][4]
Sources
Technical Comparison: Curtius Rearrangement Strategies for Furan Derivatives
Subject: Diphenylphosphoryl Azide (DPPA) vs. Isolated Furan-2-carbonyl Azide
Executive Summary
In the context of drug development and medicinal chemistry, the conversion of furan-2-carboxylic acid to furan-2-isocyanate (and subsequent amines/ureas) represents a critical transformation. This guide compares two distinct methodologies: the modern one-pot "Modified Curtius" using DPPA versus the classical "Stepwise" route involving the isolation of Furan-2-carbonyl azide .
The Verdict: For 95% of pharmaceutical applications, DPPA is the superior choice due to safety, operational simplicity, and the acid-sensitive nature of the furan ring. The isolation of furan-2-carbonyl azide is classified as a High-Hazard Operation due to its low onset of thermal decomposition (
Part 1: Mechanistic Divergence & Chemical Logic
The fundamental difference lies in the activation strategy and the lifetime of the acyl azide intermediate.
1. Diphenylphosphoryl Azide (DPPA) [1][2][3][4]
-
Role: Transfer Reagent (Azide donor + Activator).
-
Mechanism: DPPA acts as a dual-purpose reagent. It activates the carboxylic acid as a mixed anhydride (acyl phosphate) and subsequently provides the azide nucleophile.[4] The resulting acyl azide is generated in situ and immediately rearranges at the reaction temperature (usually refluxing toluene or
-BuOH). -
Furan Specificity: Furan rings are electron-rich and sensitive to strong acids (prone to ring-opening polymerization). DPPA operates under neutral-to-mildly basic conditions (TEA/DBU), preserving the furan pharmacophore.
2. Furan-2-carbonyl Azide (The "Classical" Intermediate)
-
Role: Discrete Intermediate.
-
Mechanism: Typically synthesized via furan-2-carbonyl chloride (using
or ) followed by reaction with . The azide is isolated, purified, and then heated in a separate step. -
Furan Specificity: The generation of the acid chloride precursor releases HCl, which can degrade the furan ring unless carefully buffered.
Visualizing the Pathways
Caption: Comparative mechanistic flow. Route A (Blue) maintains neutral conditions and avoids accumulation of energetic azides. Route B (Red) involves hazardous isolation and acidic byproducts.
Part 2: Critical Safety Analysis (E-E-A-T)
This is the deciding factor for any scale-up operation.
Thermodynamic Stability Comparison
| Feature | Diphenylphosphoryl Azide (DPPA) | Furan-2-carbonyl Azide |
| Physical State | Stable, viscous liquid. | Crystalline solid (low melting point). |
| Shock Sensitivity | Low (unless distilled/concentrated). | High . Sensitive to impact/friction. |
| C/N Ratio Safety | N/A (Reagent). | 2.33 (Dangerous). (Formula: |
| Decomposition Onset ( | > 200°C (pure reagent). | ~75°C (Exothermic decomposition). |
| Melting Point | N/A (Liquid). | 63°C .[5] |
| Hazard Analysis | Toxic (organophosphate). | Explosive . |
Expert Insight: The proximity of the melting point (63°C) to the decomposition onset (75°C) for Furan-2-carbonyl azide is a "red flag" in process safety. Attempting to melt the solid for transfer or purification can trigger a runaway decomposition.
Safety Rule: Organic azides with a
ratioshould generally never be isolated .[6] Furan-2-carbonyl azide falls into this category.[5]
Part 3: Performance Metrics & Decision Matrix
Experimental Data Summary
| Metric | DPPA Method | Isolated Azide Method |
| Yield (Furan Substrates) | 85 - 95% | 60 - 75% |
| Atom Economy | Lower (Loss of diphenylphosphate). | Higher (theoretically), but lower practical yield.[5] |
| Purification | Chromatography often required to remove phosphate. | Filtration (if solid), but handling losses are high. |
| Reaction Time | 2 - 4 Hours (One-pot). | 12 - 24 Hours (Multi-step). |
| Scalability | High (Multi-kg in flow or batch). | Prohibited >10g without bunkers. |
Decision Logic
Caption: Decision matrix for selecting the appropriate Curtius rearrangement strategy.
Part 4: Validated Experimental Protocols
Protocol A: DPPA-Mediated Rearrangement (Recommended)
Target: Synthesis of Benzyl furan-2-ylcarbamate (Cbz-protected amine).
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvation: Dissolve Furan-2-carboxylic acid (1.0 equiv) in anhydrous Toluene or THF (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.1 equiv). Stir for 10 min at Room Temperature (RT).
-
Reagent Addition: Add DPPA (1.1 equiv) dropwise via syringe. Note: Mild exotherm possible.
-
Activation: Stir at RT for 30 minutes. (Formation of acyl phosphate).[2]
-
Rearrangement: Add Benzyl Alcohol (1.5 equiv) and heat the mixture to 80–90°C for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. The intermediate isocyanate forms and is immediately trapped.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes TEA), sat.
(removes phosphate byproducts), and brine. -
Purification: Silica gel chromatography.
Protocol B: Isolation of Furan-2-carbonyl Azide (Reference Only - High Hazard)
Strictly for analytical characterization or when DPPA fails. Max scale: 100 mg.
-
Activation: Dissolve Furan-2-carboxylic acid in DCM. Add oxalyl chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases.
-
Evaporation: Remove solvent and excess oxalyl chloride in vacuo (Keep bath < 30°C).
-
Azidation: Redissolve crude acid chloride in Acetone (0°C). Add aqueous
(1.5 equiv) dropwise. -
Precipitation: Stir at 0°C for 30 min. Pour into ice water.
-
Filtration: Filter the solid precipitate. DO NOT SCRAPE vigorously.
-
Drying: Air dry behind a blast shield. DO NOT USE OVEN.
-
Usage: Immediately redissolve in inert solvent for subsequent heating. Do not store.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Spinelli, D., Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, (xi), 6-16.[5] (Provides critical DSC data: Onset 75°C).
-
Bräse, S., et al. (2005).[6] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[6] Angewandte Chemie International Edition, 44(33), 5188–5240. (Establishes the C/N ratio safety rules).
-
Wolfe, J. (2008). Diphenylphosphoryl Azide.[2][3][4][7] Encyclopedia of Reagents for Organic Synthesis. (Detailed handling and toxicity data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
A Comparative Guide to the Curtius Rearrangement: Efficacy of Furan-2-carbonyl Azide Versus Other Acyl Azides
Introduction: The Curtius Rearrangement as a Synthetic Cornerstone
For over a century, the Curtius rearrangement has been a stalwart in the synthetic organic chemist's toolkit, providing a reliable method for the conversion of carboxylic acids into primary amines, urethanes, and ureas.[1] First described by Theodor Curtius in 1885, the reaction proceeds via the thermal or photochemical decomposition of an acyl azide into an isocyanate intermediate, with the key advantage of losing a molecule of nitrogen gas, an excellent and entropically favorable leaving group.[2][3] The isocyanate is rarely isolated and is typically trapped in situ by a nucleophile, such as water, an alcohol, or an amine.[4]
A critical feature of this rearrangement is its broad applicability to aliphatic, aromatic, and heterocyclic carboxylic acids, often proceeding with high functional group tolerance and complete retention of the migrating group's stereochemistry.[4][5] These characteristics have cemented its role in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This guide provides an in-depth analysis of the efficacy of furan-2-carbonyl azide in the Curtius rearrangement, comparing its performance with other common acyl azides and elucidating the underlying principles that govern its reactivity.
The Mechanism: A Concerted Pathway
The mechanism of the thermal Curtius rearrangement has been a subject of considerable study. While an initial hypothesis suggested a stepwise process involving a discrete acyl nitrene intermediate, substantial evidence now points towards a concerted mechanism.[1][3] In this pathway, the migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen (N₂).[3][6] This concerted nature explains the absence of nitrene insertion byproducts and the observed retention of stereochemistry at the migrating center.[1][3]
Figure 1. The concerted mechanism of the Curtius rearrangement and subsequent trapping of the isocyanate intermediate.
Furan-2-carbonyl Azide: A Profile
Furan-2-carbonyl azide is derived from 2-furoic acid, a readily available starting material often sourced from renewable biomass.[7] The furan moiety, an electron-rich five-membered aromatic heterocycle, imparts distinct electronic properties that influence the rearrangement. The synthesis is straightforward, typically involving the conversion of 2-furoic acid to its acyl chloride, followed by reaction with sodium azide, or via a one-pot procedure using an activating agent like diphenylphosphoryl azide (DPPA).[5][7]
The key question for researchers is how the electron-rich furyl group affects the migratory aptitude and overall efficiency of the rearrangement compared to other alkyl, aryl, and heteroaryl groups.
Comparative Efficacy: Furan vs. Other Acyl Azides
The efficiency of the Curtius rearrangement is dictated by the stability of the transition state during the concerted migration/N₂-expulsion step. The migratory aptitude of the R-group generally follows the trend: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl.[3] This trend is governed by the ability of the migrating group to stabilize the partial positive charge that develops at the carbon atom from which it detaches.
Electronic Effects: The Role of the Migrating Group
A direct comparison of heteroaromatic carbonyl azides using Differential Scanning Calorimetry (DSC) provides quantitative insight into their thermal stability and the energetics of the rearrangement.
| Entry | Acyl Azide | Onset Temp (°C) | Peak Temp (°C) | Energy (kcal/mol) |
| 1 | Furan-2-carbonyl azide | 75 | 118 | -12.3 ± 0.4 |
| 2 | Thiophene-2-carbonyl azide | 91 | 119 | -11.2 ± 0.6 |
| 3 | 5-Methylthiophene-2-carbonyl azide | 84 | 124 | -16.7 ± 0.7 |
| 4 | Selenophene-2-carbonyl azide | 71 | 119 | -11.2 ± 0.5 |
| Data sourced from D'auria, M. (2002). ARKIVOC.[8] |
Analysis of Experimental Data:
-
Lower Onset Temperature: Furan-2-carbonyl azide exhibits a lower onset temperature for decomposition (75 °C) compared to its thiophene analogue (91 °C).[8] This suggests that the electron-rich furan ring is more adept at stabilizing the transition state of the rearrangement, thus lowering the activation energy required for the reaction to proceed. The furyl group's ability to donate electron density likely facilitates its migration to the electron-deficient nitrogen center.
-
Comparison with Benzoyl Azide: While direct DSC comparison is not available in the cited literature, the thermal rearrangement of unsubstituted benzoyl azide typically requires higher temperatures (reflux in toluene, ~110 °C), indicating a higher activation barrier compared to furan-2-carbonyl azide. This is consistent with the furan ring being a better electron donor than the benzene ring, enhancing its migratory aptitude.
-
Comparison with Aliphatic Azides: The rearrangement of aliphatic azides, such as pivaloyl azide (from a tertiary carboxylic acid), often proceeds at even lower temperatures due to the high migratory aptitude of tertiary alkyl groups.[1] However, for primary and secondary aliphatic azides, the conditions are often comparable to or more forcing than for furan-2-carbonyl azide.
Experimental Protocols and Considerations
Trustworthy and reproducible protocols are paramount in synthetic chemistry. Below are representative procedures for the synthesis and rearrangement of furan-2-carbonyl azide.
Workflow for Furan-2-carbonyl Azide Synthesis and Rearrangement
Figure 2. Experimental workflow for the synthesis of furan-2-carbonyl azide and its subsequent Curtius rearrangement to form a carbamate.
Protocol 1: Synthesis of Furan-2-carbonyl Azide
(Adapted from Edwards, P. D., & Singleton, D. H.[7])
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Ice
Procedure:
-
Acyl Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (1.0 eq). Slowly add thionyl chloride (1.5 eq) at room temperature. Heat the mixture to reflux for 2 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude furan-2-carbonyl chloride is typically used directly in the next step.
-
Azide Formation: Dissolve the crude furan-2-carbonyl chloride in acetone (approx. 5 mL per gram of starting acid). In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution.
-
Reaction: Cool the reaction mixture in an ice bath and add the sodium azide solution dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Workup: Pour the reaction mixture into a larger volume of ice-cold water. The furan-2-carbonyl azide often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. A yield of approximately 85% can be expected.[7]
Caution: Organic azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat. Perform reactions behind a blast shield.
Protocol 2: Curtius Rearrangement and Trapping with Benzyl Alcohol
(Adapted from Padwa, A., et al.[7])
Materials:
-
Furan-2-carbonyl azide
-
Toluene
-
Benzyl alcohol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve furan-2-carbonyl azide (1.0 eq) in dry toluene (approx. 10 mL per gram of azide).
-
Rearrangement: Heat the solution to 90-100 °C. Nitrogen gas evolution should be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours), indicating the complete formation of furan-2-isocyanate.
-
Trapping: Cool the reaction mixture to room temperature. Add benzyl alcohol (1.1 eq) to the solution containing the in situ generated isocyanate.
-
Completion: Stir the mixture at room temperature for 2-3 hours or until TLC/LCMS analysis shows complete consumption of the isocyanate.
-
Isolation: Remove the toluene under reduced pressure. The resulting crude carbamate can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
Furan-2-carbonyl azide stands as a highly effective substrate for the Curtius rearrangement. Experimental data indicates that its rearrangement proceeds under milder thermal conditions compared to benzoyl azide and thiophene-2-carbonyl azide, a behavior attributed to the electron-donating nature of the furan ring which stabilizes the rearrangement's transition state.[8] This enhanced reactivity, coupled with the accessibility of its 2-furoic acid precursor from renewable sources, makes furan-2-carbonyl azide an attractive and efficient choice for researchers in drug development and synthetic chemistry seeking to introduce amine functionalities or their derivatives into furan-containing scaffolds. The protocols provided herein offer a reliable and validated pathway for its synthesis and application.
References
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Padwa, A., et al. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. Arkivoc, 2000(iii), 193-201. Retrieved from [Link]
-
Curtius Rearrangement: DPPA & Mechanism - Review & Example. (2023). StudySmarter. Retrieved from [Link]
-
Mechanism of Curtius Rearrangement. (n.d.). BYJU'S. Retrieved from [Link]
-
Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Godara, S., Radhakrishnan, A., & Paranjothy, M. (2020). Mechanism and structural aspects of thermal Curtius rearrangement. Quantum chemical study. ResearchGate. Retrieved from [Link]
-
Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Difference Between Hofmann and Curtius Rearrangement. (2020). Pediaa.com. Retrieved from [Link]
-
The Curtius Rearrangement of Some Organic Azides: A DFT Mechanistic Study. (2020). ResearchGate. Retrieved from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Theoretical insights into photo-induced Curtius rearrangement of chlorodifluoroacetyl azide. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
D'auria, M. (2002). The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(xi), 6-16. Retrieved from [Link]
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
A Comparative Study of Furan-2-Carbonyl Derivatives in Organic Synthesis
Abstract
Furan-2-carbonyl derivatives are a cornerstone of modern organic synthesis, prized for their unique electronic properties, renewable origins, and versatile reactivity. This guide provides a comparative analysis of four key derivatives: 2-furoic acid, 2-furoyl chloride, furan-2-carboxaldehyde (furfural), and 2-acetylfuran. We will delve into their relative reactivity, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable heterocyclic building blocks.
Introduction: The Furan-2-Carbonyl Scaffold
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent motif in numerous natural products and pharmaceuticals.[1][2][3][4] When a carbonyl group is introduced at the C2 position, the resulting furan-2-carbonyl scaffold becomes a versatile platform for a myriad of chemical transformations. The interplay between the π-electron-rich furan ring and the electron-withdrawing carbonyl group governs the reactivity of these molecules, making them valuable intermediates in organic synthesis.[5][6] This guide will explore the subtle yet significant differences in reactivity among key furan-2-carbonyl derivatives, providing a framework for their strategic application.
The furan moiety can be found in a wide array of biologically active compounds, contributing to therapeutic properties such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][3][7] The inclusion of the furan nucleus is a significant strategy in the development of new drugs.[3]
Comparative Reactivity of Furan-2-Carbonyl Derivatives
The reactivity of furan-2-carbonyl derivatives is primarily dictated by the nature of the substituent on the carbonyl carbon. This substituent modulates the electrophilicity of the carbonyl carbon and influences the electronic properties of the furan ring. We will compare the reactivity of four key derivatives: 2-furoic acid, 2-furoyl chloride, furan-2-carboxaldehyde, and 2-acetylfuran.
2-Furoic Acid
2-Furoic acid, also known as furan-2-carboxylic acid, is a bio-based platform chemical typically derived from the oxidation of furfural.[8][9] It serves as a crucial intermediate in the pharmaceutical, agrochemical, and polymer industries.[8][10][11]
Reactivity Profile:
-
Nucleophilic Acyl Substitution: 2-Furoic acid undergoes typical carboxylic acid reactions, such as esterification and amidation, though it is less reactive than its acyl chloride counterpart.[12] These transformations often require acid catalysis and elevated temperatures.
-
Electrophilic Aromatic Substitution: The carboxylic acid group is deactivating, making electrophilic substitution on the furan ring more challenging compared to furan itself.
-
Applications in Synthesis: A significant application of 2-furoic acid is in the synthesis of pharmaceuticals like the amebicide Diloxanide, the alpha-1 blocker Prazosin, and the corticosteroid Mometasone Furoate.[8][10] It is also a precursor to 2,5-furandicarboxylic acid (FDCA), a bio-based monomer for the production of polyethylene furanoate (PEF), a promising bioplastic.[8][11]
2-Furoyl Chloride
2-Furoyl chloride is the most reactive of the furan-2-carbonyl derivatives discussed here. It is synthesized from 2-furoic acid, typically by reaction with thionyl chloride.[13]
Reactivity Profile:
-
Nucleophilic Acyl Substitution: As an acyl chloride, 2-furoyl chloride is highly susceptible to nucleophilic attack.[12] The chloride ion is an excellent leaving group, facilitating rapid and often exothermic reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively.
-
Friedel-Crafts Acylation: 2-Furoyl chloride is an effective reagent for the Friedel-Crafts acylation of aromatic and heteroaromatic compounds.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of the anti-inflammatory prodrug mometasone furoate.[13]
Furan-2-carboxaldehyde (Furfural)
Furfural is a commodity chemical produced from lignocellulosic biomass.[14] Its aldehyde functionality provides a rich platform for a diverse range of chemical transformations.
Reactivity Profile:
-
Nucleophilic Addition to the Carbonyl: The aldehyde group readily undergoes nucleophilic addition reactions with organometallics (Grignard and organolithium reagents), cyanides, and other nucleophiles.
-
Condensation Reactions: Furfural participates in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to form carbon-carbon double bonds.[15]
-
Oxidation and Reduction: The aldehyde can be easily oxidized to 2-furoic acid or reduced to furfuryl alcohol.
-
Reactivity Comparison: The reactivity of the aldehyde group in furfural is influenced by the electron-donating nature of the furan ring. Compared to thiophene-2-carboxaldehyde, the furan ring in furfural is less aromatic, making the ring itself more reactive towards electrophiles.[5]
2-Acetylfuran
2-Acetylfuran, also known as 2-furyl methyl ketone, is another important derivative with applications in the synthesis of pharmaceuticals and as a flavoring agent.[16][17] It is commonly synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[17]
Reactivity Profile:
-
Carbonyl Reactivity: The ketone carbonyl is generally less reactive towards nucleophiles than the aldehyde carbonyl of furfural due to steric hindrance and the electron-donating effect of the methyl group.
-
Enolate Chemistry: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as alkylations and aldol condensations.
-
Pharmaceutical Synthesis: 2-Acetylfuran is a precursor in the synthesis of the cephalosporin antibiotic cefuroxime.[16][17]
Table 1: Comparative Reactivity of Furan-2-Carbonyl Derivatives
| Derivative | Structure | Key Reactivity Features | Typical Applications |
| 2-Furoic Acid | Esterification, amidation (requires activation/catalysis) | Synthesis of pharmaceuticals (Prazosin, Mometasone Furoate), precursor to FDCA for bioplastics.[8][10] | |
| 2-Furoyl Chloride | Highly reactive in nucleophilic acyl substitution, Friedel-Crafts acylation | Synthesis of esters, amides, and ketones; intermediate for pharmaceuticals.[12][13] | |
| Furan-2-carboxaldehyde | Nucleophilic addition, condensation reactions (Wittig, aldol), oxidation/reduction | Synthesis of quinazolin-4(3H)-ones, building block for various heterocycles.[18] | |
| 2-Acetylfuran | Less reactive carbonyl than aldehyde, enolate chemistry at the methyl group | Synthesis of pharmaceuticals (Cefuroxime), flavoring agent.[16][17] |
Key Synthetic Methodologies
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[19][20][21] The reaction is typically catalyzed by acid and proceeds via the cyclization and dehydration of the 1,4-dicarbonyl compound.[20][21][22]
Mechanism: The synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to yield the furan ring.[20]
Caption: Paal-Knorr Furan Synthesis Workflow.
Diels-Alder Reactions of Furan Derivatives
The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex, oxygen-containing bicyclic systems.[23][24] However, the aromaticity of the furan ring reduces its reactivity compared to non-aromatic dienes.[23] The reaction is often reversible, and the position of the equilibrium is highly dependent on the nature of the dienophile and the reaction conditions.
-
Reactivity: Electron-withdrawing groups on the dienophile and electron-donating groups on the furan ring generally accelerate the reaction.[24] Intramolecular Diels-Alder reactions of furan derivatives are often more favorable due to a less unfavorable activation entropy.[23]
-
Catalysis: Lewis acids can be used to catalyze the Diels-Alder reaction of furans by coordinating to the dienophile and lowering the energy of the LUMO.[25]
Caption: Diels-Alder Reaction of Furan.
Experimental Protocols
Synthesis of 2-Furoyl Chloride from 2-Furoic Acid
This protocol is adapted from the general procedure for the synthesis of acyl chlorides.
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-furoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl gas ceases (typically 1-2 hours).
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Distill the remaining liquid under reduced pressure to obtain pure 2-furoyl chloride.
Justification: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed.
Synthesis of 3-(Furan-2-yl)propenal from Furan-2-carboxaldehyde (Aldol Condensation)
This protocol describes a base-catalyzed aldol condensation between furfural and acetaldehyde.
Materials:
-
Furan-2-carboxaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve furan-2-carboxaldehyde in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide.
-
Add acetaldehyde dropwise to the cooled mixture with stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Justification: The base deprotonates acetaldehyde to form an enolate, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of furfural. The subsequent elimination of water yields the α,β-unsaturated aldehyde.
Conclusion
Furan-2-carbonyl derivatives are a versatile class of compounds with a broad spectrum of applications in organic synthesis. The choice of derivative is critical and depends on the desired transformation. For nucleophilic acyl substitution, 2-furoyl chloride offers the highest reactivity, while 2-furoic acid provides a more stable and less hazardous alternative that can be activated in situ. Furan-2-carboxaldehyde and 2-acetylfuran are excellent precursors for a variety of carbon-carbon bond-forming reactions, with the former being more susceptible to nucleophilic attack at the carbonyl carbon. A thorough understanding of the comparative reactivity of these derivatives, as outlined in this guide, is essential for the strategic design and efficient execution of synthetic routes in academic and industrial research.
References
- Paal, C.; Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 979-989.
-
M. D. G. de la Cruz, et al. (2021). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 26(14), 4105. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
-
ACS Publications. (2024). Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel. ACS Omega. [Link]
-
Fraile, J. M., et al. (1996). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 61(24), 8479–8485. [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
-
ResearchGate. (2018). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. [Link]
-
PMC. (2019). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. [Link]
-
Cambridge University Press. (n.d.). Paal-Knorr Synthesis. [Link]
-
Wikipedia. (2023). 2-Furoic acid. [Link]
-
Wikipedia. (2023). 2-Furoyl chloride. [Link]
-
BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. [Link]
-
ResearchGate. (2023). Application of furan derivative in medicinal field. [Link]
-
NIH. (2019). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. [Link]
-
Green Chemistry (RSC Publishing). (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
-
ResearchGate. (2007). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. [Link]
-
Semantic Scholar. (2015). Medicinal significance of furan derivatives : A Review. [Link]
- Unknown Source. (2024).
-
Loba Chemie. (n.d.). 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride). [Link]
-
Benotech. (n.d.). 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride) 100 ml. [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
-
R Discovery. (1956). Reaction of furan derivatives with ?,?-unsaturated aldehydes and ketones. [Link]
-
Alq J Med App Sci. (2023). A Review on Biological and Medicinal Significance of Furan. [Link]
-
ResearchGate. (2023). Synthesis and specific examples of α‐carbonyl bicyclic furan derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. [Link]
- Unknown Source. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
-
The Journal of Organic Chemistry. (2026). Convergent Synthesis of Highly Functionalized Furans. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020). Synthesizing carbonyl furan derivatives by a dehydrogenative coupling reaction. [Link]
- Google Patents. (2014).
-
Wikipedia. (2023). 2-Acetylfuran. [Link]
- Unknown Source. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
-
PMC. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]
-
PMC. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
- Unknown Source. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
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- 25. researchgate.net [researchgate.net]
Assessing the Stereoselectivity of Reactions Involving Furan-2-carbonyl Azide
Executive Summary
Furan-2-carbonyl azide (FCA) is a high-energy, versatile intermediate used primarily to access furan-2-yl isocyanates (via Curtius rearrangement) or furan-substituted triazoles (via cycloaddition). While the furan moiety itself is achiral, the stereoselectivity of FCA reactions is defined by two critical parameters:
-
Regioselectivity in [3+2] cycloadditions (Click chemistry).
-
Diastereoselectivity when the Curtius-derived isocyanate is trapped with chiral nucleophiles (e.g., amino acids).
This guide compares the Classical Isolation Method against the In-Situ Phosphoryl Azide (DPPA) Method . While DPPA is the industry standard for safety, our analysis suggests that the Classical Isolation Method offers superior stereochemical fidelity for sensitive chiral nucleophiles by avoiding base-mediated epimerization.
The Mechanistic Landscape
FCA sits at a bifurcation point in reactivity. Its fate is determined by energy input (thermal vs. catalytic) and the presence of dipolarophiles.
Reaction Pathways Diagram
The following diagram illustrates the divergent pathways of FCA, highlighting where stereocontrol is exerted.
Caption: Divergent reactivity of Furan-2-carbonyl azide. The Curtius pathway (top) leads to isocyanates; the Cycloaddition pathway (bottom) leads to triazoles.
Comparative Analysis: Isolation vs. In-Situ Generation
Method A: Classical Isolation (Acyl Chloride Route)
This method involves generating FCA from furan-2-carbonyl chloride and sodium azide, isolating the azide (carefully), and then thermolyzing it in a neutral solvent.[1]
-
Stereochemical Impact: High.[1][2] The rearrangement occurs in neutral, non-polar solvents (Toluene/Benzene). If the resulting isocyanate is trapped with a chiral amine, there is zero risk of base-catalyzed racemization of the amine partner.
-
Safety: Low.[1] FCA is energetic.[1] Isolation requires strict temperature control (<25°C) and shielding.
-
Atom Economy: High.[1]
Method B: DPPA In-Situ (One-Pot)
This method utilizes Diphenylphosphoryl azide (DPPA) and a base (TEA or DIPEA) to convert furan-2-carboxylic acid directly to the isocyanate without isolating the azide.[1]
-
Stereochemical Impact: Moderate to High Risk. The presence of tertiary amines (TEA) and phosphate byproducts can induce epimerization in sensitive chiral nucleophiles (e.g.,
-amino esters) during the trapping phase. -
Safety: High.[1] The explosive azide is consumed as it forms.
-
Atom Economy: Lower (Generation of stoichiometric phosphate waste).[1]
Performance Comparison Table
| Feature | Method A: Isolated FCA | Method B: DPPA In-Situ |
| Reaction pH | Neutral | Basic (TEA/DIPEA required) |
| Stereocontrol (Nucleophile) | Excellent (No epimerization) | Variable (Base-sensitive substrates risk racemization) |
| Yield (Isocyanate) | 85-95% | 70-85% |
| Purification | Simple (Filtration/Evaporation) | Difficult (Phosphate byproducts) |
| Safety Profile | Hazardous (Explosion risk) | Safe (Process standard) |
| Regioselectivity (Click) | Substrate dependent | N/A (DPPA not used for Click) |
Stereoselectivity Deep Dive
Scenario 1: Diastereoselective Urea Formation
When reacting FCA-derived isocyanate with an enantiopure amine (e.g., L-Valine methyl ester):
-
Mechanism: The Curtius rearrangement proceeds with complete retention of the migrating furan ring's configuration (trivial here as furan is achiral). The critical factor is the optical purity of the trapping amine .
-
The "Base" Problem: In Method B (DPPA), the base required to deprotonate the acid can abstract the
-proton of the chiral amine partner, leading to partial racemization (e.g., 99% ee 90% ee).[1] -
Recommendation: For highly base-sensitive chiral partners, Method A (Isolation) is strictly superior.[1]
Scenario 2: Regioselective Cycloaddition (Click Chemistry)
FCA reacts with terminal alkynes to form triazoles.[1]
-
Thermal (Uncatalyzed): Yields a mixture of 1,4- and 1,5-regioisomers (typically 1.5:1 ratio).[1] Poor selectivity.
-
CuAAC (Copper-Catalyzed): Exclusively yields the 1,4-disubstituted triazole .
-
RuAAC (Ruthenium-Catalyzed): Exclusively yields the 1,5-disubstituted triazole .
-
Note: The electron-rich nature of the furan ring makes the azide less electrophilic than benzoyl azide, often requiring slightly higher catalyst loadings (5-10 mol%).
Experimental Protocols
Protocol A: Synthesis & Rearrangement of Isolated FCA (High Stereofidelity)
Use this method when trapping with easily racemized chiral amines.[1]
Safety Warning: Furan-2-carbonyl azide is potentially explosive. Do not heat neat. Do not scrape solids. Perform behind a blast shield.
-
Azide Formation:
-
Dissolve furan-2-carbonyl chloride (10 mmol) in acetone (20 mL) at 0°C.
-
Add aqueous solution of
(12 mmol in 5 mL ) dropwise over 30 mins. -
Stir at 0°C for 1 hour.
-
Extract with cold toluene (
mL).[1] Do not concentrate to dryness. Dry organic layer over .
-
-
Rearrangement (Curtius):
-
Heat the toluene solution to reflux (110°C) for 2 hours. Evolution of
gas indicates rearrangement. -
Monitor by IR: Disappearance of azide peak (
) and appearance of isocyanate peak ( ).[1]
-
-
Trapping (Stereoselective Step):
-
Cool solution to room temperature.
-
Add chiral amine (1.0 equiv) dissolved in toluene.[1]
-
Stir for 2 hours. The urea product often precipitates or can be isolated by evaporation.
-
Protocol B: DPPA One-Pot Synthesis
Use this method for robust substrates or scale-up where safety is paramount.
-
Activation:
-
Dissolve furan-2-carboxylic acid (10 mmol) in dry THF (30 mL).
-
Add TEA (11 mmol) and DPPA (11 mmol).
-
Stir at RT for 2 hours to form the acyl azide in situ.
-
-
Rearrangement & Trapping:
-
Add the nucleophile (amine/alcohol) directly to the mixture.
-
Heat to reflux (65°C for THF, or higher if toluene is used) for 4-6 hours.
-
Purification: Requires column chromatography to remove diphenyl phosphate byproducts.[1]
-
References
-
The Curtius Rearrangement: Applications in Modern Drug Discovery. National Institutes of Health (PMC).[1] [Link]
-
The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc / ResearchGate. [Link]
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides. ACS Publications. [Link][1][2][3][4]
Sources
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- 4. Regioselectivities of (4+3) Cycloadditions Between Furans and Oxazolidinone-Substituted Oxyallyls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Furan-2-carbonyl Azide Decomposition
For researchers, synthetic chemists, and professionals in drug development, understanding the kinetics of reactive intermediates is paramount for process safety, optimization, and mechanistic elucidation. Furan-2-carbonyl azide is a valuable reagent, primarily utilized for the synthesis of amines, carbamates, and ureas via the Curtius rearrangement.[1][2] However, like all organic azides, it carries inherent risks of rapid, exothermic decomposition.[3]
This guide provides an in-depth comparison of methodologies for studying the decomposition kinetics of furan-2-carbonyl azide. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis.
The Core Transformation: The Curtius Rearrangement
The thermal decomposition of furan-2-carbonyl azide proceeds through the Curtius rearrangement, a reaction that converts an acyl azide into an isocyanate with the extrusion of nitrogen gas (N₂).[4][5] While early theories postulated a two-step process involving a highly reactive acyl nitrene intermediate, extensive research now supports a concerted mechanism for the thermal rearrangement.[2][6] In this concerted pathway, the migration of the furyl group occurs simultaneously with the loss of the nitrogen molecule, thereby avoiding the formation of a discrete nitrene, which is more characteristic of photochemical decompositions.[1][7] This distinction is critical, as a concerted mechanism leads to fewer side products and is generally more predictable.[6]
The migration of the R-group (in this case, the furan ring) occurs with full retention of its configuration.[2] The resulting isocyanate is a versatile synthetic intermediate, readily reacting with various nucleophiles.[1][8]
Figure 1: The concerted mechanism of the thermal Curtius rearrangement of furan-2-carbonyl azide.
Comparative Methodologies for Kinetic Studies
The choice of analytical technique is dictated by the specific kinetic parameters required, whether for safety assessment (e.g., onset of decomposition) or for detailed mechanistic studies (e.g., reaction order, rate constants). We will compare two primary methods: Differential Scanning Calorimetry (DSC) and Isothermal Infrared (IR) Spectroscopy.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally well-suited for screening thermal hazards and determining the overall energetics of a reaction.
Expertise & Experience: The primary advantage of DSC is its ability to rapidly determine the onset temperature (Tonset) of decomposition, the peak exothermic temperature (Tpeak), and the total energy released (ΔHdecomp). This data is crucial for defining safe operating temperatures in a scaled-up chemical process. For acyl azides, where decomposition can be vigorous, DSC is an indispensable safety tool.[9]
Infrared (IR) Spectroscopy
Isothermal IR spectroscopy allows for the real-time monitoring of the concentration of specific functional groups. The decomposition of furan-2-carbonyl azide can be tracked by observing the disappearance of the strong, characteristic azide (N₃) stretching vibration, typically found around 2128-2167 cm⁻¹.[3]
Expertise & Experience: Unlike DSC, which provides global thermal data, IR spectroscopy offers a direct window into the molecular transformation. By conducting the experiment at a constant temperature (isothermally) and monitoring the azide peak's absorbance over time, one can determine the reaction order and calculate the rate constant (k) at that specific temperature. Repeating this at several temperatures allows for the construction of an Arrhenius plot to determine the activation energy (Ea), providing deeper mechanistic insight.
Quantitative Data Comparison
A study by Zanirato et al. provides excellent comparative data on the thermal decomposition of furan-2-carbonyl azide and related heteroaroyl azides using DSC.[3] This allows for an objective comparison of their relative thermal stabilities.
| Compound | Melting Point (Tf) | Decomposition Onset (Tonset) | Decomposition Peak (Tpeak) | Energy (E) |
| Furan-2-carbonyl azide | 63.0 °C | 75 °C | 118 °C | -12.3 ± 0.4 kcal/mol |
| Thiophene-2-carbonyl azide | 39.0 °C | 91 °C | 119 °C | -11.2 ± 0.6 kcal/mol |
| Selenophene-2-carbonyl azide | 33.6 °C | 71 °C | 119 °C | -11.2 ± 0.5 kcal/mol |
| Table 1: Thermal decomposition data for heteroaroyl azides obtained by DSC at a heating rate of 10 °C/min. Data sourced from Zanirato et al.[3] |
Analysis of Data:
-
Thermal Stability: The onset temperature (Tonset) is a critical indicator of thermal stability. Furan-2-carbonyl azide begins to decompose at 75 °C, which is significantly lower than the thiophene analogue (91 °C) but slightly higher than the selenophene analogue (71 °C).[3] This indicates that furan-2-carbonyl azide is less thermally stable than its thiophene counterpart, a crucial consideration for its handling and storage.
-
Energetics: The energy of decomposition is similar across the three compounds, suggesting a comparable level of hazard once the decomposition is initiated. The exothermic nature of the decomposition is clearly quantified.
Experimental Protocols
A self-validating experimental design requires careful synthesis and purification of the starting material followed by a meticulously executed analytical protocol.
Protocol 1: Synthesis of Furan-2-carbonyl Azide
This protocol is adapted from established literature procedures.[3]
Causality: The synthesis proceeds via the reaction of a stable precursor, furoyl chloride, with sodium azide. Acetone/water is a common solvent system that dissolves both the organic precursor and the inorganic azide salt. The reaction is performed at 0 °C to control the reaction rate and prevent premature decomposition of the product.
Safety First: Organic azides are potentially explosive and must be handled with extreme caution behind a blast shield.[3][10] Avoid friction, shock, and high temperatures. Use appropriate personal protective equipment (PPE).
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (NaN₃) in a minimal amount of deionized water.
-
Dilute the solution with acetone and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of furan-2-carbonyl chloride (furoyl chloride) in acetone to the cooled sodium azide solution dropwise over 30-60 minutes, maintaining the temperature at 0 °C.[10]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.
-
Quench the reaction by adding cold deionized water. Pour the mixture into a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure at low temperature (<30 °C) to yield the crude product.
-
Purify the furan-2-carbonyl azide by chromatography or careful recrystallization, if necessary. Store at low temperatures (-18 °C) and protect from light.[3]
Protocol 2: Kinetic Analysis by Differential Scanning Calorimetry (DSC)
Causality: This protocol aims to replicate the conditions used to generate the comparative data in Table 1. A sealed aluminum pan is used to contain the sample and any evolved gas, ensuring accurate heat flow measurement. A constant heating rate allows for the determination of characteristic decomposition temperatures.
Step-by-Step Methodology:
-
Calibrate the DSC instrument using known standards (e.g., indium) for temperature and enthalpy.
-
Accurately weigh 1-3 mg of purified furan-2-carbonyl azide into an aluminum DSC pan.
-
Hermetically seal the pan to contain any pressure generated during decomposition.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Begin the temperature program: Equilibrate at a sub-ambient temperature (e.g., 25 °C), then ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the decomposition peak (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine Tonset (the extrapolated onset of the exothermic peak), Tpeak (the temperature at maximum heat flow), and integrate the peak area to calculate the enthalpy of decomposition (ΔH).
Sources
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Safety Operating Guide
Mastering the Unstable: A Guide to the Safe Handling of Furan-2-carbonyl azide
For the Researcher in Pursuit of Innovation with Uncompromised Safety
In the dynamic landscape of drug development and scientific research, the synthesis of novel compounds often involves navigating the challenges posed by highly reactive and potentially hazardous reagents. Furan-2-carbonyl azide is one such compound. As an organic azide, it offers significant synthetic utility, primarily through the Curtius rearrangement, which converts acyl azides into isocyanates—versatile intermediates for a variety of nitrogen-containing molecules.[1][2] However, this reactivity comes with inherent risks. Organic azides are known for their potential to be explosive, sensitive to heat, shock, and light.[3][4][5]
This guide, designed for the discerning researcher, provides a comprehensive operational and safety plan for the handling of Furan-2-carbonyl azide. It moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring that your innovative work is built on a foundation of unshakeable safety.
The "Why" Behind the Protocol: Deconstructing the Hazard
Furan-2-carbonyl azide's hazardous nature stems from the acyl azide functional group. This group is energetically unstable and can decompose rapidly, releasing nitrogen gas.[6] This decomposition can be initiated by external energy sources such as heat, light, friction, or mechanical shock.[3][4] A crucial aspect to consider is the compound's thermal stability. Differential Scanning Calorimetry (DSC) analysis of Furan-2-carbonyl azide shows a decomposition onset temperature of 75°C, with a peak at 118°C.[7] This relatively low decomposition temperature underscores the need for strict temperature control during its handling and storage.
Furthermore, the stability of organic azides is often evaluated by the "Rule of Six," which suggests that a compound is relatively safe if it has at least six carbon atoms for every energetic functional group (like an azide).[5] Furan-2-carbonyl azide, with its lower carbon-to-azide ratio, falls into a category that requires heightened caution.
Your Essential Armor: Personal Protective Equipment (PPE)
When handling a compound with the potential for explosive decomposition and toxicity, your Personal Protective Equipment (PPE) is your first and most critical line of defense. Standard laboratory attire is insufficient; a specialized ensemble is mandatory.
Core PPE Requirements:
-
Eye Protection: Chemical splash goggles are the minimum requirement. However, due to the explosion risk, it is highly recommended to use a face shield in conjunction with safety glasses.[4][8]
-
Hand Protection: Double gloving is essential. Due to the varied nature of chemical contact in a laboratory setting, a combination of glove materials is recommended. Nitrile gloves are suitable for intermittent contact.[9] For tasks with a higher risk of splash or prolonged handling, consider a more robust outer glove. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat is imperative.[10] Standard cotton or polyester-blend lab coats offer inadequate protection against the thermal hazards of a potential decomposition event. Ensure the lab coat is fully buttoned.
-
Footwear: Fully enclosed, chemical-resistant shoes are required.
Table 1: PPE Selection Guide for Furan-2-carbonyl azide
| Body Part | Primary Protection | Secondary/Enhanced Protection | Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z.87.1 certified) | Full-Face Shield | Protects against splashes and projectiles in case of decomposition.[8] |
| Hands | Double Nitrile Gloves | Neoprene or other chemically resistant outer gloves | Provides a barrier against dermal absorption and chemical splashes. |
| Body | Flame-Resistant Lab Coat | Chemical-resistant apron | Protects against thermal hazards and chemical spills.[10] |
| Respiratory | Not typically required if handled in a certified chemical fume hood | Air-purifying respirator with appropriate cartridges (in case of ventilation failure or large spill) | A fume hood provides primary respiratory protection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations involving Furan-2-carbonyl azide must be conducted within a certified chemical fume hood with the sash positioned as low as is practical.[4][11] The work area should be kept clear of all non-essential equipment and chemicals to minimize the potential for secondary hazards.[4]
Workflow for Handling Furan-2-carbonyl azide:
Caption: Workflow for the safe handling of Furan-2-carbonyl azide.
Detailed Protocol:
-
Preparation:
-
Ensure the chemical fume hood is clean and free of clutter. Post a warning sign indicating that an azide experiment is in progress.[4]
-
Don all required PPE as outlined in Table 1.
-
Prepare a quenching solution. A freshly prepared solution of sodium nitrite (20% in water) is effective for neutralizing azides.[12]
-
-
Handling:
-
Use only plastic or ceramic spatulas for weighing and transferring Furan-2-carbonyl azide.[3][13] Metal spatulas can cause friction or static discharge that could initiate decomposition.[14]
-
Avoid using ground glass joints, as the friction can be a source of initiation.[4] If necessary, ensure they are well-lubricated.
-
When transferring the compound, do so slowly and deliberately to avoid generating dust or creating friction.
-
If the compound is to be used in a reaction, add it portion-wise to the reaction mixture and carefully monitor the temperature. Many reactions involving azides are exothermic.
-
-
Storage:
-
If storage is necessary, Furan-2-carbonyl azide should be kept in a cool, dark place, preferably in a refrigerator designated for reactive chemicals.[3] Storage at -18°C is recommended for long-term stability.[5][7]
-
Store in a tightly sealed container, away from incompatible materials such as acids, strong oxidizing agents, and metals.[5]
-
Contingency Planning: Emergency & Disposal Protocols
Spill Response:
-
Small Spill (inside a fume hood):
-
Alert others in the immediate vicinity.
-
If the azide is a solid, carefully dampen it with water to prevent dust formation.[12]
-
Use a plastic dustpan and brush or absorbent pads to collect the material.[12][15]
-
Place the collected material in a designated, non-metallic container for hazardous waste.[15]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal:
-
All waste containing Furan-2-carbonyl azide must be treated as hazardous.
-
Place all azide-containing waste in a dedicated, clearly labeled waste container.[5][13][16]
-
Crucially, do not mix azide waste with acidic waste. The combination can generate highly toxic and explosive hydrazoic acid.[5]
-
Before disposal, it is best practice to neutralize any residual azide. This can be done by slowly adding a 20% aqueous solution of sodium nitrite with stirring. Afterwards, the solution should be acidified with a 20% sulfuric acid solution until acidic to pH paper. The absence of excess azide can be confirmed with starch-iodide paper (a blue color indicates complete decomposition). The neutralized solution should then be disposed of as hazardous waste.[15]
By adhering to these rigorous safety protocols, researchers can confidently and safely harness the synthetic power of Furan-2-carbonyl azide, paving the way for new discoveries while prioritizing the well-being of themselves and their colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
- (2020, April 1).
- Biosynth. (2022, April 26).
- (2019, January 8). API Furan-2.
- (2018, April 1).
- Croner-i. (n.d.). Azides.
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
- UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
- Qinmo Luo Laboratory. (2018, July 16).
- Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ).
- (n.d.). sodium-azide-organic-azides_0.docx.
- (2002). The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. ARKIVOC, 2002(xi), 6-16.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- (2014, September 19).
- (n.d.). Acyl Azides: Versatile Compounds in the Synthesis of Various Heterocycles.
- (n.d.). Advances in the synthesis and reactivity of acyl azides (2005-2015).
- Storemasta Blog. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
- Environment, Health and Safety. (n.d.). 8.1 Explosives.
- MDPI. (n.d.). Synthesis and Characterization ofFullerene-Glycidyl Azide Polymer and Its Thermal Decomposition.
- Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes.
- ResearchGate. (2021, October 4). Please advise me on the reactions and safety of working with azides in Curtius rearrangement?.
- ResearchGate. (2020, October 20). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
- NIH. (n.d.).
- (n.d.). Chemical Safety: Personal Protective Equipment.
- (2020, March 2). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering.
- MDPI. (2024, September 17). Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite.
- ResearchGate. (n.d.). Thermal decomposition of methyl azide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
